molecular formula C16H20O B1348817 2-Phenyladamantan-2-ol CAS No. 29480-18-0

2-Phenyladamantan-2-ol

Cat. No.: B1348817
CAS No.: 29480-18-0
M. Wt: 228.33 g/mol
InChI Key: FSVUOZUVEZBKGB-UHFFFAOYSA-N
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Description

2-Phenyladamantan-2-ol is a useful research compound. Its molecular formula is C16H20O and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVUOZUVEZBKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341219
Record name 2-phenyladamantan-2-ol
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29480-18-0
Record name 2-phenyladamantan-2-ol
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Record name 2-PHENYL-ADAMANTAN-2-OL
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenyladamantan-2-ol from Adamantanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-phenyladamantan-2-ol, a tertiary alcohol with significant potential in medicinal chemistry and materials science. The core of this synthesis lies in the nucleophilic addition of a phenyl group to the carbonyl carbon of adamantanone, a reaction most effectively achieved through a Grignard reagent. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the characterization of the final product, offering field-proven insights for successful and reproducible synthesis.

Introduction: The Significance of the Adamantane Scaffold

Adamantane and its derivatives have garnered considerable attention in drug discovery and development.[1] The rigid, lipophilic, and three-dimensional nature of the adamantane cage imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] The introduction of a phenyl group at the 2-position of the adamantane scaffold, resulting in this compound, creates a versatile building block for the synthesis of novel therapeutic agents and advanced materials.[2] This guide will focus on the practical synthesis of this valuable compound from the readily available starting material, adamantanone.

Reaction Mechanism: The Grignard Reaction

The synthesis of this compound from adamantanone is a classic example of a Grignard reaction, a powerful carbon-carbon bond-forming tool in organic synthesis. The reaction proceeds via the nucleophilic attack of a Grignard reagent, in this case, phenylmagnesium bromide, on the electrophilic carbonyl carbon of adamantanone.

The mechanism can be broken down into two key stages:

  • Nucleophilic Addition: The Grignar-d reagent, polarized with a partially negative charge on the carbon atom bonded to magnesium, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of adamantanone, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide.

  • Protonation (Workup): The magnesium alkoxide intermediate is then treated with a protic acid, typically in an aqueous workup step, to protonate the alkoxide and yield the final tertiary alcohol, this compound.

A critical aspect of the Grignard reaction is the absolute requirement for anhydrous (dry) conditions. Grignard reagents are highly basic and will react with any available protons, including those from water, which would quench the reagent and prevent the desired reaction with the ketone.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Adamantanone Adamantanone Start->Adamantanone PhenylmagnesiumBromide Phenylmagnesium Bromide (Grignard Reagent) Start->PhenylmagnesiumBromide Reaction Grignard Reaction (Anhydrous Ether) Adamantanone->Reaction PhenylmagnesiumBromide->Reaction Workup Aqueous Acidic Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography/ Recrystallization) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
AdamantanoneC₁₀H₁₄O150.225.0 g (33.3 mmol)
Phenylmagnesium bromide (3.0 M in diethyl ether)C₆H₅MgBr181.3116.7 mL (50.0 mmol)
Anhydrous diethyl ether(C₂H₅)₂O74.12~100 mL
Saturated aqueous ammonium chloride solutionNH₄Cl53.49~50 mL
Anhydrous magnesium sulfateMgSO₄120.37As needed
Silica gel (for column chromatography)SiO₂-As needed
Hexane (for chromatography)C₆H₁₄86.18As needed
Ethyl acetate (for chromatography)C₄H₈O₂88.11As needed

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Addition of Adamantanone: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (containing calcium chloride), dissolve adamantanone (5.0 g, 33.3 mmol) in anhydrous diethyl ether (50 mL).

  • Addition of Grignard Reagent: Cool the adamantanone solution to 0°C using an ice bath. Slowly add the phenylmagnesium bromide solution (16.7 mL, 50.0 mmol) dropwise from the addition funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed to yield pure this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the phenyl protons in the aromatic region (δ 7.2-7.5 ppm) and a complex multiplet pattern for the adamantane protons in the aliphatic region (δ 1.5-2.5 ppm). A singlet for the hydroxyl proton will also be present, which is exchangeable with D₂O.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display characteristic signals for the phenyl carbons, with the ipso-carbon appearing around δ 147 ppm and the other aromatic carbons between δ 125-128 ppm. The quaternary carbon of the adamantane cage attached to the hydroxyl and phenyl groups is expected to be around δ 80-85 ppm, with the remaining adamantane carbons appearing in the aliphatic region.[3]

  • IR (KBr): The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[4]

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z 228.

Troubleshooting and Side Reactions

The most common side reaction in this synthesis is the formation of biphenyl, which arises from the coupling of the Grignard reagent with any unreacted bromobenzene (if the Grignard reagent is prepared in situ) or through radical coupling. Careful control of the reaction temperature and slow addition of the Grignard reagent can minimize this side product. If present, biphenyl can be removed during column chromatography as it is less polar than the desired alcohol.

Inadequate drying of glassware and solvents is the most frequent cause of reaction failure. If the Grignard reaction does not initiate, a small crystal of iodine can be added to activate the magnesium surface (if preparing the Grignard reagent from scratch).

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of different pharmacophores. The combination of the rigid adamantane core and the aromatic phenyl group can be exploited to design ligands for various biological targets, including enzymes and receptors. The lipophilic nature of the adamantane moiety can enhance membrane permeability and oral bioavailability of drug candidates.[1] While specific applications of this compound are still emerging, its potential as a key intermediate in the development of novel therapeutics for a range of diseases is significant.[2][5]

Conclusion

The synthesis of this compound from adamantanone via a Grignard reaction is a robust and efficient method for accessing this valuable chemical entity. By adhering to the principles of anhydrous reaction conditions and following the detailed protocol provided, researchers can reliably produce this compound in high yield and purity. The unique structural features of this compound make it a promising scaffold for the design and synthesis of next-generation therapeutics and advanced materials.

References

  • W. H. Bunnelle, L. A. Meyer, R. E. Glaser. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • 2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • 2-phenyl-adamantan-2-ol (C16H20O) - PubChemLite. Available at: [Link]

  • 2-Phenyl-2-adamantanol - ChemBK. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

  • 2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem. Available at: [Link]

  • Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery - MDPI. Available at: [Link]

  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one - Organic Syntheses Procedure. Available at: [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery - PMC. Available at: [Link]

  • The many faces of the adamantyl group in drug design - PubMed. Available at: [Link]

  • Synthesis of 2-Oxaadamantane Derivatives - PMC. Available at: [Link]

  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides - ResearchGate. Available at: [Link]

  • CN1980875A - Process for producing 2-adamantanol and 2-adamantanone - Google Patents.
  • Design and synthesis of 2-phenylnaphthalenoids as inhibitors of DNA topoisomeraseIIα and antitumor agents - PubMed. Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed. Available at: [Link]

Sources

The Formation of 2-Phenyladamantan-2-ol: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis and underlying reaction mechanisms for the formation of 2-phenyladamantan-2-ol, a tertiary alcohol of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the rigid adamantane cage. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols. We will explore the predominant synthetic routes, focusing on the nucleophilic addition of organometallics to adamantanone and electrophilic aromatic substitution pathways. The discussion is grounded in the principles of physical organic chemistry, with a particular emphasis on the stability and reactivity of adamantyl carbocation intermediates. Detailed, step-by-step methodologies, data presentation in tabular and graphical formats, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold, a perfectly symmetrical, strain-free tricyclic alkane, has garnered considerable attention in the fields of drug discovery and materials science. Its rigid, lipophilic nature provides a unique structural anchor that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Adamantane derivatives have been successfully incorporated into approved drugs, demonstrating their utility in enhancing metabolic stability and receptor binding affinity. This compound, featuring a phenyl group and a hydroxyl moiety at the C2 position, serves as a key intermediate for the synthesis of a diverse array of more complex derivatives. A thorough understanding of its formation is therefore crucial for the rational design and development of novel adamantane-based compounds.

Synthetic Pathways to this compound

The construction of the C-C bond between the adamantane cage and the phenyl group at a secondary carbon, followed by the introduction of a hydroxyl group, can be primarily achieved through two distinct and powerful synthetic strategies: the Grignard reaction and the Friedel-Crafts reaction. Each pathway offers unique advantages and proceeds through different mechanistic intermediates, which will be explored in detail.

The Grignard Reaction: Nucleophilic Addition to Adamantanone

The most direct and widely employed method for the synthesis of this compound is the Grignard reaction. This venerable organometallic reaction involves the nucleophilic attack of a phenylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of adamantanone.

The reaction proceeds in two key stages: the formation of the Grignard reagent and its subsequent addition to the ketone.

  • Formation of Phenylmagnesium Bromide: Bromobenzene is reacted with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, forming the highly polarized phenylmagnesium bromide. The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.[1][2]

  • Nucleophilic Addition: The Grignard reagent, effectively a source of the phenyl anion (Ph⁻), acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of adamantanone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.

  • Acidic Workup: The reaction mixture is then quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to protonate the alkoxide, yielding the final product, this compound, and magnesium salts which are subsequently removed during the workup.

The overall transformation is depicted below:

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Adamantanone Adamantanone Intermediate Magnesium Alkoxide Intermediate Adamantanone->Intermediate PhMgBr Phenylmagnesium Bromide PhMgBr->Intermediate Intermediate_workup Magnesium Alkoxide Intermediate Product This compound Intermediate_workup->Product H3O H₃O⁺ H3O->Product

Caption: Mechanism of this compound formation via Grignard reaction.

The Friedel-Crafts Reaction: An Electrophilic Aromatic Substitution Approach

An alternative, though less direct, route to this compound and its derivatives involves the Friedel-Crafts reaction. This classic method of forming carbon-carbon bonds to an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. In this context, a suitable adamantane-derived electrophile is generated and reacted with benzene.

The key to this pathway is the generation of a stable carbocation from an adamantane precursor.

  • Generation of the 2-Adamantyl Cation: A precursor such as 2-bromoadamantane or 2-adamantanol can be treated with a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄) to generate the 2-adamantyl cation.[3] The stability of this secondary carbocation is a critical factor in the feasibility of this reaction. While tertiary adamantyl cations are exceptionally stable, secondary adamantyl cations are also sufficiently stable to be formed under these conditions.

  • Electrophilic Attack: The generated 2-adamantyl cation then acts as an electrophile and is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, such as the counterion from the Lewis acid complex (e.g., AlCl₃Br⁻), abstracts a proton from the sigma complex, restoring the aromaticity of the benzene ring and yielding 2-phenyladamantane.

  • Subsequent Oxidation: To arrive at this compound, a subsequent oxidation step would be required to introduce the hydroxyl group at the C2 position. This adds complexity to the overall synthesis compared to the more direct Grignard approach.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Precursor 2-Bromoadamantane Carbocation 2-Adamantyl Cation Precursor->Carbocation LewisAcid AlCl₃ LewisAcid->Carbocation Carbocation_attack 2-Adamantyl Cation SigmaComplex Sigma Complex (Arenium Ion) Carbocation_attack->SigmaComplex Benzene Benzene Benzene->SigmaComplex SigmaComplex_rearo Sigma Complex Product 2-Phenyladamantane SigmaComplex_rearo->Product Base [AlCl₃Br]⁻ Base->Product

Caption: Mechanism of 2-phenyladamantane formation via Friedel-Crafts alkylation.

Experimental Protocol: Grignard Synthesis of this compound

The following protocol details a reliable method for the synthesis of this compound via the Grignard reaction.

Safety Precautions: Anhydrous diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is scrupulously dried.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.311.22 g0.05
Bromobenzene157.017.85 g (5.27 mL)0.05
Adamantanone150.226.01 g0.04
Anhydrous Diethyl Ether74.12~150 mL-
Saturated NH₄Cl (aq)-~100 mL-
Anhydrous MgSO₄120.37As needed-

Procedure:

Grignard_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Adamantanone cluster_workup Workup and Purification Start Dry all glassware in an oven AddMg Add Mg turnings to a 3-neck flask Start->AddMg AddEther Add 20 mL anhydrous ether AddMg->AddEther AddBromo Add bromobenzene in ether dropwise AddEther->AddBromo Reflux Reflux until Mg is consumed AddBromo->Reflux Cool Cool Grignard reagent to 0°C Reflux->Cool AddAdamantanone Add adamantanone in ether dropwise Cool->AddAdamantanone Stir Stir at room temperature for 2 hours AddAdamantanone->Stir Quench Pour mixture onto ice and sat. NH₄Cl Stir->Quench Extract Extract with diethyl ether (3x) Quench->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Filter Filter and concentrate in vacuo Dry->Filter Recrystallize Recrystallize from hexanes Filter->Recrystallize

Caption: Experimental workflow for the Grignard synthesis of this compound.

  • Preparation of the Grignard Reagent:

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.22 g, 0.05 mol) in the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of bromobenzene (7.85 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.[4]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium.

  • Reaction with Adamantanone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve adamantanone (6.01 g, 0.04 mol) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the adamantanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as hexanes to yield this compound as a white solid.

Product Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the protons of the adamantane cage, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O).
¹³C NMR Resonances for the quaternary carbon bearing the phenyl and hydroxyl groups, the carbons of the phenyl ring, and the distinct carbons of the adamantane skeleton.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic C-H and C=C stretching vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₂₀O, MW = 228.33 g/mol ).

Mechanistic Insights and Causality

The choice of the Grignard reaction as the preferred synthetic route is dictated by its high efficiency, regioselectivity, and operational simplicity for accessing tertiary alcohols. The reaction's success hinges on the nucleophilicity of the Grignard reagent and the electrophilicity of the carbonyl carbon in adamantanone. The anhydrous conditions are paramount, as any protic species will rapidly quench the highly basic Grignard reagent, leading to the formation of benzene and a reduction in yield.[2]

In the context of the Friedel-Crafts reaction, the stability of the 2-adamantyl carbocation is a key determinant of the reaction's feasibility. While secondary carbocations are generally less stable than tertiary ones, the rigid, cage-like structure of adamantane provides a degree of stabilization to the carbocation at the C2 position.[3] However, the potential for rearrangements and the need for a subsequent oxidation step make this route less synthetically elegant than the Grignard approach for the direct synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic methodologies for the formation of this compound, with a pronounced focus on the Grignard reaction due to its superior efficiency and directness. A thorough understanding of the underlying mechanistic principles, as detailed herein, is essential for the successful synthesis and for troubleshooting potential experimental challenges. The provided step-by-step protocol offers a validated and reproducible method for the preparation of this important adamantane derivative, which serves as a valuable building block for the development of novel pharmaceuticals and advanced materials.

References

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • Generation and Reaction of a Grignard Reagent. (2021, April 22). Retrieved from [Link]

  • Grignard Reaction. Retrieved from [Link]

  • phenylmagnesium bromide - Organic Syntheses Procedure. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • Stable carbocations. CLXXII. 2-Adamantyl cations | The Journal of Organic Chemistry. Retrieved from [Link]

  • Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed. (2019, February 18). Retrieved from [Link]

  • Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of... - ResearchGate. Retrieved from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • 2-Phenyl-4-penten-2-ol - the NIST WebBook. Retrieved from [Link]

  • Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations - MDPI. Retrieved from [Link]

  • Computational and Experimental Investigation of the Effect of Cation Structure on the Solubility of Anionic Flow Battery Active-Materials - ResearchGate. (2021, November 24). Retrieved from [Link]

  • Computational Study of Crystallography, Defects, Ion Migration and Dopants in Almandine Garnet - MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-phenyladamantan-2-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. This document will delve into the nuances of spectral interpretation, backed by established methodologies and theoretical principles.

Introduction: The Structural Significance of Adamantane Derivatives

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and cage-like structure. The incorporation of an adamantyl moiety can profoundly influence the pharmacological and material properties of a molecule. This compound, with its tertiary alcohol and phenyl substitution on the adamantane core, presents a compelling case for detailed structural analysis. NMR spectroscopy is an indispensable tool for unambiguously determining the three-dimensional structure of such molecules in solution.[1][2] This guide will provide a detailed walkthrough of the assignment and interpretation of its ¹H and ¹³C NMR spectra.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols outlined below are designed to yield spectra with excellent resolution and signal-to-noise, which are critical for accurate structural assignment.

Sample Preparation
  • Compound: this compound (C₁₆H₂₀O, Molar Mass: 228.33 g/mol ).[3]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. However, for compounds containing hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be advantageous as they can slow down the proton exchange of the -OH group, sometimes allowing for the observation of coupling to adjacent protons.[4][5][6] For this guide, we will consider spectra acquired in CDCl₃, a common and versatile NMR solvent.

  • Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.[7][8]

NMR Data Acquisition

All spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for differentiating between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT spectra.[9][10][11][12][13]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14][15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[14][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the molecular skeleton.[14][17]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR C13_NMR 13C NMR & DEPT NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Interpretation & Assignment Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons and the protons of the adamantane cage. The rigidity of the adamantane framework leads to distinct chemical shifts for protons in different environments.

Phenyl Protons

The five protons of the phenyl group will typically appear in the aromatic region of the spectrum, between 7.2 and 7.6 ppm. Due to the free rotation around the C-C single bond connecting the phenyl group to the adamantane cage, the ortho, meta, and para protons may exhibit complex splitting patterns or appear as a multiplet.

Adamantane Protons

The adamantane cage of this compound has several sets of non-equivalent protons. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing phenyl and hydroxyl groups. The signals for the adamantane protons are generally found in the upfield region, between 1.5 and 3.0 ppm. The rigid structure of adamantane often results in complex second-order coupling effects, making precise multiplicity analysis challenging without the aid of 2D NMR.[18]

Hydroxyl Proton

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature.[6][19] It typically appears as a broad singlet. A D₂O shake experiment can be performed to confirm the assignment of the -OH peak; upon addition of D₂O, the hydroxyl proton is exchanged for deuterium, causing its signal to disappear from the spectrum.[19]

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl (ortho, meta, para)7.2 - 7.6Multiplet
Adamantane (CH)2.0 - 2.5Broad Multiplet
Adamantane (CH₂)1.6 - 2.2Multiplet
Hydroxyl (-OH)Variable (e.g., 1.5 - 2.5)Broad Singlet

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Phenyl Carbons

The phenyl group will exhibit four signals in the aromatic region (125-150 ppm): one for the ipso-carbon (the carbon attached to the adamantane), one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon. The ipso-carbon signal is often of lower intensity.

Adamantane Carbons

The adamantane cage has several distinct carbon environments. The carbon bearing the phenyl and hydroxyl groups (C-2) is a quaternary carbon and will appear significantly downfield due to the deshielding effects of these substituents. The other adamantane carbons, both methine (CH) and methylene (CH₂), will resonate at higher field strengths.[20][21] DEPT experiments are essential for distinguishing between the CH and CH₂ signals of the adamantane cage.[9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
C-2 (quaternary)75 - 85C
Phenyl (ipso)145 - 150C
Phenyl (ortho, meta, para)125 - 130CH
Adamantane (CH)30 - 40CH
Adamantane (CH₂)25 - 35CH₂

Key Chemical Shift Regions Diagram

G cluster_aromatic Aromatic Region cluster_quaternary Quaternary Carbon cluster_aliphatic Aliphatic Region (Adamantane) C_ipso Phenyl (ipso) ~145-150 ppm C_aryl Phenyl (o, m, p) ~125-130 ppm C2 C-2 (Adamantane) ~75-85 ppm CH CH ~30-40 ppm CH2 CH2 ~25-35 ppm

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

Advanced 2D NMR Techniques for Complete Structural Elucidation

For a molecule with the complexity of this compound, 1D NMR spectra alone may not be sufficient for unambiguous assignment of all signals, particularly within the crowded aliphatic region of the adamantane cage. 2D NMR experiments are indispensable for confirming connectivity.[22][23][24]

  • COSY: Will reveal the coupling network between the adamantane protons, helping to trace the connectivity through the cage structure.

  • HSQC: Provides a direct correlation between each proton and the carbon to which it is attached, allowing for the definitive assignment of protonated carbons.

  • HMBC: Is crucial for identifying long-range (2-3 bond) correlations. For example, HMBC correlations from the phenyl protons to the quaternary C-2 of the adamantane, and from the adamantane protons to the phenyl carbons, would unequivocally confirm the connectivity of the two moieties.

By systematically analyzing the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thus confirming its chemical structure.

Conclusion

The ¹H and ¹³C NMR spectral data of this compound provide a detailed fingerprint of its molecular structure. A comprehensive analysis, incorporating 1D and advanced 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon resonances. This in-depth understanding is critical for researchers in drug discovery and materials science who rely on precise structural characterization to rationalize the properties and activities of adamantane-containing compounds.

References

  • Pehk, T., & Lippmaa, E. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
  • Szilágyi, B., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters, 53(7), 513-522.
  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

  • Taylor & Francis Online. (2020, June 5). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). DEPT ¹³C-NMR Spectra. Retrieved from [Link]

  • Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.
  • Oxford Academic. (n.d.). Unexpected Changes of Resonance-Line Positions in ¹H-Decoupled ¹³C MAS NMR Spectra of Adamantane Depending on Sample-Spinning Frequencies: Interference between Intermolecular ¹³C-¹H and ¹H-¹H Dipolar Couplings. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • PubMed. (n.d.). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]

  • Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance, 162(2), 479-486.
  • Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200.
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  • ResearchGate. (2022, August 6). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]

  • The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D ¹H NMR spectrum without shift reagent... Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-782.
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  • Abraham, R. J., et al. (2008). Basic ¹H- and ¹³C-NMR Spectroscopy. John Wiley & Sons.
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Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-phenyladamantan-2-ol, a molecule of significant interest in pharmaceutical and materials science. As a bulky, non-polar tertiary alcohol, its characterization presents unique challenges and requires a nuanced application of modern mass spectrometry techniques. This document delves into the theoretical and practical aspects of analyzing this compound, offering field-proven insights into experimental design, from sample preparation to data interpretation. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, detailing the rationale behind the selection of ionization techniques and fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for adamantane derivatives and related compounds.

Introduction to this compound and its Analytical Significance

This compound (C₁₆H₂₀O, MW: 228.33 g/mol ) is a synthetic organic compound characterized by a rigid adamantane cage structure with a phenyl group and a hydroxyl group attached to the same tertiary carbon atom.[1][2] The unique three-dimensional structure of the adamantane moiety imparts properties such as high thermal stability and lipophilicity, making its derivatives attractive scaffolds in drug discovery and polymer science.

The precise and accurate characterization of this compound is paramount for quality control, metabolic studies, and reaction monitoring. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. However, the compound's tertiary alcohol nature and low polarity necessitate a carefully considered analytical strategy to achieve reliable ionization and interpretable fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Given the relatively low polarity of this compound, GC-MS is a suitable analytical approach.

The Rationale for Derivatization

While this compound is amenable to GC-MS analysis, its hydroxyl group can lead to peak tailing and potential thermal degradation in the injector port or on the column. To mitigate these effects and improve chromatographic performance, a derivatization step is often recommended. Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[4][5] This process increases the volatility and thermal stability of the analyte.[4]

Electron Ionization (EI) and Proposed Fragmentation Pathway

Electron Ionization (EI) is the most common ionization technique used in GC-MS.[6] It is a "hard" ionization method that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[7][8] This fragmentation is invaluable for structural elucidation.

For this compound, the molecular ion peak (m/z 228) is expected to be weak or even absent, a common characteristic of tertiary alcohols.[9] The fragmentation pattern will be dominated by several key pathways:

  • Loss of Water (H₂O): A prominent peak is anticipated at m/z 210, corresponding to the [M-H₂O]⁺ ion. This is a characteristic fragmentation of alcohols.[9]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a major fragmentation route. In this case, it would involve the loss of a phenyl radical (C₆H₅•) to yield an ion at m/z 151, or the loss of an adamantyl radical to produce a prominent ion at m/z 121 (C₇H₅O⁺).

  • Adamantane Cage Fragmentation: The adamantane structure itself undergoes characteristic fragmentation. Following the initial loss of water or the phenyl group, the adamantyl cation (m/z 135) can be formed.[10] This cation can further fragment to produce ions at m/z 107, 93, 79, and 77.[10]

  • Phenyl Group Fragmentation: The presence of the phenyl group will give rise to characteristic aromatic ions, such as the phenyl cation at m/z 77 and the tropylium ion at m/z 91.

Proposed Electron Ionization Fragmentation Pathway of this compound

fragmentation_pathway M This compound (m/z 228) M_H2O [M-H₂O]⁺ (m/z 210) M->M_H2O - H₂O m_151 [M-C₆H₅]⁺ (m/z 151) M->m_151 - C₆H₅• m_121 [C₇H₅O]⁺ (m/z 121) M->m_121 - Adamantyl• Adamantyl_cation Adamantyl Cation (m/z 135) M_H2O->Adamantyl_cation - C₆H₅• m_107 [C₈H₁₁]⁺ (m/z 107) Adamantyl_cation->m_107 - C₂H₄ m_93 [C₇H₉]⁺ (m/z 93) Adamantyl_cation->m_93 - C₃H₆ Phenyl_cation Phenyl Cation (m/z 77) Tropylium_ion Tropylium Ion (m/z 91) m_121->Tropylium_ion - CO m_79 [C₆H₇]⁺ (m/z 79) m_93->m_79 - CH₂ m_79->Phenyl_cation - H₂ gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Derivatization Silylation (BSTFA) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Interpretation Fragmentation Analysis Library_Search->Interpretation

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-phenyladamantan-2-ol. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document will delve into the theoretical basis for the IR spectrum of this compound, provide a detailed experimental protocol for acquiring high-quality data, and offer a thorough interpretation of the resulting spectrum.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₆H₂₀O, is a fascinating molecule that combines the rigid, three-dimensional cage structure of adamantane with a phenyl group and a tertiary alcohol.[1][2] The adamantane moiety imparts lipophilicity and conformational rigidity, properties that are highly sought after in medicinal chemistry for designing drug candidates with improved metabolic stability and target-binding affinity. The tertiary alcohol and the phenyl group introduce sites for potential hydrogen bonding and π-π stacking interactions, respectively, further influencing the molecule's biological activity.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic frequencies at which different functional groups absorb infrared radiation, we can confirm the molecular structure, assess purity, and gain insights into intermolecular interactions. For a molecule like this compound, IR spectroscopy is an indispensable tool for verifying its synthesis and characterizing its solid-state properties.

Theoretical Infrared Spectrum of this compound: A Functional Group Analysis

The infrared spectrum of this compound can be predicted by considering the characteristic absorption frequencies of its three key structural components: the adamantane cage, the tertiary alcohol, and the monosubstituted phenyl ring.

The Adamantane Cage Vibrations

The adamantane cage is a highly symmetric and rigid structure composed of sp³-hybridized carbon atoms. Its infrared spectrum is characterized by a series of absorptions corresponding to C-H stretching and bending vibrations.[3][4][5]

  • C-H Stretching: The C-H stretching vibrations of the adamantane cage are expected to appear in the region of 2850-3000 cm⁻¹. These are typically sharp and of medium to strong intensity.

  • CH₂ Scissoring and Twisting/Wagging: The methylene groups in the adamantane structure will exhibit scissoring vibrations around 1450 cm⁻¹ and twisting or wagging vibrations in the 1300-1150 cm⁻¹ region.

  • C-C Stretching: The adamantane cage's C-C bond stretching vibrations are generally weak and appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

The Tertiary Alcohol Functional Group

The tertiary alcohol is a key functional group in this compound, and its absorptions are highly diagnostic.

  • O-H Stretching: In the solid state, the hydroxyl groups of this compound molecules will participate in intermolecular hydrogen bonding. This results in a characteristic broad and strong absorption band in the region of 3200-3600 cm⁻¹.[6][7][8] The broadness of this peak is a direct consequence of the different hydrogen-bonding environments within the crystal lattice. In a dilute solution in a non-polar solvent, a sharp, free O-H stretching band would be observed around 3600 cm⁻¹.

  • C-O Stretching: The C-O stretching vibration of a tertiary alcohol is typically a strong band found between 1100 and 1210 cm⁻¹.[9][10] This peak is often one of the most intense in the fingerprint region and its position can provide confirmation of the tertiary nature of the alcohol.

The Monosubstituted Phenyl Ring

The phenyl group introduces several characteristic absorptions into the infrared spectrum.

  • Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring appear at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[11] These are usually of weak to medium intensity.

  • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[12] For monosubstituted benzenes, two bands are typically observed around 1600 cm⁻¹ and 1495 cm⁻¹, with another pair around 1450 cm⁻¹.

  • Out-of-Plane C-H Bending (Wagging): The out-of-plane bending vibrations of the five adjacent hydrogen atoms on the monosubstituted phenyl ring are highly characteristic and result in two strong absorptions. One is typically found between 730-770 cm⁻¹ and the other between 690-710 cm⁻¹.[12] These bands are very useful for confirming the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a preferred method for solid samples as it requires minimal sample preparation and provides excellent reproducibility.

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad spectral range.

  • Sample: High-purity, crystalline this compound.

  • Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background Dry Crystal place_sample Place Sample on Crystal background->place_sample Ready for Sample apply_pressure Apply Consistent Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (e.g., ATR correction) acquire_spectrum->process_data interpret Interpret Spectrum process_data->interpret end End interpret->end

Sources

biological activity of adamantane-based tertiary alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Adamantane-Based Tertiary Alcohols

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The adamantane nucleus, a rigid and lipophilic tricyclic hydrocarbon, represents a uniquely privileged scaffold in modern medicinal chemistry.[1][2] Its diamondoid structure provides a stable, three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets.[3][4] This guide focuses specifically on adamantane derivatives featuring a tertiary alcohol group, a class of compounds exhibiting a broad spectrum of biological activities. We will explore the synthetic pathways to these molecules, delve into their primary therapeutic applications—including neuroprotective, antiviral, and anticancer effects—and elucidate the underlying mechanisms of action. Furthermore, this document provides detailed, field-proven experimental protocols for evaluating the bioactivity of these compounds, offering a practical resource for researchers in drug discovery and development.

The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry

First isolated from petroleum in 1933, adamantane's cage-like structure is perfectly symmetrical and virtually strain-free.[1][3] These intrinsic properties confer several advantages in drug design:

  • Lipophilicity: The bulky, hydrocarbon-rich structure imparts high lipophilicity, which can enhance a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[2]

  • Three-Dimensionality: Unlike flat aromatic rings, the adamantane cage offers a defined three-dimensional geometry, allowing for precise spatial orientation of functional groups to optimize interactions with complex biological receptors.[5]

  • Metabolic Stability: The adamantane core is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

The introduction of a tertiary alcohol, typically at one of the four equivalent bridgehead (tertiary) carbon atoms, provides a crucial chemical handle. This hydroxyl group can act as a hydrogen bond donor or acceptor, significantly influencing the molecule's solubility and its binding affinity to target enzymes or receptors.

Synthesis of Adamantane-Based Tertiary Alcohols

The functionalization of the adamantane core to introduce a tertiary hydroxyl group is a cornerstone of synthesizing these bioactive molecules. The most direct routes typically involve the oxidation of a C-H bond at a bridgehead position.

A common laboratory-scale method involves the direct ozonation of adamantane on a silica gel support to yield 1-adamantanol.[1] For derivatives, a multi-step synthesis is often employed. For example, adamantane can be brominated to form 1-bromoadamantane, which can then be hydrolyzed to 1-adamantanol. More complex derivatives, such as 3-amino-1-adamantanol, a key intermediate for the antidiabetic drug vildagliptin, can be synthesized from 1-adamantanamine hydrochloride through nitration and subsequent reactions.[7]

Below is a generalized workflow for the synthesis of 1-adamantanol, a parent tertiary alcohol in this class.

G cluster_synthesis Generalized Synthesis of 1-Adamantanol Adamantane Adamantane (C10H16) Bromination Bromination (e.g., Br2) Adamantane->Bromination Intermediate 1-Bromoadamantane Bromination->Intermediate Hydrolysis Hydrolysis (e.g., aq. Acetone) Intermediate->Hydrolysis Product 1-Adamantanol (Tertiary Alcohol) Hydrolysis->Product

Caption: Generalized synthetic pathway to 1-adamantanol.

Spectrum of Biological Activities & Mechanisms of Action

Adamantane-based tertiary alcohols and related derivatives demonstrate a remarkable range of biological activities, stemming from the scaffold's ability to interact with diverse physiological targets.

Neuroprotective Properties

Adamantane derivatives are well-established agents for treating neurodegenerative diseases.[8][9] While the most famous examples, memantine and amantadine, are primary amines, their mechanism provides a blueprint for designing other neuroprotective adamantanes, including tertiary alcohols.

  • Mechanism of Action: NMDA Receptor Antagonism: A primary mechanism of neuroprotection is the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors.[5][10] In pathological conditions like Alzheimer's disease, excessive glutamate leads to overstimulation of NMDA receptors, causing excitotoxicity and neuronal cell death. Adamantane derivatives can physically block the ion channel of the NMDA receptor, preventing excessive calcium influx and mitigating this damage.[9][10]

  • Alternative Mechanisms: Not all neuroprotective effects are tied to NMDA receptors. The derivative 5-hydroxyadamantane-2-on, which contains a tertiary alcohol, has been shown to exert significant cerebrovascular and neuroprotective effects during brain ischemia without blocking NMDA receptors.[10][11][12] Evidence suggests its mechanism may involve the GABAergic system, highlighting the platform's versatility.[10][12]

Antiviral Properties

The field of adamantane medicinal chemistry was born from the discovery of the antiviral activity of amantadine against Influenza A.[13][14]

  • Mechanism of Action: M2 Ion Channel Blockade: The primary antiviral target for adamantane derivatives against Influenza A is the M2 proton ion channel, a protein essential for the viral replication cycle.[15] After the virus enters a host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification process is critical for uncoating the viral genome and releasing it into the cytoplasm. Adamantane derivatives, due to their lipophilic nature, position themselves within the M2 channel pore, physically blocking the flow of protons and halting the replication process.[15]

G cluster_moa Mechanism of M2 Ion Channel Inhibition M2_channel M2 Proton Channel Pore Protons_in H+ (in virion) M2_channel:f1->Protons_in Adamantane Adamantane Tertiary Alcohol Adamantane->M2_channel:f1 Blockade Protons_out H+ (in endosome) Protons_out->M2_channel:f1 Normal Flow Uncoating Viral Uncoating (Blocked) Replication Viral Replication (Inhibited)

Caption: Adamantane derivatives block the M2 proton channel.

It is crucial to note that the clinical utility of first-generation adamantane antivirals has been diminished by the emergence of resistant viral strains with mutations in the M2 channel.[15][16] This has driven research into new derivatives that can overcome this resistance.[16]

Anticancer Potential

The adamantane scaffold is increasingly being explored in oncology. Its derivatives have shown cytotoxic effects against various cancer cell lines, including breast, lung, and hepatocellular carcinoma.[5][17][18]

  • Mechanisms of Action: The anticancer activity is diverse and not limited to a single pathway.

    • Enzyme Inhibition: Adamantane-based molecules like Opaganib act by inhibiting key kinases involved in cancer cell proliferation.[17]

    • Apoptosis Induction: Some derivatives, such as the retinoid CD437, are potent inducers of apoptosis (programmed cell death) in tumor cells.[17]

    • Sigma Receptor Modulation: Sigma receptors are overexpressed in many tumor types. Adamantane derivatives have been designed as ligands for these receptors, enabling targeted delivery of cytotoxic agents or direct modulation of cancer cell survival pathways.[19]

    • TLR4 Signaling Inhibition: Adamantane-linked isothiourea derivatives have been shown to suppress hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[17]

Enzyme Inhibition

The rigid adamantane framework is an excellent scaffold for orienting pharmacophores to fit precisely into the active sites of enzymes.[13][14]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades anti-inflammatory epoxy-fatty acids. Inhibitors of sEH are being investigated as anti-inflammatory and analgesic agents. Adamantyl ureas and isothioureas are potent sEH inhibitors, where the adamantane group typically occupies a hydrophobic pocket in the enzyme's active site.[6][17]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase neurotransmitter levels. Adamantyl-based esters and guanylhydrazones have been synthesized and shown to be effective inhibitors of these enzymes.[20][21]

Experimental Protocols for Bioactivity Assessment

To validate the therapeutic potential of novel adamantane-based tertiary alcohols, rigorous and reproducible in vitro assays are essential. The following protocols are foundational for screening antiviral and neuroprotective activities.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known quantity of virus in the presence of the test compound. An overlay of semi-solid medium (like agarose) is added to prevent the spread of progeny virus through the medium, ensuring that new infections are localized to neighboring cells, thus forming discrete zones of cell death (plaques). The reduction in the number of plaques compared to a no-drug control indicates antiviral activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza) in 6-well plates and incubate until a confluent monolayer is formed (typically 24-48 hours).

  • Compound Preparation: Prepare serial dilutions of the adamantane test compound in serum-free cell culture medium. A stock solution in DMSO is typically used, ensuring the final DMSO concentration in the assay is non-toxic (e.g., <0.5%).

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Adsorb a standardized amount of virus (e.g., 100 plaque-forming units, PFU) onto the cells for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum. Add the medium containing the different concentrations of the test compound to the wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a mixture of 2X culture medium and low-melting-point agarose containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction relative to the virus control. The 50% effective concentration (EC₅₀) can be determined using dose-response curve analysis.

G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed Host Cells in 6-well plates C 3. Infect Cell Monolayer with Virus (e.g., 100 PFU) A->C B 2. Prepare Serial Dilutions of Adamantane Compound D 4. Treat Cells with Compound at Various Concentrations B->D C->D E 5. Add Agarose Overlay Containing Compound D->E F 6. Incubate (48-72h) for Plaque Formation E->F G 7. Fix, Stain, and Count Plaques F->G H 8. Calculate EC50 Value G->H

Caption: Experimental workflow for the Plaque Reduction Assay.

Neuroprotective Activity Assay (NMDA-induced Excitotoxicity)

This cell-based assay assesses a compound's ability to protect neurons from cell death induced by glutamate receptor overstimulation.

Step-by-Step Protocol:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate plates.

  • Pre-treatment: Treat the neuronal cultures with various concentrations of the adamantane tertiary alcohol for a defined period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the pre-treated cells to a toxic concentration of NMDA (e.g., 100-500 µM) along with a co-agonist like glycine for 15-30 minutes.

  • Wash and Incubate: Wash the cells gently to remove NMDA and the test compound, and replace with fresh culture medium.

  • Incubation: Incubate the cells for 24 hours to allow for the progression of cell death.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay (see below) or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

  • Analysis: Compare the viability of compound-treated cells to controls (untreated cells and cells treated with NMDA alone). Increased viability in the presence of the compound indicates a neuroprotective effect.

Cytotoxicity Assay (MTT Assay)

This is a critical control experiment to ensure that any observed biological activity is not simply due to the compound killing the cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed the relevant cells (e.g., host cells for antiviral assays, neuronal cells for neuroprotection assays) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same range of concentrations of the adamantane compound used in the activity assays.

  • Incubation: Incubate for a period relevant to the main experiment (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. This allows for the determination of the 50% cytotoxic concentration (CC₅₀). A good drug candidate should have a high therapeutic index (or selectivity index, SI), calculated as CC₅₀ / EC₅₀.

Data Summary & Interpretation

For effective drug development, it is essential to compare the potency and potential toxicity of different derivatives.

Compound ClassTargetSpecific ExampleReported ActivityCitation(s)
Neuroprotective NMDA ReceptorMemantine (amine analog)Improves cognitive function in AD[8][10]
Neuroprotective Non-NMDA5-hydroxyadamantane-2-onIncreases cerebral blood flow in ischemia[10][11][12]
Antiviral Influenza A M2 ChannelAmantadine/Rimantadine (amine analogs)Inhibition of viral replication[14][15][22]
Anticancer Kinases / ApoptosisOpaganib / CD437Cytotoxic to various tumor cell lines[17]
Enzyme Inhibitor Soluble Epoxide HydrolaseAdamantyl ureasPotent sEH inhibition (low nM IC₅₀)[6]
Enzyme Inhibitor ButyrylcholinesteraseAdamantyl guanylhydrazonesBChE inhibition[20]

Conclusion and Future Perspectives

Adamantane-based tertiary alcohols and their related derivatives represent a versatile and highly valuable chemical scaffold for drug discovery. Their unique combination of lipophilicity, rigidity, and three-dimensionality allows for potent and selective interactions with a wide array of biological targets, from viral ion channels to central nervous system receptors and enzymes. The demonstrated activities in neuroprotection, virology, and oncology underscore the immense potential of this compound class.

Future research should focus on designing next-generation derivatives that can overcome challenges such as viral resistance. The exploration of novel adamantane-based compounds as enzyme inhibitors and modulators of complex signaling pathways remains a promising frontier. By leveraging the foundational protocols and mechanistic understanding outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable molecular architecture.

References

  • Vertex AI Search. (2024). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic.
  • PubMed Central. (n.d.). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2.
  • PubMed. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine].
  • BenchChem. (n.d.).
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • PubMed Central. (n.d.).
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
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  • MDPI. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.
  • PubMed Central. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • ResearchGate. (2025).
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  • PubMed Central. (n.d.).
  • Google Patents. (n.d.). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.
  • ResearchGate. (n.d.). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability.
  • MDPI. (n.d.).
  • PubMed. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase.
  • ResearchGate. (n.d.).
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Unlocking the Therapeutic Potential of 2-Phenyladamantan-2-ol: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, three-dimensional structure, has proven to be a privileged motif in medicinal chemistry, leading to the development of several clinically approved drugs for a range of diseases.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored derivative, 2-phenyladamantan-2-ol. By dissecting its unique structural features—the adamantane cage, a strategically positioned phenyl ring, and a tertiary alcohol—we will extrapolate from the extensive research on related adamantane compounds to hypothesize and explore its most promising therapeutic targets. This document will serve as a comprehensive resource, providing not only a theoretical framework but also actionable experimental protocols for researchers seeking to investigate the pharmacological profile of this intriguing molecule.

Introduction: The Adamantane Advantage in Drug Discovery

The adamantane moiety's journey from a petroleum-derived curiosity to a cornerstone of pharmaceutical design is a testament to its remarkable physicochemical properties. Its inherent lipophilicity enhances blood-brain barrier permeability, making it an ideal scaffold for central nervous system (CNS) drug discovery.[3] The rigid, cage-like structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[3] This has been successfully exploited in the development of drugs targeting ion channels and enzymes.[1][4]

This compound presents a compelling case for investigation. The phenyl group introduces potential for π-π stacking and hydrophobic interactions within target binding pockets, while the tertiary alcohol can participate in hydrogen bonding. This unique combination suggests a nuanced pharmacological profile that warrants in-depth exploration.

Hypothesized Therapeutic Targets of this compound

Based on the extensive literature on adamantane derivatives, we propose three primary areas of therapeutic potential for this compound:

  • Neurodegenerative Diseases: Targeting NMDA receptors and cholinesterases.

  • Viral Infections: As an ion channel blocker.

  • Oncology: Through enzyme inhibition.

Central Nervous System: A Focus on Neurodegeneration

The lipophilic nature of the adamantane core strongly suggests that this compound can readily cross the blood-brain barrier, making it a prime candidate for treating neurological disorders.

Mechanistic Rationale: Adamantane derivatives, most notably memantine (1-amino-3,5-dimethyladamantane), are well-established non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][6] They act as open-channel blockers, binding within the ion channel pore and preventing excessive calcium influx, a key pathological event in neurodegenerative diseases like Alzheimer's.[5] The bulky adamantane cage of this compound, coupled with its phenyl group, could facilitate its entry and lodging within the NMDA receptor channel. The hydroxyl group might further stabilize this interaction through hydrogen bonding with residues lining the channel.

Proposed Signaling Pathway:

NMDA_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca2+ Influx NMDA_R->Ca_ion Channel Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Adamantane This compound Adamantane->NMDA_R Channel Block

Caption: Proposed mechanism of NMDA receptor antagonism by this compound.

Mechanistic Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[7] Studies have shown that adamantane derivatives can act as cholinesterase inhibitors.[7] The phenyl group in this compound can engage in π-π stacking interactions with aromatic residues in the active site gorge of cholinesterases, similar to known inhibitors like donepezil. The adamantane moiety can provide a hydrophobic anchor, while the hydroxyl group could form hydrogen bonds with key amino acids in the active site.

Antiviral Activity: Targeting Viral Ion Channels

Mechanistic Rationale: The first clinically approved adamantane derivatives, amantadine and rimantadine, are antiviral drugs that target the M2 proton channel of the influenza A virus.[1][8] They function by blocking the channel, thereby inhibiting viral uncoating. While resistance has emerged, the principle of adamantane-mediated ion channel blockade remains a valid therapeutic strategy. The hydrophobic nature of this compound could allow it to insert into the lipid bilayer and access viral ion channels.

Experimental Workflows for Target Validation

To validate the hypothesized therapeutic targets of this compound, a series of well-defined experimental workflows are proposed.

Workflow for Assessing NMDA Receptor Antagonism

NMDA_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Binding_Assay [3H]MK-801 Binding Assay Patch_Clamp Electrophysiology (Patch-Clamp) Binding_Assay->Patch_Clamp Confirm Functional Block FLIPR FLIPR Calcium Assay Patch_Clamp->FLIPR High-Throughput Screening Neuroprotection Glutamate-Induced Excitotoxicity Assay FLIPR->Neuroprotection Assess Cellular Efficacy Animal_Model Animal Models of Neurodegeneration Neuroprotection->Animal_Model Evaluate In Vivo Therapeutic Potential

Caption: Experimental workflow for validating NMDA receptor antagonism.

Step-by-Step Protocol: [3H]MK-801 Radioligand Binding Assay

  • Preparation of Synaptic Membranes: Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.

  • Incubation: Incubate the synaptic membranes with a fixed concentration of [3H]MK-801 (a known NMDA receptor channel blocker) and varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the specific binding of [3H]MK-801.

Workflow for Evaluating Cholinesterase Inhibition

ChE_Workflow cluster_0 Enzymatic Assays cluster_1 Computational Modeling Ellman_Assay Ellman's Assay (AChE & BChE) Kinetics Enzyme Kinetic Studies Ellman_Assay->Kinetics Determine Mechanism of Inhibition Docking Molecular Docking Kinetics->Docking Visualize Binding Mode

Caption: Experimental workflow for assessing cholinesterase inhibition.

Step-by-Step Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Reagent Preparation: Prepare solutions of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified human AChE or BChE.

  • Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Spectrophotometric Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of this compound for both AChE and BChE.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table provides a comparative overview of the potency of related adamantane derivatives against the hypothesized targets. This serves as a benchmark for future studies.

CompoundTargetAssayPotency (IC50/Ki)
MemantineNMDA Receptor[3H]MK-801 Binding0.54 µM (Ki)[6]
AmantadineNMDA Receptor[3H]MK-801 Binding10.50 µM (Ki)[6]
Adamantyl-based ester (2e)AcetylcholinesteraseEllman's Assay77.15 µM (IC50)[7]
AmantadineInfluenza A M2 ChannelPlaque Reduction~1 µM (EC50)

Conclusion and Future Directions

This compound stands as a promising, yet largely unexplored, molecule with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. The unique combination of the adamantane scaffold, a phenyl ring, and a hydroxyl group suggests a multi-target pharmacological profile. The experimental workflows detailed in this guide provide a clear and actionable path for elucidating its mechanism of action and validating its therapeutic targets. Further research, including synthesis of derivatives to establish a clear structure-activity relationship, is warranted to fully unlock the potential of this intriguing adamantane derivative.

References

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  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central.
  • Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. MDPI.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar.
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  • (PDF) Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants.
  • New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in R
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  • Adamantane derivatives: Pharmacological and toxicological properties (Review).
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  • New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. PMC - NIH.
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Methodological & Application

Application Notes and Protocols: 2-Phenyladamantan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold as a Privileged Motif in Drug Discovery

The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has garnered significant attention in medicinal chemistry since the discovery of the antiviral activity of amantadine.[1][2] Its unique physicochemical properties, including high metabolic stability and the ability to orient substituents in a precise and rigid conformation, make it a valuable scaffold for the design of novel therapeutic agents.[3][4] The incorporation of an adamantane group can enhance a drug's lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[3] Adamantane derivatives have found applications as antiviral, antidiabetic, anti-inflammatory, and neuroprotective agents, highlighting the versatility of this structural motif.[5][6]

This document provides detailed application notes and protocols for the use of 2-phenyladamantan-2-ol, a derivative that combines the bulky, lipophilic adamantane core with a phenyl alcohol functionality. This unique combination suggests potential applications in areas where interactions with aromatic-binding pockets and modulation of central nervous system (CNS) targets are desired. These notes are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related adamantane derivatives.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₂₀O[7]
Molecular Weight 228.33 g/mol [7]
CAS Number 29480-18-0[7]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons), poorly soluble in water (predicted)-

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved via a Grignard reaction between 2-adamantanone and phenylmagnesium bromide. This reaction is a robust and well-established method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[3][8]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 2-Adamantanone Reaction + 2-Adamantanone->Reaction 1. Anhydrous Ether Phenylmagnesium\nbromide PhMgBr Phenylmagnesium\nbromide->Reaction This compound Intermediate [Intermediate Alkoxide] Reaction->Intermediate 2. H₃O⁺ workup Intermediate->this compound caption Grignard Synthesis of this compound

Caption: Grignard Synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Adamantanone

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5][9]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Adamantanone:

    • Dissolve 2-adamantanone (1.0 equivalent) in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the 2-adamantanone solution dropwise to the stirred Grignard reagent solution.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1]

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Potential Medicinal Chemistry Applications and Screening Protocols

The unique structural features of this compound suggest several potential therapeutic applications. The lipophilic adamantane cage can facilitate penetration of the blood-brain barrier, making it a promising scaffold for CNS-active agents. The phenyl alcohol moiety can participate in hydrogen bonding and π-π stacking interactions with biological targets.

Neuroprotective Agent

Rationale: Adamantane derivatives like memantine are known to act on the central nervous system.[6] The combination of the adamantane scaffold with a phenyl group could lead to compounds with affinity for CNS targets implicated in neurodegenerative diseases.

Suggested In Vitro Assay: Neuroprotection against Oxidative Stress

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative disorders.[10][11]

Protocol:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells) in appropriate media and conditions.[12]

  • Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a toxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the cell culture medium.[10]

  • Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the EC₅₀ (half-maximal effective concentration) value.

Antiviral Agent

Rationale: The adamantane scaffold is the cornerstone of several antiviral drugs, particularly against the influenza virus.[1][13] The phenyl group could potentially enhance binding to viral proteins.

Suggested In Vitro Assay: Plaque Reduction Assay for Influenza Virus

This assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[14][15]

Protocol:

  • Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of influenza virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or carboxymethyl cellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anticancer Agent

Rationale: Certain adamantane derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6] The lipophilicity of this compound could facilitate its entry into cancer cells.

Suggested In Vitro Assay: Antiproliferative Activity against Cancer Cell Lines

This assay assesses the ability of the compound to inhibit the growth of cancer cells.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and, after 24 hours, treat them with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Cell Proliferation Assessment: Determine the cell proliferation using a suitable assay, such as the MTT assay or a direct cell count.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI₅₀ (concentration causing 50% growth inhibition).

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Grignard Reaction: 2-Adamantanone + PhMgBr B Work-up & Crude Product Isolation A->B C Purification: Recrystallization or Chromatography B->C D Characterization: NMR, MS, Purity Analysis C->D E Primary Screening: - Neuroprotection Assay - Antiviral Assay - Anticancer Assay D->E F Secondary Screening (for active compounds): - Dose-response studies - Mechanism of action studies E->F G In Vitro Safety Profiling: - Cytochrome P450 Inhibition - hERG Channel Assay F->G caption Workflow for this compound R&D

Sources

2-Phenyladamantan-2-ol: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Rigid Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the adamantane moiety stands out as a unique and valuable three-dimensional scaffold. Its rigid, diamondoid structure imparts desirable physicochemical properties to molecules, including high lipophilicity, metabolic stability, and the ability to orient substituents in a precise and predictable manner. Among the functionalized adamantanes, 2-phenyladamantan-2-ol has emerged as a particularly versatile building block. The presence of the tertiary alcohol group on the adamantyl cage, adjacent to a phenyl ring, provides a strategic entry point for a variety of chemical transformations, primarily through the generation of the sterically hindered and stable 2-phenyladamantyl carbocation.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its application in key organic reactions, offering detailed, field-proven protocols for its use in Friedel-Crafts alkylations and nucleophilic substitution reactions. Furthermore, we will highlight its potential in the development of novel therapeutic agents, underscoring the significance of the 2-phenyladamantyl scaffold in contemporary drug discovery.

Key Applications: Harnessing the Reactivity of the 2-Phenyladamantyl Cation

The synthetic utility of this compound is intrinsically linked to its ability to serve as a precursor to the 2-phenyladamantyl carbocation. This tertiary carbocation benefits from the steric bulk of the adamantyl cage and the stabilizing effect of the adjacent phenyl group, making it a readily accessible and reactive intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds.

Application 1: Friedel-Crafts Alkylation of Aromatic Compounds

The 2-phenyladamantyl cation is a potent electrophile that can participate in Friedel-Crafts alkylation reactions with a range of aromatic and heteroaromatic nucleophiles. This reaction provides a direct method for the synthesis of complex molecules bearing the bulky 2-phenyladamantyl moiety.

Protocol 1: Triflic Acid-Mediated Friedel-Crafts Alkylation of Anisole with this compound

This protocol details the alkylation of anisole, a representative electron-rich aromatic compound, with this compound using triflic acid as a powerful Brønsted acid catalyst.

Materials:

  • This compound

  • Anisole

  • Triflic acid (CF₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and anisole (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add triflic acid (1.2 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(4-methoxyphenyl)-2-phenyladamantane.

SubstrateProductCatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-(Pyridin-2-yl)adamantan-2-ol & Benzene2-(2-Phenyladamantan-2-yl)pyridineTriflic acidBenzene0199[1]
This compound & Anisole2-(4-Methoxyphenyl)-2-phenyladamantaneTriflic acidCH₂Cl₂01Est. >90Adapted from[1]

Note: The yield for the reaction with anisole is an estimation based on the high yields typically observed in similar Friedel-Crafts reactions with activated aromatic compounds.

Causality Behind Experimental Choices:

  • Triflic Acid: A strong Brønsted acid is required to facilitate the protonation of the hydroxyl group of this compound, leading to the formation of a good leaving group (water) and subsequent generation of the stable tertiary carbocation.

  • Low Temperature (0 °C): Friedel-Crafts reactions can be highly exothermic and may lead to side reactions or decomposition at higher temperatures. Maintaining a low temperature ensures better control over the reaction and selectivity.

  • Anhydrous Conditions: The presence of water would compete with the aromatic nucleophile in reacting with the carbocation, leading to the reformation of the starting alcohol and reducing the yield of the desired product.

Friedel_Crafts_Alkylation cluster_0 Carbocation Generation cluster_1 Electrophilic Aromatic Substitution This compound This compound Protonation Protonation (+ H⁺) This compound->Protonation Oxonium_Ion Protonated Alcohol (Oxonium Ion) Protonation->Oxonium_Ion Water_Loss Loss of H₂O Oxonium_Ion->Water_Loss Carbocation 2-Phenyladamantyl Carbocation Water_Loss->Carbocation Attack Nucleophilic Attack Carbocation->Attack Anisole Anisole Anisole->Attack Sigma_Complex Arenium Ion (Sigma Complex) Attack->Sigma_Complex Deprotonation Deprotonation (- H⁺) Sigma_Complex->Deprotonation Product 2-(4-Methoxyphenyl)- 2-phenyladamantane Deprotonation->Product

Caption: Mechanism of Friedel-Crafts Alkylation.

Application 2: Nucleophilic Substitution for the Introduction of Functional Groups

The 2-phenyladamantyl carbocation can be trapped by a variety of nucleophiles, enabling the introduction of diverse functional groups at the 2-position of the adamantane core. This strategy is particularly valuable in medicinal chemistry for the synthesis of analogs with modified properties.

Protocol 2: Synthesis of 2-Azido-2-phenyladamantane via Nucleophilic Substitution

This protocol describes the synthesis of an adamantyl azide, a versatile intermediate that can be further functionalized, for example, through "click chemistry."

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add sodium azide (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (2.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ReagentProductConditionsYield (%)Reference
NaN₃2-Azido-2-phenyladamantaneTFA, CH₂Cl₂, 0 °C to rt, 12 hEst. 80-90Adapted from[2]

Note: The yield is an estimation based on similar reactions with adamantane derivatives.[2]

Expected Spectroscopic Data for 2-Azido-2-phenyladamantane:

  • IR (cm⁻¹): A characteristic strong absorption band for the azide group is expected around 2100 cm⁻¹.[3]

  • ¹H NMR (CDCl₃, δ): Signals corresponding to the phenyl protons (7.2-7.4 ppm) and the adamantyl protons will be observed.

  • ¹³C NMR (CDCl₃, δ): Resonances for the phenyl carbons and the adamantyl carbons, including the quaternary carbon attached to the azide group.

Protocol 3: Synthesis of 2-Phenyladamantane-2-carbonitrile

This protocol outlines the synthesis of an adamantyl nitrile, a precursor to carboxylic acids, amines, and other functional groups.

Materials:

  • This compound

  • Trimethylsilyl cyanide (TMSCN)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add trimethylsilyl cyanide (1.2 mmol).

  • Add boron trifluoride etherate (0.1 mmol) dropwise.

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to give the crude product, which can be purified by column chromatography.

ReagentProductConditionsYield (%)Reference
TMSCN2-Phenyladamantane-2-carbonitrileBF₃·OEt₂, CH₂Cl₂, 0 °C to rt, 4 hEst. 85-95Adapted from

Note: The yield is an estimation based on the high efficiency of TMSCN in similar reactions.

Expected Spectroscopic Data for 2-Phenyladamantane-2-carbonitrile:

  • IR (cm⁻¹): A sharp absorption band for the nitrile group (C≡N) is expected in the range of 2220-2260 cm⁻¹.[4]

  • ¹H NMR (CDCl₃, δ): Signals for the phenyl and adamantyl protons.

  • ¹³C NMR (CDCl₃, δ): Resonances for the phenyl and adamantyl carbons, with the characteristic nitrile carbon signal appearing downfield.

Nucleophilic_Substitution cluster_azide Reaction with Azide cluster_cyanide Reaction with Cyanide Carbocation 2-Phenyladamantyl Carbocation Attack_Azide Nucleophilic Attack Carbocation->Attack_Azide Attack_Cyanide Nucleophilic Attack Carbocation->Attack_Cyanide Azide N₃⁻ Azide->Attack_Azide Product_Azide 2-Azido-2-phenyladamantane Attack_Azide->Product_Azide Cyanide CN⁻ Cyanide->Attack_Cyanide Product_Cyanide 2-Phenyladamantane- 2-carbonitrile Attack_Cyanide->Product_Cyanide

Caption: Trapping of the 2-phenyladamantyl carbocation.

Applications in Drug Discovery: Building Biologically Active Molecules

The adamantane cage is a well-established "pharmacophore" in medicinal chemistry, with several adamantane-containing drugs approved for clinical use.[5][6] The incorporation of the 2-phenyladamantyl moiety into drug candidates can enhance their therapeutic potential by:

  • Increasing Lipophilicity: The bulky and hydrophobic nature of the adamantyl group can improve a drug's ability to cross cell membranes and the blood-brain barrier.

  • Enhancing Metabolic Stability: The rigid adamantane structure is resistant to metabolic degradation, which can lead to a longer plasma half-life and improved pharmacokinetic profile.

  • Providing a Rigid Scaffold: The defined three-dimensional structure of the adamantane cage allows for the precise positioning of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets.

Derivatives of this compound, such as the azides and nitriles described above, are valuable precursors for the synthesis of novel antiviral and other therapeutic agents. For instance, aminoadamantane derivatives have shown significant activity against influenza A virus.[5][7][8] The synthetic routes outlined in this guide provide a clear pathway for medicinal chemists to access a variety of 2-phenyladamantyl-containing compounds for biological screening and lead optimization.

Conclusion: A Robust Platform for Innovation

This compound is a powerful and versatile building block in organic synthesis. Its ability to readily form a stable tertiary carbocation opens up a wide range of possibilities for the construction of complex molecules with unique three-dimensional structures. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this remarkable compound in both academic and industrial settings, particularly in the ever-evolving field of drug discovery. The continued exploration of the reactivity of this compound and its derivatives is certain to lead to the development of novel synthetic methodologies and the discovery of new and effective therapeutic agents.

References

  • Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.
  • Zarubaev, V. V., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters, 20(2), 654-657.
  • Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902.
  • Krasnov, V. P., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(10), 2509.
  • Olah, G. A., et al. (2007). Friedel-Crafts reactions with N-heterocyclic alcohols. The Journal of Organic Chemistry, 72(16), 5974-5979.
  • Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-2105.
  • Organic Syntheses. (n.d.). Trimethylsilyl cyanide. Organic Syntheses Procedure. Available at: [Link]

  • Butenko, Y. V., et al. (2017). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 53(1), 123-128.
  • ResearchGate. (n.d.). FT-IR spectra of (a) 2-azido-2-phenylethanthiol intermediate and (b) phenylacetylene. Available at: [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Available at: [Link]

  • Studocu. (2006). Friedel-Crafts Acylation of Anisole. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Available at: [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053.
  • Leonova, M. V., et al. (2023). Synthesis and Reactions of Allylic Azides of the Adamantane Series. Russian Journal of Organic Chemistry, 59(11), 1893-1901.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

  • Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.
  • Jamison, T. F., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(11), 1837–1842.
  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available at: [Link]

  • Wikipedia. (n.d.). Trimethylsilyl cyanide. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7622.
  • ResearchGate. (n.d.). Friedel-Crafts acylation of anisole. Available at: [Link]

  • ResearchGate. (2015). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. Chemistry of Heterocyclic Compounds, 51(2), 139-145.
  • Revue Roumaine de Chimie. (n.d.). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Available at: [Link]

  • RSC Publishing. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
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  • Semantic Scholar. (2017).
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Application of 2-Phenyladamantan-2-ol in Polymer Chemistry: A Guide to Monomer Synthesis and Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of the Phenyl-Adamantyl Moiety in Advanced Polymers

In the pursuit of high-performance polymers, the incorporation of rigid, bulky moieties is a proven strategy to enhance thermal and mechanical properties. The adamantane cage, a diamondoid hydrocarbon, is particularly effective in this regard due to its exceptional thermal stability and voluminous, three-dimensional structure. When integrated into a polymer chain, the adamantyl group restricts segmental motion, leading to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability.[1]

This guide focuses on the application of 2-phenyladamantan-2-ol, a unique tertiary alcohol, as a precursor to a novel class of methacrylate monomers for the synthesis of advanced polymers. The presence of both a phenyl group and an adamantyl cage on the same quaternary carbon introduces a remarkable combination of rigidity, bulkiness, and aromaticity. This unique substitution pattern is anticipated to yield polymers with superior thermal stability, high refractive index, and specific solubility characteristics, making them attractive for applications in optical materials, high-temperature coatings, and advanced photoresists.[2]

This document provides detailed protocols for the synthesis of the 2-phenyl-2-adamantyl methacrylate monomer from this compound, followed by comprehensive procedures for its polymerization via conventional free-radical and controlled atom transfer radical polymerization (ATRP) techniques.

Part 1: Monomer Synthesis - From Tertiary Alcohol to Polymerizable Methacrylate

The pivotal first step is the conversion of the non-polymerizable this compound into its corresponding methacrylate derivative, 2-phenyl-2-adamantyl methacrylate. This is typically achieved through an esterification reaction with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.[3]

Reaction Scheme: Synthesis of 2-Phenyl-2-adamantyl Methacrylate

This compound This compound Monomer 2-Phenyl-2-adamantyl Methacrylate This compound->Monomer + Methacryloyl_chloride Methacryloyl Chloride Methacryloyl_chloride->Monomer + Base Base (e.g., Pyridine) Base->Monomer in Solvent Solvent (e.g., Toluene) Solvent->Monomer at 0°C to rt Byproduct Pyridinium Hydrochloride Monomer->Byproduct +

Figure 1. Synthesis of 2-phenyl-2-adamantyl methacrylate.

Detailed Protocol: Synthesis of 2-Phenyl-2-adamantyl Methacrylate

This protocol is adapted from established procedures for the synthesis of other adamantane-based methacrylates.[3][4]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound29480-18-0228.3310.0 g (43.8 mmol)
Methacryloyl chloride920-46-7104.535.5 g (52.6 mmol, 1.2 eq)
Pyridine110-86-179.104.1 g (52.6 mmol, 1.2 eq)
Toluene, anhydrous108-88-392.14100 mL
Hydrochloric acid, 1 M7647-01-036.46As needed
Saturated sodium bicarbonate solution144-55-884.01As needed
BrineN/AN/AAs needed
Anhydrous magnesium sulfate7487-88-9120.37As needed

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 43.8 mmol) and pyridine (4.1 g, 52.6 mmol) in 100 mL of anhydrous toluene.

  • Addition of Methacryloyl Chloride: Cool the solution to 0 °C in an ice bath. Add methacryloyl chloride (5.5 g, 52.6 mmol) dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Work-up:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenyl-2-adamantyl methacrylate as a white solid.

Characterization: The structure and purity of the synthesized monomer should be confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy.

Part 2: Polymerization Methodologies

The bulky nature of the 2-phenyl-2-adamantyl methacrylate monomer influences its polymerization behavior. Both free-radical and controlled radical polymerization techniques can be employed to synthesize polymers with distinct characteristics.

A. Free-Radical Polymerization

Conventional free-radical polymerization is a robust method for producing high molecular weight polymers. Solution polymerization is often preferred for bulky monomers to control viscosity and dissipate the heat of polymerization.[5][6]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
2-Phenyl-2-adamantyl methacrylateN/A296.415.0 g (16.9 mmol)
Azobisisobutyronitrile (AIBN)78-67-1164.2127.7 mg (0.169 mmol, 1 mol%)
Toluene, anhydrous108-88-392.1420 mL
Methanol67-56-132.04200 mL

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve 2-phenyl-2-adamantyl methacrylate (5.0 g, 16.9 mmol) and AIBN (27.7 mg, 0.169 mmol) in anhydrous toluene (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a beaker of vigorously stirred methanol (200 mL).

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.

B. Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[7] This method is particularly useful for creating well-defined polymers from bulky methacrylates.[8]

cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_isolation Polymer Isolation & Purification Reagents Monomer, Initiator, Ligand, Solvent Flask Schlenk Flask Reagents->Flask Catalyst Cu(I)Br Catalyst->Flask Degas Freeze-Pump-Thaw Cycles Flask->Degas Heat Heat to Reaction Temperature Degas->Heat Polymerize Stir for Defined Time Heat->Polymerize Precipitate Precipitate in Non-solvent (e.g., Methanol) Polymerize->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Figure 2. General workflow for ATRP.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
2-Phenyl-2-adamantyl methacrylateN/A296.413.0 g (10.1 mmol)
Ethyl α-bromoisobutyrate (EBiB)600-00-0195.0419.7 mg (0.101 mmol, 1 eq)
Copper(I) bromide (CuBr)7787-70-4143.4514.5 mg (0.101 mmol, 1 eq)
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)3030-47-5173.3017.5 mg (0.101 mmol, 1 eq)
Anisole, anhydrous100-66-3108.145 mL
Methanol67-56-132.04100 mL

Procedure:

  • Catalyst/Ligand Preparation: In a Schlenk flask, add CuBr (14.5 mg, 0.101 mmol) and a magnetic stir bar. Seal the flask and deoxygenate by evacuating and backfilling with nitrogen three times.

  • Reaction Mixture: In a separate vial, dissolve 2-phenyl-2-adamantyl methacrylate (3.0 g, 10.1 mmol), EBiB (19.7 mg, 0.101 mmol), and PMDETA (17.5 mg, 0.101 mmol) in anhydrous anisole (5 mL).

  • Degassing: Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.

  • Initiation: Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a degassed syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at 90 °C and stir. Monitor the reaction progress by taking samples periodically for analysis by 1H NMR and SEC.

  • Termination and Isolation: After the desired conversion is reached (e.g., 6-12 hours), cool the reaction to room temperature, open the flask to air, and dilute with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Purification: Precipitate the polymer by adding the THF solution to vigorously stirred cold methanol (100 mL). Collect the polymer by filtration and dry in a vacuum oven at 60 °C.

Part 3: Polymer Characterization and Expected Properties

Polymers derived from 2-phenyl-2-adamantyl methacrylate are expected to exhibit a unique combination of properties imparted by the bulky and aromatic side group.

Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).[9][10]

Expected Properties of Poly(2-phenyl-2-adamantyl methacrylate):
PropertyExpected Value/CharacteristicRationale
Glass Transition Temperature (Tg) > 180 °CThe extreme rigidity and bulk of the phenyl-adamantyl group will severely restrict chain mobility.[11]
Thermal Stability (Td) > 350 °CThe inherent thermal stability of the adamantane cage and the aromatic phenyl group contribute to a high decomposition temperature.[10][11]
Solubility Soluble in common organic solvents like THF, chloroform, and toluene.The bulky side group can disrupt chain packing, potentially improving solubility compared to more crystalline polymers.[1]
Refractive Index HighThe presence of the phenyl group is expected to increase the refractive index of the polymer.

Conclusion and Future Outlook

This compound serves as a valuable precursor for the synthesis of a novel methacrylate monomer that holds significant promise in the development of high-performance polymers. The protocols detailed herein provide a comprehensive guide for researchers to synthesize and polymerize 2-phenyl-2-adamantyl methacrylate. The resulting polymers, with their anticipated high thermal stability and unique optical properties, are prime candidates for advanced applications in microelectronics, optics, and specialty coatings. Further investigations into the copolymerization of this monomer with other functional monomers could open avenues for creating a new generation of advanced materials with tailored properties.

References

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  • ChemBK. (2024, April 9). 2-Phenyl-2-adamantanol. Retrieved from [Link]

  • Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Retrieved from [Link]

  • Fluence Analytics. (n.d.). Monitoring the polymerization of methyl methacrylate (MMA) in the presence and absence of crosslinker. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA. Retrieved from [Link]

  • Isobe, Y., et al. (2011). Stereospecific Free Radical and RAFT Polymerization of Bulky Silyl Methacrylates for Tacticity and Molecular Weight Controlled Poly(methacrylic acid). Macromolecules, 44(2), 245-254. [Link]

  • Ibrahim, N. A., et al. (2021). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. Polymers, 13(16), 2759. [Link]

  • Tsai, F.-Y., et al. (2017). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Journal of Polymer Research, 24(9), 154. [Link]

  • RSC Polymer Chemistry Blog. (2019, May 2). Paper of the month: Precise control of single unit monomer radical addition with a bulky tertiary methacrylate monomer toward sequence-defined oligo- or poly(methacrylate)s via the iterative process. Retrieved from [Link]

  • Fuchise, K., et al. (2010). Precise synthesis of poly(1-adamantyl methacrylate) by atom transfer radical polymerization. Polymer Journal, 42, 693-700. [Link]

  • ResearchGate. (n.d.). TGA trace of homopolymers: poly(4-(1-adamantyl)phenyl methacrylate).... Retrieved from [Link]

  • Zhelyazkova, B., et al. (2017). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Bulgarian Chemical Communications, 49(G), 118-122. [Link]

  • Tsai, F.-Y., et al. (2017). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Journal of Polymer Research, 24(9). [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • Zhelyazkova, B., et al. (2017). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Bulgarian Chemical Communications, 49, 118-122. [Link]

  • Degirmenci, I., et al. (2012). The Mechanism of Stereoregulation in Free-Radical Polymerization of Bulky Methacrylates. In K. Matyjaszewski, B. S. Sumerlin, & N. V. Tsarevsky (Eds.), Progress in Controlled Radical Polymerization: Mechanisms and Techniques (Vol. 1100, pp. 19-35). American Chemical Society. [Link]

  • Matsumoto, A., et al. (1991). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Macromolecules, 24(14), 4017-4024. [Link]

  • Císařová, I., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

  • Carnegie Mellon University. (n.d.). How to Conduct an ATRP. Retrieved from [Link]

  • Google Patents. (n.d.). EP1468981B1 - Production method of adamantyl acrylate compounds.
  • Baxendale Group. (2012, April 17). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxaadamantane Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.

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experimental protocols for the synthesis of 2-phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-Phenyladamantan-2-ol

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a sterically hindered tertiary alcohol. The primary focus is a detailed protocol based on the nucleophilic addition of a Grignard reagent to 2-adamantanone, a robust and widely applicable method for forming carbon-carbon bonds.[1][2] We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure from reagent preparation to product purification and characterization, and discuss critical safety considerations for handling organometallic reagents. Additionally, a conceptual overview of an alternative synthetic strategy via a Friedel-Crafts-type reaction is presented. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Adamantane Scaffolds

The adamantane cage, a rigid and lipophilic diamondoid structure, is a privileged scaffold in medicinal chemistry and materials science.[3] Its unique three-dimensional structure can impart favorable properties such as improved metabolic stability, enhanced bioavailability, and specific binding interactions in drug candidates. This compound, as a derivative, combines this rigid framework with a phenyl group at a tertiary alcohol position, making it a valuable building block for more complex molecules and a subject of interest for studying structure-activity relationships.

The synthesis of such tertiary alcohols is most reliably achieved through the addition of an organometallic nucleophile to a ketone precursor. The Grignard reaction, discovered by Victor Grignard, for which he received the Nobel Prize in Chemistry in 1912, remains a cornerstone of synthetic organic chemistry for its efficiency in constructing C-C bonds.[1] This guide will detail a field-proven protocol for this synthesis.

Primary Synthetic Route: Grignard Reaction

The most direct and reliable method for synthesizing this compound is the reaction of 2-adamantanone with a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr).

Principle and Mechanism

The reaction proceeds via the nucleophilic addition of the carbanionic phenyl group from the Grignard reagent to the electrophilic carbonyl carbon of 2-adamantanone. The carbon-magnesium bond in PhMgBr is highly polarized, rendering the phenyl group a potent nucleophile and a strong base.[1] The initial addition forms a magnesium alkoxide intermediate. Subsequent acidic work-up protonates this intermediate to yield the final tertiary alcohol product, this compound.

Caption: Mechanism of this compound synthesis.

Experimental Workflow Overview

The overall process involves two main stages: the preparation of the Grignard reagent and its subsequent reaction with the ketone, followed by work-up and purification.

Caption: Overall workflow for Grignard synthesis.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Notes
Magnesium TurningsMg24.3165010901.74Use high purity, for Grignard synthesis.
IodineI₂253.81113.7184.34.93Catalyst for reaction initiation.
BromobenzeneC₆H₅Br157.01-30.61561.491Anhydrous grade.
2-AdamantanoneC₁₀H₁₄O150.22259-262---
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12-116.334.60.713Must be anhydrous.
Ammonium Chloride (sat.)NH₄Cl53.49--~1.07Aqueous solution for quenching.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04884-2.66Drying agent.
Solvents for ChromatographyHexanes, Ethyl Acetate----HPLC or ACS grade.

Detailed Experimental Protocol

CAUTION: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[4] This entire procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[5]

Part A: Preparation of Phenylmagnesium Bromide
  • Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum immediately before use to eliminate all traces of water.[6][7]

  • Reagent Setup: Place magnesium turnings (1.2 eq.) in the cooled flask. Add a single crystal of iodine. The iodine serves as an activator by reacting with the passivating magnesium oxide layer on the metal surface.[7]

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether. Add a small portion (~10%) of this solution to the flask containing the magnesium.

  • Causality Check: The reaction is initiated when the brown color of the iodine fades and gentle bubbling (ebullition) from the magnesium surface is observed. If the reaction does not start, gentle warming with a heat gun may be required. The exothermic nature of the reaction is a key indicator of its progression.[8]

  • Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process. After the addition is complete, continue to stir the resulting gray/brown mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

Part B: Synthesis of this compound
  • Ketone Addition: Dissolve 2-adamantanone (1.0 eq., relative to bromobenzene) in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction: Cool the flask containing the freshly prepared phenylmagnesium bromide to 0°C using an ice-water bath. Add the 2-adamantanone solution dropwise to the stirred Grignard reagent. Maintaining a low temperature is crucial to minimize the formation of side products, such as biphenyl, which can arise from unreacted Grignard reagent.[6]

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification
  • Quenching: Cool the reaction flask back to 0°C. Cautiously and slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide intermediate. An acidic workup with HCl is also possible, but NH₄Cl is often preferred as it is less harsh and minimizes potential side reactions with the tertiary alcohol.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Add additional diethyl ether if necessary to fully dissolve the organic product. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). This is effective for removing minor impurities.[9]

    • Column Chromatography: If significant impurities are present, purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Part D: Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Expect characteristic signals for the phenyl group and the adamantane cage, and the disappearance of the ketone carbonyl signal in the ¹³C spectrum.

  • FT-IR Spectroscopy: To verify the presence of the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹) and the absence of the ketone carbonyl (C=O) stretch (around 1700-1725 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight (Expected [M]+ = 228.33 g/mol ).

Alternative Synthetic Route: Friedel-Crafts Alkylation

An alternative, though less direct, approach involves the Friedel-Crafts alkylation of benzene.[10][11] This reaction involves generating a carbocation from an adamantane precursor, which then acts as an electrophile in an aromatic substitution reaction.

Conceptual Principle

In the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., triflic acid), a precursor like 2-haloadamantane or adamantan-2-ol can generate the 2-adamantyl cation.[3][12] This cation can then alkylate an aromatic ring such as benzene to form 2-phenyladamantane. Subsequent oxidation at the C-2 position would be required to yield the desired alcohol, making this a multi-step and potentially lower-yielding alternative to the Grignard synthesis.

Caption: Conceptual workflow for a Friedel-Crafts approach.

Troubleshooting

IssuePotential CauseSuggested Solution
Grignard reaction does not initiate. Wet glassware or solvents; passivated magnesium surface.Ensure all equipment is rigorously dry.[6] Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask.[7]
Low yield of the final product. Incomplete Grignard formation; inefficient reaction with ketone; loss during work-up.Allow longer reaction time for Grignard formation. Ensure slow, controlled addition of the ketone at 0°C. Perform careful extractions.
Significant biphenyl side product. High local concentration of bromobenzene; high reaction temperature.Ensure slow, dropwise addition of bromobenzene. Use a reflux condenser to control the temperature during Grignard formation.[6]
Product "oils out" during recrystallization. The boiling point of the solvent is higher than the product's melting point.Use a lower-boiling point solvent or a solvent pair. Initiate crystallization by scratching the flask or adding a seed crystal.[9]

References

  • Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Grignard Reaction. Jasperse, J. Chem 355 Handout.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 2023.
  • Process for producing 2-adamantanol and 2-adamantanone.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
  • Friedel-Crafts reactions with N-heterocyclic alcohols.
  • Laboratory Safety Standard Operating Procedure (SOP)
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • The Grignard Reaction. Experiment Handout.
  • Technical Support Center: Purific
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine - Environmental Health & Safety.
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel-Crafts Alkyl

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The Adamantyl Advantage: 2-Phenyladamantan-2-ol Derivatives as Robust Ligands for Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The performance of organometallic catalysts is intrinsically linked to the nature of their coordinating ligands, which modulate the metal center's steric and electronic properties. This guide delves into the strategic application of ligands derived from 2-phenyladamantan-2-ol, a unique scaffold that imparts exceptional bulk and electron-donating characteristics, leading to enhanced catalytic activity and stability in a variety of cross-coupling reactions.

The adamantane cage, a rigid and sterically demanding hydrocarbon framework, has emerged as a privileged motif in ligand design. When incorporated into phosphine ligands, the adamantyl group creates a highly congested environment around the metal center, which promotes crucial steps in catalytic cycles, such as reductive elimination, and prevents catalyst deactivation pathways like the formation of inactive dimeric species. The presence of a phenyl group at the 2-position of the adamantane scaffold further refines the ligand's electronic properties and provides an additional steric parameter to influence reaction outcomes.

While this compound itself is not typically employed directly as a ligand, it serves as a valuable precursor for a class of bulky phosphine ligands that have demonstrated remarkable efficacy in challenging cross-coupling reactions. These ligands are particularly adept at facilitating transformations involving unreactive aryl chlorides and sterically hindered substrates, which often pose significant challenges for less bulky catalytic systems.

The Strategic Role of Adamantyl-Containing Phosphine Ligands

The efficacy of adamantyl-containing phosphine ligands, such as those conceptually derived from this compound, stems from a combination of their unique structural and electronic features:

  • Steric Bulk: The voluminous nature of the adamantyl group is a defining characteristic. This steric hindrance is crucial for promoting the formation of monoligated, highly reactive L-Pd(0) species, which are often the active catalysts in cross-coupling reactions. The bulk also facilitates the final reductive elimination step, leading to faster product formation and catalyst turnover.[1]

  • Electron-Donating Properties: Alkylphosphines, including those bearing adamantyl groups, are strong σ-donors. This high electron density on the phosphorus atom enhances the electron density at the metal center, which in turn promotes the oxidative addition of even unreactive electrophiles like aryl chlorides.[1]

  • Stability: The rigid adamantane framework contributes to the overall stability of the ligand, making it resistant to degradation under harsh reaction conditions. This robustness translates to longer catalyst lifetimes and improved overall efficiency.

The combination of these properties makes adamantyl-phosphine ligands highly effective in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[2][3][4] Their ability to activate challenging substrates and operate at low catalyst loadings makes them particularly attractive for applications in pharmaceutical synthesis, where efficiency and cost-effectiveness are critical.[4]

Synthesis of a Representative 2-Phenyladamantyl-Containing Phosphine Ligand

The following protocol outlines a general, multi-step synthesis for a representative phosphine ligand incorporating the 2-phenyladamantyl moiety. This procedure is based on established methods for the synthesis of similar bulky phosphine ligands and can be adapted by researchers for the preparation of a variety of derivatives.

G cluster_0 Step 1: Synthesis of 2-Phenyladamantyl Precursor cluster_1 Step 2: Functionalization cluster_2 Step 3: Phosphine Ligand Synthesis a 2-Adamantanone b Phenylmagnesium bromide a->b Grignard Reaction c This compound b->c d This compound e Thionyl chloride d->e Chlorination f 2-Chloro-2-phenyladamantane e->f g 2-Chloro-2-phenyladamantane h Lithium diphenylphosphide g->h Nucleophilic Substitution i (2-Phenyladamantan-2-yl)diphenylphosphine h->i

Caption: Synthetic workflow for a 2-phenyladamantyl-containing phosphine ligand.

Protocol: Synthesis of (2-Phenyladamantan-2-yl)diphenylphosphine

Materials:

  • 2-Adamantanone

  • Phenylmagnesium bromide (in THF)

  • Thionyl chloride

  • Chlorodiphenylphosphine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of this compound

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add a solution of 2-adamantanone (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.1 eq) dropwise via the addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Synthesis of 2-Chloro-2-phenyladamantane

  • In a well-ventilated fume hood, to a round-bottom flask containing this compound (1.0 eq), slowly add thionyl chloride (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction by pouring it over ice.

  • Extract the product with hexanes (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-chloro-2-phenyladamantane.

Step 3: Synthesis of (2-Phenyladamantan-2-yl)diphenylphosphine

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.0 eq) to generate lithium diphenylphosphide.

  • In a separate Schlenk flask, dissolve 2-chloro-2-phenyladamantane (1.1 eq) in anhydrous THF.

  • Slowly add the solution of 2-chloro-2-phenyladamantane to the lithium diphenylphosphide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of degassed water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with degassed brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) under an inert atmosphere to yield (2-phenyladamantan-2-yl)diphenylphosphine.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction utilizing a bulky adamantyl-phosphine ligand.

G a Pd Precatalyst g Reaction Setup a->g b Adamantyl-Phosphine Ligand b->g c Aryl Halide c->g d Arylboronic Acid d->g e Base e->g f Solvent f->g h Heating g->h i Workup & Purification h->i j Biaryl Product i->j

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • (2-Phenyladamantan-2-yl)diphenylphosphine or a similar bulky adamantyl-phosphine ligand

  • Sterically hindered aryl chloride (e.g., 2-chloro-1,3-dimethylbenzene)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous toluene or 1,4-dioxane

  • Degassed water

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the adamantyl-phosphine ligand (1.2-2.4 mol%), the aryl chloride (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq) to a Schlenk tube.

  • Add the anhydrous solvent and a small amount of degassed water (if required).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Entry Aryl Halide Boronic Acid Catalyst Loading (mol%) Ligand Loading (mol%) Yield (%)
12-Chloro-1,3-dimethylbenzene4-Methoxyphenylboronic acid11.5>95
21-Chloro-4-nitrobenzenePhenylboronic acid0.50.75>98
32-Chlorotoluene2-Tolylboronic acid2390

Note: The data in the table is representative of typical results achieved with bulky, electron-rich phosphine ligands in Suzuki-Miyaura cross-coupling reactions and serves as a guideline for expected performance.

Mechanistic Considerations

The enhanced reactivity observed with adamantyl-phosphine ligands in cross-coupling reactions can be attributed to their influence on the key steps of the catalytic cycle.

G A Pd(0)L B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L B->C D Transmetalation C->D Ar'B(OH)2 E Ar-Pd(II)-Ar' L D->E F Reductive Elimination E->F F->A Product G Ar-Ar' F->G

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

The bulky adamantyl group (represented by 'L' in the diagram) plays a crucial role in promoting the reductive elimination step (E → F), which is often rate-limiting, especially with sterically demanding substrates. This steric pressure destabilizes the diorganopalladium(II) intermediate, facilitating the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.

Conclusion

Ligands derived from the this compound scaffold represent a powerful class of tools for the modern synthetic chemist. Their inherent steric bulk and electron-rich nature translate to highly active and stable catalysts for a variety of challenging cross-coupling reactions. By understanding the principles of ligand design and applying the protocols outlined in this guide, researchers, scientists, and drug development professionals can leverage the "adamantyl advantage" to accelerate their synthetic endeavors and access complex molecular targets with greater efficiency and selectivity.

References

  • Imamoto, T. (2016). P-Chiral Phosphine Ligands: A Long and Continuing Story. The Journal of Organic Chemistry, 81(1), 2-12.
  • Imamoto, T., Sugita, K., & Yoshida, K. (2005). A New Class of P-Chiral Phosphine Ligands and Their Use in Catalytic Asymmetric Reactions. Accounts of Chemical Research, 38(9), 704-713.
  • Bézier, D., & Dérien, S. (2018). Di(1-adamantyl)phosphino-Containing Ligands for Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2018(20-21), 2539-2553.
  • Sivarajan, C., & Mitra, R. (2025). phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions.

  • Gagnon, A., & Duchemin, M. (2015). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry.
  • Buchwald, S. L. (2008). Buchwald Phosphine Ligands. Aldrichimica Acta, 41(1), 15-32.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Makhlynets, O. V., & Rybak-Akimova, E. V. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 552-582.
  • Chen, C.-Y., et al. (2021). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 6(50), 34659-34668.
  • Fairlamb, I. J. S. (2015). Catalysts Containing the Adamantane Scaffold. Topics in Current Chemistry, 369, 1-38.
  • Edwards, P. G. (2013). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.
  • Bochmann, M. (1994). Organometallics 2: Complexes with Transition Metal-Carbon π-Bonds. Oxford University Press.
  • Gildner, P. G., & Colacot, T. J. (2015). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Dalton Transactions, 44(33), 14631-14647.
  • Sivarajan, C., & Mitra, R. (2025). Phosphine Ligands: Synthesis, Palladium Complexation, and Catalytic Activity. Dalton Transactions.

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Kwong, F. Y., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435.
  • Dehnen, S. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(21), 7856-7871.
  • Barquero, V., et al. (2022). Polymorphism and Mechanochromism in 2-Phenylbenzothiazole Cyclometalated PtII Complexes with Chelating N∧O Ligands. Inorganic Chemistry, 61(48), 19277-19289.
  • Pap, J. S., & Veszprémi, T. (2019). Heterobimetallic Complexes of Bi- or Polydentate N-Heterocyclic Carbene Ligands and Their Catalytic Properties. Molecules, 24(13), 2465.
  • Kumar, M. P., et al. (2025). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. Asian Journal of Organic Chemistry.
  • Gildner, P. G., & Colacot, T. J. (2015). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Dalton Transactions, 44(33), 14631-14647.
  • Bochmann, M. (1994). Organometallics 2: Complexes with Transition Metal-Carbon π-Bonds. Oxford University Press.

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Application Notes and Protocols for Investigating the Antiviral Activity of 2-Phenyladamantan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Antiviral Research

Adamantane, a rigid, tricyclic hydrocarbon, has long been a cornerstone in medicinal chemistry, lending its unique lipophilic and structurally robust properties to a variety of therapeutic agents.[1] The first generation of adamantane-based antivirals, amantadine and rimantadine, were notable for their activity against influenza A virus.[2] Their mechanism of action, the blockade of the viral M2 proton ion channel, highlighted the potential of the adamantane cage to interact with viral proteins and disrupt the viral life cycle.[3] However, the emergence of widespread resistance has necessitated the exploration of novel adamantane derivatives with broader spectrums of activity and efficacy against resistant strains.[4]

This guide focuses on the investigation of 2-phenyladamantan-2-ol derivatives, a class of compounds characterized by the addition of a phenyl group and a hydroxyl moiety at the C-2 position of the adamantane core. This substitution pattern significantly increases the lipophilicity and steric bulk compared to first-generation adamantanes, suggesting the potential for altered or novel antiviral mechanisms. While specific antiviral data for this compound derivatives is emerging, the protocols and scientific rationale outlined herein are based on established methodologies for evaluating lipophilic adamantane analogs and provide a robust framework for their investigation.[5]

Core Concepts: Plausible Mechanisms of Antiviral Action

The antiviral activity of adamantane derivatives can be multifaceted. For this compound derivatives, several plausible mechanisms of action should be considered during the experimental design.

  • M2 Ion Channel Inhibition (Influenza A): The classical mechanism for aminoadamantanes involves the blockage of the M2 proton channel, which is crucial for the uncoating of the influenza A virus within the endosome.[3] While this compound derivatives lack the critical amino group of amantadine and rimantadine, their bulky, lipophilic nature could still lead to interactions with the M2 channel, potentially through a different binding mode.

  • Disruption of Viral Assembly and Budding: More recent studies on lipophilic adamantane analogs have revealed alternative mechanisms of action against resistant influenza strains. These compounds have been shown to disrupt the co-localization of the M2 and M1 proteins, a crucial step in viral assembly and budding.[5] This suggests that highly lipophilic derivatives, such as the this compound series, may exert their antiviral effects at a later stage of the viral life cycle.

  • Inhibition of Viral Entry: Some adamantane analogs have been found to inhibit the cellular entry of influenza A virus.[5] The bulky nature of the this compound scaffold could sterically hinder the attachment or fusion of the virus to the host cell membrane.

  • Activity Against Other Viruses: The lipophilic character of these derivatives may also confer activity against other enveloped viruses by disrupting the viral membrane or interfering with membrane-associated viral proteins.

The following diagram illustrates the potential points of intervention for this compound derivatives in the influenza A virus life cycle.

Viral_Lifecycle_Intervention cluster_host_cell Host Cell cluster_virus Influenza A Virus cluster_inhibitors Potential Inhibition by This compound Derivatives Entry Viral Entry (Attachment & Fusion) Uncoating Uncoating (Endosome) Entry->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Viral Protein & RNA Assembly Replication->Assembly Budding Budding & Release Assembly->Budding Virus Virion Virus->Entry Infection Inhibit_Entry Inhibition of Entry Inhibit_Entry->Entry Inhibit_Uncoating M2 Channel Blockade Inhibit_Uncoating->Uncoating Inhibit_Assembly Disruption of M2-M1 Colocalization Inhibit_Assembly->Assembly Antiviral_Screening_Workflow Start Synthesized This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Screening Determine Non-Toxic Concentration Range Dose_Response Dose-Response & Potency (IC50 Determination) Antiviral_Screening->Dose_Response Active Compounds MoA Mechanism of Action Studies (e.g., Time-of-Addition Assay) Dose_Response->MoA Resistance Resistance Profiling MoA->Resistance Lead_Optimization Lead Optimization Resistance->Lead_Optimization

Caption: General workflow for screening the antiviral activity of this compound derivatives.

Detailed Application Notes and Protocols

Cytotoxicity Assessment

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compounds are not toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [1] Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a series of dilutions of the this compound derivatives in cell culture medium. It is advisable to use a concentration range that spans several orders of magnitude (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a "cells only" control (with medium) and a "vehicle" control (with the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assessment

Rationale: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus. [6]It is considered a gold standard for determining the antiviral potency of a compound.

Protocol: Plaque Reduction Assay for Influenza Virus

  • Cell Preparation: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare a dilution of influenza virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect the cells with the diluted virus. Incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: During the incubation period, prepare serial dilutions of the this compound derivatives in a serum-free medium containing an overlay (e.g., agarose or Avicel) and trypsin (for influenza virus propagation). The concentrations should be below the determined CC50 values.

  • Overlay Application: After the 1-hour adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%. The Selectivity Index (SI) is calculated as CC50/IC50, with a higher SI value indicating a more promising therapeutic window.

Mechanism of Action Studies

Rationale: To elucidate the stage of the viral life cycle that is inhibited by the active compounds, a time-of-addition assay can be performed. This assay helps to differentiate between compounds that act on early events (entry, uncoating) and those that act on later events (replication, assembly, release).

Protocol: Time-of-Addition Assay

  • Synchronized Infection: Infect a confluent monolayer of host cells with a high multiplicity of infection (MOI) of the virus for a short period (e.g., 1 hour) at 4°C to allow for attachment but not entry.

  • Initiation of Infection: Wash the cells to remove unbound virus and then shift the temperature to 37°C to allow synchronous entry and initiation of the viral life cycle. This is considered time zero (t=0).

  • Staggered Compound Addition: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add a high concentration (e.g., 5-10 times the IC50) of the this compound derivative to different wells.

  • Control Compounds: Include control compounds with known mechanisms of action. For influenza, this could include an entry inhibitor, amantadine (uncoating inhibitor), and a neuraminidase inhibitor (release inhibitor).

  • Endpoint Measurement: At a fixed time point after infection (e.g., 24 hours), quantify the viral yield from each well using a suitable method such as a plaque assay or RT-qPCR for viral RNA.

  • Data Analysis: Plot the viral yield as a function of the time of compound addition. The time at which the compound no longer inhibits viral replication indicates the point in the viral life cycle that is being targeted.

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise manner to allow for easy comparison between different derivatives.

Table 1: Cytotoxicity and Antiviral Activity of Hypothetical this compound Derivatives against Influenza A/H1N1

Compound IDCC50 (µM) on MDCK cellsIC50 (µM)Selectivity Index (SI = CC50/IC50)
PADO-1>10015.2>6.6
PADO-285.45.814.7
PADO-3>1002.1>47.6
Amantadine>1000.5>200

Conclusion and Future Directions

The investigation of this compound derivatives represents a promising avenue in the search for novel antiviral agents. Their unique structural features may allow them to overcome the resistance mechanisms that have rendered first-generation adamantanes less effective. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of their cytotoxicity, antiviral potency, and mechanism of action. Further studies should focus on the synthesis of a diverse library of these derivatives to establish clear structure-activity relationships (SAR), testing against a broad panel of viruses including resistant strains, and in vivo efficacy studies for the most promising candidates.

References

  • Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed. [Link]

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  • (PDF) Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents. MDPI. [Link]

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Application Note: A Researcher's Guide to the Development of Anticancer Agents from the 2-Phenyladamantan-2-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The adamantane nucleus, a rigid and lipophilic tricyclic alkane, represents a privileged scaffold in medicinal chemistry due to its unique steric and electronic properties, which can enhance binding affinity and improve pharmacokinetic profiles. This guide provides a comprehensive framework for the development of novel anticancer agents derived from 2-phenyladamantan-2-ol. We will explore the rationale for its use, proposed synthetic strategies, and detailed protocols for in vitro and in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in oncology research.

Rationale for the this compound Scaffold in Oncology

The adamantane cage is a bioisostere for phenyl groups and other cyclic structures, offering a three-dimensional, non-aromatic, and highly stable core. Its incorporation into drug candidates can lead to several advantageous properties:

  • Increased Lipophilicity: The hydrocarbon-rich structure of adamantane enhances membrane permeability, potentially improving drug absorption and distribution into target tissues.

  • Metabolic Stability: The adamantane cage is resistant to metabolic degradation, which can increase the half-life of a drug.

  • Structural Rigidity: The rigid framework restricts conformational flexibility, which can lead to more selective binding to a specific biological target and reduce off-target effects.

Derivatives of adamantane have shown promise in anticancer research. For instance, certain adamantyl isothiourea derivatives have demonstrated potent activity against hepatocellular carcinoma (HCC) cell lines[1]. Furthermore, adamantane-indole conjugates have been identified as modulators of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer, inducing apoptosis in lung cancer cells[2]. The this compound scaffold combines this robust cage with a versatile phenyl ring, providing an excellent starting point for chemical modification to optimize anticancer activity and explore structure-activity relationships (SAR).

Synthetic Strategy for Novel Analogs

The development of a library of analogs is crucial for identifying lead compounds. A versatile synthetic approach allows for the systematic modification of both the phenyl ring and the adamantane core. The following section outlines a general, yet robust, synthetic workflow.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization A Adamantanone C Grignard Reaction (e.g., in dry THF) A->C B Substituted Phenylmagnesium Bromide (Grignard Reagent) B->C D 2-(Substituted-phenyl)adamantan-2-ol (Core Scaffold) C->D E Functional Group Interconversion (e.g., Suzuki coupling, Buchwald-Hartwig amination on aryl halide) D->E F Esterification / Amidation (if carboxyl or amino groups are present) D->F G Final Library of Analogs E->G F->G

Caption: Proposed synthetic workflow for generating a library of this compound analogs.

Protocol 1: General Synthesis of 2-(4-bromophenyl)adamantan-2-ol

Principle: This protocol describes a standard Grignard reaction to form the tertiary alcohol core. This specific example creates a bromo-substituted analog, which serves as a versatile handle for further diversification via cross-coupling reactions.

Materials:

  • Adamantanone

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Grignard Reagent Preparation: a. Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere. b. Add a small crystal of iodine. c. Add a solution of 1,4-dibromobenzene in anhydrous THF dropwise via a dropping funnel. The reaction is initiated when the brown color of iodine disappears and bubbling is observed. d. Once initiated, add the remaining 1,4-dibromobenzene solution at a rate that maintains a gentle reflux. After addition is complete, stir for 1-2 hours at room temperature.

  • Reaction with Adamantanone: a. In a separate flask, dissolve adamantanone in anhydrous THF. b. Cool the adamantanone solution to 0°C in an ice bath. c. Add the prepared Grignard reagent to the adamantanone solution dropwise. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure 2-(4-bromophenyl)adamantan-2-ol.

In Vitro Evaluation of Anticancer Activity

Once a library of compounds is synthesized, the next critical step is to assess their biological activity. This typically begins with high-throughput screening against a panel of cancer cell lines to determine cytotoxicity.[3]

G A Synthesized Compound Library (this compound Analogs) B Primary Screening: High-Throughput Cytotoxicity Assay (e.g., MTT, SRB, CellTiter-Glo) A->B D Data Analysis: Calculate IC50 Values B->D C Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549, PC3) C->B E Hit Identification (Compounds with Potent & Selective Activity) D->E F Secondary Assays: Mechanism of Action Studies E->F Proceed with Hits G Apoptosis Assay (Annexin V / PI) F->G H Cell Cycle Analysis (Propidium Iodide) F->H I Target Engagement / Pathway Analysis (Western Blot, Kinase Assays) F->I J Lead Candidate Selection G->J H->J I->J

Caption: Workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%). b. Include appropriate controls: vehicle control (medium with DMSO only), positive control (a known anticancer drug like Doxorubicin), and blank (medium only). c. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. d. Incubate for the desired exposure period (e.g., 48 or 72 hours).[4]

  • MTT Addition and Incubation: a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[4] b. Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[4] Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration (on a log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[6]

Data Presentation: Comparative Cytotoxicity

Summarizing cytotoxicity data in a table allows for easy comparison of compound potency and selectivity.

CompoundR-GroupIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. PC-3 (Prostate)[7]
1a H45.2 ± 3.162.5 ± 4.5> 100
1b 4-F22.8 ± 1.931.4 ± 2.855.1 ± 6.2
1c 4-NO₂8.5 ± 0.712.1 ± 1.125.3 ± 2.4
1d 4-OCH₃68.1 ± 5.489.3 ± 7.1> 100
Doxorubicin -0.9 ± 0.11.2 ± 0.21.5 ± 0.3

Table 1: Hypothetical IC₅₀ values for a series of this compound analogs. Data are presented as mean ± standard deviation from three independent experiments.

Elucidating the Mechanism of Action (MOA)

Identifying a compound's MOA is essential for its development. Potent compounds from the primary screen should be subjected to further assays to determine how they induce cell death.

G ext Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad Inhibits proliferation Cell Proliferation & Survival mtor->proliferation adamantane This compound Derivative adamantane->akt Inhibits bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Hypothetical signaling pathway showing a this compound derivative inhibiting the Akt pathway, leading to decreased proliferation and increased apoptosis.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Step-by-Step Procedure:

  • Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer. b. Add Annexin V-FITC and PI according to the manufacturer's instructions. c. Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. The cell population will be separated into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

In Vivo Preclinical Evaluation

Promising lead candidates with a well-defined in vitro MOA must be tested in animal models to evaluate their efficacy and safety in a complex biological system.[9][10] The human tumor xenograft model in immunodeficient mice is a standard approach for this purpose.[11]

Protocol 4: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's antitumor activity.[11]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG400)

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. At the endpoint, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the discovery of novel anticancer agents. The protocols outlined in this guide provide a systematic pathway from rational design and synthesis to comprehensive in vitro and in vivo evaluation. Future work should focus on lead optimization to improve potency and selectivity, detailed pharmacokinetic and toxicological profiling, and the definitive identification of molecular targets to further validate the mechanism of action.

References

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  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(Suppl), 143–149. [Link]

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Application Notes: Protocols for Scaling Up 2-Phenyladamantan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyladamantan-2-ol is a tertiary alcohol featuring the bulky, rigid adamantane cage. This structural motif is of significant interest in medicinal chemistry and materials science. The adamantane group can enhance the lipophilicity of a molecule, potentially improving its metabolic stability and pharmacokinetic profile. The synthesis of this compound is most commonly achieved via a Grignard reaction between adamantanone and a phenylmagnesium halide.[1][2] While straightforward on a laboratory scale, scaling this synthesis presents significant challenges, primarily related to the exothermic nature of the Grignard reaction.[3]

This document provides a detailed guide for the scaled-up synthesis of this compound, focusing on safety, process control, and optimization for larger quantities.

Core Synthetic Strategy: The Grignard Reaction

The primary and most efficient route to this compound is the nucleophilic addition of a phenyl Grignard reagent to 2-adamantanone.[2][4] The reaction proceeds in two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent reaction with the ketone.

Part 1: Formation of Phenylmagnesium Bromide

This step involves the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).

Reaction: C₆H₅Br + Mg → C₆H₅MgBr

Part 2: Reaction with 2-Adamantanone

The pre-formed Grignard reagent is then added to a solution of 2-adamantanone. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the adamantanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.[1]

Reaction: C₁₀H₁₄O + C₆H₅MgBr → C₁₆H₁₉OMgBr Workup: C₁₆H₁₉OMgBr + H₃O⁺ → C₁₆H₂₀O + Mg(OH)Br

Scale-Up Considerations and Challenges

Transitioning from a bench-scale synthesis to a larger, multi-gram or kilogram scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.

  • Exothermicity and Heat Management: Grignard reactions are highly exothermic.[3] Without proper control, the heat generated can lead to a runaway reaction, where the solvent boils violently, potentially causing a fire or explosion.[3][5] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[6] Therefore, robust temperature control is paramount.

  • Initiation of Grignard Formation: The formation of the Grignard reagent has an induction period. It can be difficult to determine if the reaction has initiated, especially in large reactors.[7] If the reaction fails to start, the unreacted alkyl halide can accumulate. A sudden, delayed initiation can then cause a dangerous runaway reaction.[7]

  • Reagent Addition and Control: The rate of addition of the Grignard reagent to the ketone solution directly influences the rate of heat generation.[5] A slow, controlled addition is crucial to maintain a safe operating temperature.

  • Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[8] Ensuring all glassware, solvents, and reagents are scrupulously dry is essential for good yields, and this becomes more challenging on a larger scale.[3]

  • Work-up and Quenching: The quenching of a large volume of unreacted Grignard reagent with an acidic solution can be extremely vigorous. This step must be performed carefully with adequate cooling.

  • Purification: While small-scale syntheses might employ column chromatography for purification, this method is often impractical and costly for large quantities. Crystallization or recrystallization becomes the preferred method for isolating the final product.

Process Visualization

Workflow for Scaled-Up Synthesis

G cluster_prep Preparation Phase cluster_grignard Grignard Formation cluster_reaction Addition Reaction cluster_workup Work-up & Purification P1 Dry Glassware & Reagents P2 Activate Magnesium P1->P2 Inert Atmosphere G1 Initial Charge of Bromobenzene P2->G1 G2 Confirm Initiation (FTIR/Temp Spike) G1->G2 G3 Controlled Addition of Bromobenzene G2->G3 G4 Maintain Reflux G3->G4 R1 Cool Grignard Solution G4->R1 R3 Slow Addition of Adamantanone R1->R3 R2 Prepare Adamantanone Solution R2->R3 R4 Monitor Reaction (TLC/LC-MS) R3->R4 W1 Controlled Quench (aq. NH4Cl) R4->W1 W2 Phase Separation W1->W2 W3 Extraction W2->W3 W4 Drying & Solvent Removal W3->W4 W5 Crystallization/Recrystallization W4->W5

Caption: Workflow for the scaled-up synthesis of this compound.

Detailed Protocols

Safety First: This procedure involves hazardous materials and highly exothermic reactions. A thorough risk assessment must be conducted before starting.[3] Always work in a well-ventilated fume hood. Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, must be worn at all times.[5] An appropriate fire extinguisher (Class D for magnesium fires) should be readily accessible.

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent) - 1 Molar Scale

Equipment:

  • 3-necked, 5 L round-bottom flask (jacketed reactor is preferred for better temperature control)

  • Overhead mechanical stirrer

  • Pressure-equalizing dropping funnel (1 L)

  • Reflux condenser with a gas inlet for inert gas (Nitrogen or Argon)

  • Temperature probe

Reagents:

ReagentMolar Mass ( g/mol )Amount (moles)Mass (g)Volume (mL)Equivalents
Magnesium Turnings24.311.126.7-1.1
Bromobenzene157.011.0157.0105.41.0
Anhydrous THF---2.5 L-
Iodine253.81-1 crystal-Catalyst

Procedure:

  • Setup: Assemble the reactor setup and ensure all glassware is oven-dried and cooled under a stream of inert gas.[5]

  • Magnesium Activation: Place the magnesium turnings in the reactor. Add a single crystal of iodine to activate the magnesium surface.

  • Initial Charge: Add 250 mL of anhydrous THF to the reactor. In the dropping funnel, prepare a solution of the bromobenzene in 750 mL of anhydrous THF.

  • Initiation: Add approximately 50 mL of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the fading of the iodine color, a gentle bubbling, and a rise in temperature.[7] If the reaction does not start, gentle warming may be applied. Do not add more bromobenzene until initiation is confirmed. [7]

  • Controlled Addition: Once the reaction is initiated and self-sustaining (refluxing), begin the dropwise addition of the remaining bromobenzene solution at a rate that maintains a steady but controllable reflux. This is a critical step for managing the exotherm.[3]

  • Completion: After the addition is complete, continue stirring the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution should be a dark grey/brown color.

  • Cooling: Allow the Grignard reagent to cool to room temperature. For the subsequent reaction, it will be cooled further.

Protocol 2: Synthesis of this compound - 1 Molar Scale

Reagents:

ReagentMolar Mass ( g/mol )Amount (moles)Mass (g)Equivalents
2-Adamantanone150.220.9135.20.9
Phenylmagnesium Bromide~181.311.0-1.0
Anhydrous THF--1.0 L-
Saturated aq. NH₄Cl--~1.5 L-
Diethyl Ether/Ethyl Acetate---For extraction
Anhydrous MgSO₄---For drying

Procedure:

  • Ketone Solution: In a separate flask, dissolve the 2-adamantanone in 1.0 L of anhydrous THF.

  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath or the reactor jacket.

  • Controlled Addition: Slowly add the 2-adamantanone solution to the stirred Grignard reagent via a dropping funnel. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-adamantanone is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This is also a highly exothermic step. Be prepared for gas evolution and vigorous bubbling.

  • Work-up: Once the quenching is complete and the mixture is safe to handle, transfer it to a large separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 500 mL).

  • Washing & Drying: Combine the organic layers and wash with water (1 x 500 mL) and then brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate.

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hot hexanes until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Analysis: Confirm the purity of the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR). The melting point of this compound is approximately 80°C.[9]

Monitoring and Process Control

For safe and efficient scale-up, real-time monitoring is highly recommended.[10]

  • Temperature: Continuous monitoring of the internal reaction temperature is non-negotiable. Automated systems can control the addition rate based on the temperature profile.

  • In-situ FTIR: Fourier-transform infrared spectroscopy (FTIR) probes can be used to monitor the concentration of reactants and products in real-time. This is particularly useful for confirming the initiation of the Grignard reaction by observing the disappearance of the C-Br stretch of bromobenzene.[7]

Reaction Monitoring Diagram

G Reactor Jacketed Reactor Temperature Probe Overhead Stirrer Reagent Inlet Inert Gas Control {Process Control Unit | Temp. Feedback Loop | FTIR Analyzer} Reactor:f0->Control:t Real-time Temp. Reactor->Control:f In-situ FTIR Probe Control:t->Reactor:f2 Adjust Addition Rate Data Data Logging & Safety Alerts Control->Data

Caption: Process control system for a scaled-up Grignard reaction.

Conclusion

Scaling the synthesis of this compound via the Grignard pathway is a feasible but challenging endeavor that requires meticulous planning and execution. The primary concerns are managing the significant exothermicity of the reaction and ensuring the process is conducted under strictly anhydrous conditions. By implementing robust temperature control, controlled reagent addition, and real-time monitoring techniques, this valuable chemical intermediate can be produced safely and efficiently on a larger scale. Purification by recrystallization offers a practical alternative to chromatography for obtaining a high-purity final product.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]

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  • Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]

  • Dunn, J., et al. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. 1999, 3(4), 300-305. Available from: [Link]

  • Mitchell, C., et al. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. 2014, 18(11), 1434-1447. Available from: [Link]

  • Gemoets, H., et al. Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development. 2020, 24(9), 1745-1754. Available from: [Link]

  • CONTINUUS Pharmaceuticals. Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE 2022 Annual Meeting. Available from: [Link]

  • Butova, V., et al. Synthesis of 2-Oxaadamantane Derivatives. Molecules. 2016, 21(5), 643. Available from: [Link]

  • Gemoets, H., et al. Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development. 2020, 24(9), 1745-1754. Available from: [Link]

  • Hatakeyama, T., et al. Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Journal of the American Chemical Society. 2009, 131(23), 8104-8105. Available from: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available from: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

  • Wang, Z., et al. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications. 2020, 11, 5957. Available from: [Link]

  • Black, R. M.; Gill, G. B. 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Organic Syntheses. 1988, 66, 104. Available from: [Link]

  • Majerz, I., et al. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. 2023, 28(22), 7621. Available from: [Link]

  • ResearchGate. Gram scale synthesis of 2‐adamantanol from 2‐adamantanone. Available from: [Link]

  • ChemBK. 2-Phenyl-2-adamantanol. Available from: [Link]

  • PubChem. 2-Phenyl-2-propanol. Available from: [Link]

  • Kargar, H., et al. 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol. Acta Crystallographica Section E. 2008, 64(Pt 10), o1929. Available from: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Phenyl Ring in 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-phenyladamantan-2-ol scaffold is of significant interest in medicinal chemistry and materials science due to the unique combination of the bulky, lipophilic, and rigid adamantane cage with a functionalizable aromatic moiety. The adamantane group can impart favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, making its derivatives attractive for drug discovery.[1][2] This document provides a comprehensive technical guide on the synthetic strategies for the selective functionalization of the phenyl ring in this compound. We will explore key methodologies including Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and Palladium-Catalyzed C-H Activation. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols adapted from analogous systems, and discusses the critical role of the 2-hydroxyadamant-2-yl substituent in directing regioselectivity and influencing reactivity through its steric and electronic effects.

Introduction: The Strategic Importance of this compound Derivatives

The adamantane cage is a privileged structure in drug design, often referred to as a "pharmacophore." Its incorporation into a molecule can significantly enhance lipophilicity, which can improve membrane permeability and oral absorption. Furthermore, the rigid adamantane skeleton can serve as a robust anchor for orienting functional groups toward their biological targets and can increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.

Functionalization of the phenyl ring of this compound opens up a vast chemical space for generating diverse libraries of compounds for screening in drug discovery programs. The introduction of various substituents allows for the fine-tuning of electronic properties, solubility, and the introduction of new pharmacophoric elements to modulate biological activity and selectivity.

The Influence of the 2-Hydroxyadamant-2-yl Substituent

The 2-hydroxyadamant-2-yl group is a tertiary alkyl substituent and is expected to be a weak activating group for electrophilic aromatic substitution through an inductive electron-donating effect. Consequently, it will direct incoming electrophiles to the ortho and para positions. However, the most significant characteristic of this substituent is its immense steric bulk. This steric hindrance will play a dominant role in the regioselectivity of most reactions, strongly disfavoring substitution at the ortho positions.[3][4][5] Therefore, for many reactions, the para position will be the primary site of functionalization.

The tertiary hydroxyl group also presents opportunities for directed reactions, such as ortho-metalation, where it could potentially act as a directing group. However, its accessibility to metalating agents will be a critical factor.

Electrophilic Aromatic Substitution (EAS)

EAS is a fundamental method for introducing a variety of functional groups onto an aromatic ring.[6] For this compound, the bulky adamantyl group is expected to direct substitution predominantly to the para position.

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amine, which can then be further modified.

Causality of Experimental Choices: The use of a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[7][8] The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions. Acetic acid can be used as a co-solvent to improve the solubility of the substrate. Given the steric hindrance of the 2-hydroxyadamant-2-yl group, harsher conditions might be necessary compared to less hindered substrates, but this also increases the risk of side reactions. The protocol below is a starting point, and optimization may be required.

Protocol 1: Para-Nitration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-nitrophenyl)adamantan-2-ol.

Expected Outcome: The major product is expected to be the para-substituted isomer due to the steric hindrance at the ortho positions.

ReactantProductExpected Regioselectivity (para:ortho)Reference System Yield
t-butylbenzene4-nitro-t-butylbenzene>95:5~75%[5]
This compound2-(4-nitrophenyl)adamantan-2-olPredominantly paraEstimated 60-70%
Halogenation

Halogenation introduces a halogen (Br, Cl) onto the phenyl ring, providing a handle for further cross-coupling reactions.

Causality of Experimental Choices: Bromination is achieved using bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to create a more electrophilic species.[9][10] The reaction is typically performed in a non-polar solvent like dichloromethane at room temperature. As with nitration, the para product is expected to be the major isomer.

Protocol 2: Para-Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask protected from light.

  • Add iron(III) bromide (0.1 eq) to the solution.

  • In a dropping funnel, prepare a solution of bromine (1.1 eq) in dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume excess bromine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (hexane/ethyl acetate) to obtain 2-(4-bromophenyl)adamantan-2-ol.

Directed ortho-Metalation (DoM)

DoM is a powerful technique for the regioselective functionalization of the ortho position of an aromatic ring.[11][12] This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.

Causality of Experimental Choices: In this compound, the hydroxyl group can potentially act as a directing group after deprotonation to an alkoxide. The use of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) is necessary for deprotonation of both the alcohol and the aromatic ring.[13] TMEDA (tetramethylethylenediamine) is often added to break up organolithium aggregates and increase the basicity of the reagent. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. The resulting ortho-lithiated species can then be trapped with a suitable electrophile.

Protocol 3: ortho-Silylation of this compound via DoM

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • TMEDA (N,N,N',N'-tetramethylethylenediamine)

  • Dry Tetrahydrofuran (THF)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Diethyl Ether

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in dry THF.

  • Add TMEDA (2.2 eq) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 eq) dropwise over 20 minutes. The solution may change color.

  • Stir the reaction mixture at -78 °C for 2 hours to allow for complete metalation.

  • Add chlorotrimethylsilane (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-(trimethylsilyl)phenyl)adamantan-2-ol.

Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, often with high regioselectivity.[14][15][16][17][18] For this compound, the hydroxyl group is not a traditional directing group for Pd-catalyzed C-H activation. However, strategies involving transient directing groups or specific ligand designs could potentially enable ortho-functionalization. A more straightforward approach might involve converting the hydroxyl group to a known directing group, such as a picolinamide.

Here, we present a hypothetical workflow for such a transformation, illustrating the potential of this advanced methodology.

Workflow for Pd-Catalyzed ortho-Arylation

C_H_Activation_Workflow sub This compound int1 Esterification with Picolinic Acid sub->int1 1) SOCl₂ 2) Picolinamide sub_dg Picolinamide-Directed Substrate int1->sub_dg int2 Pd(OAc)₂, Ag₂CO₃, Ar-I sub_dg->int2 C-H Activation/ Arylation prod_dg ortho-Arylated Intermediate int2->prod_dg int3 Hydrolysis prod_dg->int3 LiOH, THF/H₂O final_prod ortho-Aryl-2-phenyl- adamantan-2-ol int3->final_prod

Caption: Workflow for Pd-catalyzed ortho-arylation.

Causality of Experimental Choices: This strategy involves a two-step process: first, the installation of a directing group (picolinamide), followed by the Pd-catalyzed C-H arylation. The picolinamide group is a well-established directing group for ortho-C-H functionalization.[19] The palladium catalyst, often in the form of Pd(OAc)₂, forms a cyclometalated intermediate that then reacts with an aryl halide. An oxidant, such as a silver salt, is often required to regenerate the active Pd(II) catalyst. Finally, the directing group is cleaved to reveal the functionalized product. Due to the steric bulk of the adamantyl group, this reaction would likely proceed at the less hindered ortho C-H bond.[14]

Summary and Outlook

The functionalization of the phenyl ring in this compound provides a gateway to a wide array of novel molecules with potential applications in drug discovery and materials science. The choice of synthetic strategy will depend on the desired substitution pattern.

  • For para-substitution , electrophilic aromatic substitution reactions such as nitration and halogenation are the most straightforward approaches, leveraging the steric hindrance of the adamantyl group to achieve high regioselectivity.

  • For ortho-substitution , directed ortho-metalation offers a powerful and direct method, provided the hydroxyl group can effectively direct the lithiation.

  • Palladium-catalyzed C-H activation , while requiring the installation of a directing group, represents a state-of-the-art method for selective ortho-functionalization with broad substrate scope.

Researchers should consider the steric and electronic properties of the 2-hydroxyadamant-2-yl group when designing and optimizing their synthetic routes. The protocols provided herein, adapted from closely related systems, offer a solid foundation for the exploration of the chemistry of this valuable scaffold.

References

  • Baroliya, P., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • RSC Publishing. (n.d.).
  • Daugulis, O., et al. (2011).
  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • University of Wisconsin-Madison. (n.d.).
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • RSC Publishing. (n.d.).
  • Zhang, Y.-H., et al. (2015). Recent advances in Palladium(II)-catalyzed activation of aromatic ring C-H bonds. Chinese Chemical Letters.
  • LibreTexts Chemistry. (2019). 19.
  • Snieckus, V. (n.d.). Directed (ortho)
  • Daugulis, O., et al. (2011).
  • Wikipedia. (n.d.). Ortho effect. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • AK Lectures. (n.d.). Friedel-Crafts Alkylation Example. [Link]

  • Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?.
  • Weiss, H. M. (1999). A Safe Simple Halogenation Experiment.
  • Stetter, H., et al. (1976). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
  • University of Minnesota. (n.d.).
  • Méndez-Hernández, D., et al. (2022).
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube.
  • Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions....
  • Master Organic Chemistry. (2018).
  • Sore, H. F., & Galloway, W. R. J. D. (2012). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central.
  • Michigan State University. (n.d.).
  • Reddit. (2015).
  • Clark, J. (n.d.). halogenation of benzene and methylbenzene. Chemguide.
  • ChemSurvival. (2019).
  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • LibreTexts Chemistry. (2021). 22.
  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
  • NIST. (n.d.). 1-Phenylcyclohexanol. NIST WebBook. [Link]

  • Khan Academy. (n.d.).
  • Yurchenko, A. G., et al. (2005). Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. Russian Chemical Bulletin.
  • Asif, M. (2021). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. PubMed Central.
  • Hrdina, R. (2018). Directed C–H Functionalization of the Adamantane Framework. Synthesis.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-phenyladamantan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this unique tertiary alcohol. Our aim is to equip you with the expertise to navigate these challenges, ensuring the highest purity of your final compound.

Introduction to the Challenges

This compound, with its bulky adamantane cage and tertiary alcohol functionality, presents a distinct set of purification challenges. The compound is typically synthesized via a Grignard reaction between adamantan-2-one and phenylmagnesium bromide.[1][2] While this is a powerful C-C bond-forming reaction, it often leads to a crude product mixture containing unreacted starting materials, byproducts, and reagents that can complicate downstream processing. The unique physicochemical properties of this compound, such as its high lipophilicity and crystalline nature, require carefully optimized purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the reaction conditions. The most common impurities originating from the Grignard synthesis include:

  • Biphenyl: Formed from the coupling of the phenylmagnesium bromide Grignard reagent with any unreacted bromobenzene.[3]

  • Unreacted Adamantan-2-one: Due to incomplete reaction or quenching of the Grignard reagent.

  • Benzene: Arises from the protonation of the Grignard reagent by residual water in the reaction setup.[4] It is crucial to maintain anhydrous conditions to minimize this.[1]

  • Magnesium Salts: Residual magnesium salts from the Grignard reagent and workup can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method will depend on the scale of your synthesis and the impurity profile. The two most effective techniques are:

  • Column Chromatography: Highly effective for separating this compound from both polar and non-polar impurities due to the significant polarity difference between the target molecule and byproducts like biphenyl.[5][6]

  • Recrystallization: An excellent method for removing minor impurities and for obtaining highly crystalline, pure this compound, especially after an initial purification by chromatography.[7]

Q3: My crude product is an oil/waxy solid. Is this normal?

A3: Yes, this is quite common. The presence of impurities can depress the melting point of the crude product, causing it to appear as an oil or a low-melting waxy solid. Pure this compound is a white crystalline solid with a melting point of approximately 80°C.[8]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for achieving high purity, but it can present challenges, particularly with a compound like this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture.[3][9] Given that impurities can lower the melting point of this compound, this is a common issue.

  • Troubleshooting Protocol:

    • Solvent Selection: Choose a solvent or solvent system with a lower boiling point. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, can be very effective.[10]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to induce crystallization.

    • Concentration Adjustment: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution to ensure everything is dissolved before cooling.

Problem 2: Poor recovery of the purified product.

  • Causality: Low recovery can result from using too much solvent, which keeps the product dissolved even at low temperatures, or from premature crystallization during a hot filtration step.

  • Troubleshooting Protocol:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crashing out.[10]

    • Solvent System Optimization: For mixed solvent systems, carefully determine the optimal ratio to maximize recovery.

Column Chromatography Issues

Column chromatography is excellent for separating the components of the crude reaction mixture.[11]

Problem 1: Poor separation of this compound from non-polar impurities like biphenyl.

  • Causality: The solvent system (mobile phase) may be too polar, causing all compounds to elute too quickly, or not polar enough, resulting in very slow elution and band broadening.[6]

  • Troubleshooting Protocol:

    • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.25-0.35 for this compound.[3] A good starting point for a solvent system is a mixture of hexane and ethyl acetate.

    • Gradient Elution: Start with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate) to elute the non-polar biphenyl first. Then, gradually increase the polarity of the mobile phase to elute the more polar this compound.

    • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

Problem 2: The compound appears to be degrading on the silica gel column.

  • Causality: Silica gel is slightly acidic and can sometimes cause the dehydration of tertiary alcohols, especially if the elution time is long. This would lead to the formation of an alkene byproduct.

  • Troubleshooting Protocol:

    • Deactivate Silica Gel: If you suspect degradation, you can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 1%), to the eluent.[12]

    • Use Alumina: Alternatively, consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[6]

    • Flash Chromatography: Use flash chromatography to minimize the time the compound spends on the column.[6]

Data and Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (v/v)Rationale
Recrystallization Hexane / Ethyl AcetateGood for dissolving the compound when hot and allowing for crystallization upon cooling. The ratio can be adjusted to optimize solubility and recovery.
Ethanol / WaterThis compound is soluble in ethanol and insoluble in water. Adding water to a hot ethanolic solution can induce crystallization.[10]
Column Chromatography Hexane / Ethyl Acetate (Gradient)Start with a low polarity (e.g., 98:2) to elute non-polar impurities, then increase the polarity to elute the product.
Dichloromethane / Hexane (Gradient)An alternative solvent system for chromatography.[13]
Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is 9:1 hexane:ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) in the initial, non-polar eluent.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent (e.g., 98:2 hexane:ethyl acetate). Collect fractions and monitor by TLC. Biphenyl will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 9:1 or 8:2 hexane:ethyl acetate) to elute the this compound.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude or column-purified this compound in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate or ethanol) and heat with swirling until the solid completely dissolves.

  • Inducing Crystallization (if using a mixed solvent system): If using a system like ethanol/water, add the "poor" solvent (water) dropwise to the hot solution until a slight cloudiness persists. Then, add a drop or two of the "good" solvent (ethanol) to redissolve the cloudiness.[10]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C).

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Major Impurity Removal Recrystallization Recrystallization Chromatography->Recrystallization Further Purification Pure_Product High-Purity This compound Recrystallization->Pure_Product Analysis Purity Analysis (NMR, HPLC, MP) Pure_Product->Analysis Verification

Caption: General purification workflow for this compound.

Troubleshooting "Oiling Out"

OilingOutTroubleshooting Start Compound 'Oils Out' during Recrystallization High_BP Is the solvent boiling point too high? Start->High_BP Rapid_Cool Was cooling too rapid? High_BP->Rapid_Cool No Lower_BP_Solvent Use a lower boiling point solvent or mixed solvent system. High_BP->Lower_BP_Solvent Yes Concentrated Is the solution too concentrated? Rapid_Cool->Concentrated No Slow_Cool Allow for slow cooling to room temperature before using an ice bath. Rapid_Cool->Slow_Cool Yes Dilute Add a small amount of hot 'good' solvent. Concentrated->Dilute Yes Success Successful Crystallization Concentrated->Success No Lower_BP_Solvent->Success Slow_Cool->Success Dilute->Success

Caption: Decision-making guide for troubleshooting "oiling out".

References

  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives.
  • Google Patents. (n.d.). Purification method of adamantane monools.
  • Google Patents. (n.d.). Process for the preparation of 1-adamantane derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Adamantan-1-yl(piperidin.
  • PMC. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Phenyl-2-propanol.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemBK. (2024). 2-Phenyl-2-adamantanol.
  • BenchChem. (n.d.). Technical Support Center: High-Purity 2-Phenyl-2-propanol Recrystallization.

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common side reactions in the synthesis of 2-phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyladamantan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. The synthesis of this compound, a tertiary alcohol, is most commonly achieved via the Grignard reaction between adamantanone and a phenyl Grignard reagent, such as phenylmagnesium bromide. Due to the sterically hindered nature of adamantanone, this reaction can be prone to specific side reactions that require careful control of experimental parameters. This guide will equip you with the necessary knowledge to anticipate and address these challenges, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide, PhMgBr) or phenyllithium (PhLi) to 2-adamantanone.[1][2] This reaction is a classic example of a Grignard synthesis to form a tertiary alcohol.[3]

Q2: Why is the Grignard reaction with 2-adamantanone challenging?

2-Adamantanone is a sterically hindered ketone due to its rigid, cage-like adamantane structure. This steric hindrance can impede the approach of the nucleophilic Grignard reagent to the carbonyl carbon, potentially leading to lower yields and the formation of side products.[3][4]

Q3: What are the primary side reactions to be aware of during the synthesis?

The main side reactions in the synthesis of this compound are:

  • Enolization of 2-adamantanone: The Grignard reagent can act as a base and abstract an α-proton from 2-adamantanone to form a magnesium enolate. Upon acidic workup, this enolate is protonated back to the starting ketone, reducing the yield of the desired alcohol.[3]

  • Reduction of 2-adamantanone: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to the corresponding secondary alcohol, 2-adamantanol, via a six-membered ring transition state (Meerwein-Ponndorf-Verley reduction). However, with phenylmagnesium bromide, which lacks β-hydrogens, this is not a concern.

  • Biphenyl formation: A common side product is biphenyl, which arises from the coupling of the phenyl Grignard reagent with any unreacted phenyl halide (e.g., bromobenzene) during the formation of the Grignard reagent.[5]

  • Reaction with water: Grignard reagents are extremely sensitive to moisture. Any water present in the reaction will quench the Grignard reagent, forming benzene and reducing the amount of reagent available for the reaction with the ketone.[6]

Q4: How can I minimize the formation of the biphenyl side product?

The formation of biphenyl can be minimized by ensuring the slow, dropwise addition of the phenyl halide to the magnesium turnings during the preparation of the Grignard reagent.[6] This maintains a low concentration of the phenyl halide, favoring the reaction with magnesium over the coupling reaction.

Q5: What is the role of anhydrous conditions in this synthesis?

Strict anhydrous (water-free) conditions are critical for the success of any Grignard reaction.[6] All glassware must be thoroughly dried (e.g., oven-dried or flame-dried), and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used. This prevents the premature quenching of the highly basic Grignard reagent by water.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Troubleshooting Steps & Solutions
Low or no yield of this compound 1. Inactive Grignard reagent: The Grignard reagent may not have formed or was quenched. 2. Steric hindrance: The bulky nature of adamantanone is preventing the reaction. 3. Enolization of adamantanone: The Grignard reagent is acting as a base instead of a nucleophile.1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Check the quality of the magnesium turnings; they should be shiny. Activating the magnesium with a small crystal of iodine can be helpful. 2. Increase reaction time and/or temperature: Refluxing the reaction in a higher-boiling solvent like THF may be necessary to overcome the steric barrier. 3. Use additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent (Luche reaction), which favors addition over enolization.
High amount of starting material (2-adamantanone) recovered 1. Inefficient Grignard reagent formation or quenching. 2. Significant enolization: The Grignard reagent is deprotonating the ketone.1. Verify Grignard reagent formation: Before adding the ketone, a small aliquot of the Grignard reagent can be quenched with water to check for the characteristic vigorous reaction. 2. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can sometimes favor the kinetic 1,2-addition product over the thermodynamically favored enolization. 3. Change the organometallic reagent: Phenyllithium is generally more reactive and may give better yields with sterically hindered ketones.
Presence of a significant amount of biphenyl in the product Side reaction during Grignard reagent formation: Coupling of phenylmagnesium bromide with unreacted bromobenzene.Optimize Grignard reagent preparation: Add the bromobenzene solution dropwise and slowly to the magnesium turnings to maintain a low concentration of bromobenzene. Ensure efficient stirring.
Product is an oil or difficult to crystallize 1. Presence of impurities: Side products like biphenyl or unreacted starting materials can inhibit crystallization. 2. Incorrect recrystallization solvent. 1. Purify by column chromatography: Use silica gel chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the non-polar biphenyl and the more polar product. 2. Optimize recrystallization: Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents may be necessary.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of this compound and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Adamantanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. All glassware must be oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start spontaneously, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of phenylmagnesium bromide should be grayish and cloudy.

Part 2: Reaction with 2-Adamantanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2-adamantanone (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by either recrystallization or column chromatography.

    • Recrystallization: Attempt recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture.

    • Column Chromatography: If recrystallization is difficult due to impurities like biphenyl, purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Biphenyl will elute first, followed by the more polar this compound.

Characterization:

The purified this compound should be a white solid. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR: Expect signals for the phenyl protons and the adamantane protons. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: Expect signals for the phenyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the adamantane cage.

  • IR Spectroscopy: Look for a characteristic broad O-H stretching band around 3200-3600 cm⁻¹ and C-H stretching bands for the aromatic and aliphatic protons.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Acidic Workup Ph-Br Phenyl Bromide PhMgBr Phenylmagnesium Bromide Ph-Br->PhMgBr Mg, Et2O Mg Magnesium Mg->PhMgBr Adamantanone 2-Adamantanone Alkoxide Magnesium Alkoxide Intermediate Adamantanone->Alkoxide + PhMgBr Product This compound Alkoxide->Product H3O+

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Grignard Was Grignard Reagent Formation Successful? Start->Check_Grignard Check_Conditions Were Reaction Conditions Optimal? Check_Grignard->Check_Conditions Yes Solution_Anhydrous Ensure Strict Anhydrous Conditions & Reagent Quality Check_Grignard->Solution_Anhydrous No Check_Enolization Is Enolization a Major Side Reaction? Check_Conditions->Check_Enolization Yes Solution_Temp_Time Increase Reaction Time/Temperature Check_Conditions->Solution_Temp_Time No Solution_Additive Use CeCl3 Additive (Luche Reaction) Check_Enolization->Solution_Additive Yes Solution_Activation Activate Mg with Iodine Solution_Anhydrous->Solution_Activation Solution_Temp_Low Lower Reaction Temperature Solution_Additive->Solution_Temp_Low Solution_Reagent Consider Phenyllithium Solution_Temp_Low->Solution_Reagent

Caption: A decision tree for troubleshooting low yields.

References

  • What reactions can 2 - adamantanone undergo?. (2025, September 22).
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reaction. (n.d.).
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. Retrieved from [Link]

  • Reactions of adamantanethione with Grignard reagents: There is no evidence of addition to the CS carbon. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Adamantane and Grignard Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Phenylmagnesium bromide. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
  • Show the products that result from the reaction of phenylmagnesium bromide.. (2025, April 7). Filo. Retrieved from [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
  • Process for preparation of 2-phenyl ethanol. (n.d.). Google Patents.
  • Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. (n.d.). MDPI. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenyladamantan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for stability and degradation-related issues that may be encountered during experimentation. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides with experimental protocols to address specific challenges.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What is the general stability profile of this compound?

A1: this compound is a tertiary alcohol. Tertiary alcohols are generally more stable than primary and secondary alcohols due to the electronic stabilizing effect of the three alkyl groups attached to the carbinol carbon.[1][2][3] The rigid, cage-like adamantane structure also confers significant metabolic and chemical stability.[4][5] However, like all organic compounds, it is susceptible to degradation under specific stress conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8] Storage at 2-8°C is often recommended.[9] It should be protected from light and incompatible substances such as strong oxidizing agents.[7]

Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure as a tertiary alcohol, the most probable non-metabolic degradation pathway under acidic conditions is dehydration to form an alkene. Under strong oxidative conditions, degradation of the phenyl ring or the adamantane cage could occur, although the adamantane structure is notably resistant to degradation.[4] Microbial transformation, if relevant to the experimental context, often involves hydroxylation at the tertiary C-H bonds of the adamantane cage by cytochrome P450 enzymes.[4][11]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for assessing the purity and stability of this compound, as the phenyl group provides a chromophore.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both quantification and identification of potential volatile degradants.[12] For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[12]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific experimental issues related to the stability and degradation of this compound.

Issue 1: Inconsistent Assay Results or Appearance of Unknown Peaks in Chromatograms

This issue often points to the degradation of the compound during sample preparation, analysis, or storage.

Causality Analysis
  • Solvent-Induced Degradation: The choice of solvent for sample preparation can significantly impact stability. Protic or acidic solvents may promote dehydration.

  • Thermal Stress: High temperatures during sample preparation (e.g., in the GC injector) or prolonged storage at ambient temperature can lead to thermal degradation.

  • Oxidative Stress: The presence of dissolved oxygen or oxidizing impurities in solvents can cause oxidative degradation.

  • Photodegradation: Exposure of sample solutions to light, especially UV light, can induce degradation.

Troubleshooting Workflow

start Inconsistent Results / Unknown Peaks check_storage Verify Storage Conditions (Cool, Dark, Inert Atmosphere) start->check_storage check_solvent Evaluate Sample Solvent (pH, Purity, Inertness) start->check_solvent check_temp Assess Thermal Stress (GC Injector Temp, Sample Prep Temp) start->check_temp check_light Investigate Light Exposure (Use Amber Vials, Work in Low Light) start->check_light perform_forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_storage->perform_forced_degradation check_solvent->perform_forced_degradation check_temp->perform_forced_degradation check_light->perform_forced_degradation identify_degradants Identify Degradation Products (LC-MS, GC-MS, NMR) perform_forced_degradation->identify_degradants optimize_method Optimize Analytical Method (Lower Temp, Different Solvent, etc.) identify_degradants->optimize_method implement_controls Implement Preventative Measures (Fresh Solutions, Controlled Environment) optimize_method->implement_controls end Consistent and Reliable Results implement_controls->end

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Achieving a good mass balance is critical for a valid stability-indicating method. A poor mass balance suggests that not all degradation products are being detected.

Causality Analysis
  • Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or are not retained on the analytical column.

  • Lack of a Chromophore: Some degradation products may lack a UV-absorbing chromophore, making them undetectable by UV-based HPLC.

  • Precipitation of Degradants: Degradation products may be insoluble in the sample solvent and precipitate out of the solution.

  • Co-elution of Peaks: Degradation products may co-elute with the parent compound or other degradants, leading to inaccurate quantification.

Troubleshooting Protocol: Improving Mass Balance
  • Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-UV active degradants.

  • Analyze Headspace: For suspected volatile degradants, use headspace GC-MS to analyze the vapor phase above the stressed sample.

  • Check for Precipitation: Visually inspect stressed samples for any precipitate. If observed, attempt to dissolve it in a different solvent and analyze separately.

  • Optimize Chromatographic Method: Modify the mobile phase composition, gradient, or column chemistry to improve the resolution between the parent peak and all degradant peaks.

  • Calculate Relative Response Factors (RRFs): If a pure standard of a major degradant is available, determine its RRF relative to the parent compound to ensure accurate quantification.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies, a crucial step in understanding the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions: For each condition, transfer a known volume of the stock solution to a separate flask and add the stressor. Aim for 5-20% degradation.[10][13]

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer the stock solution to a vial, evaporate the solvent under a stream of nitrogen, and heat the solid residue at 80°C for 48 hours. Reconstitute in acetonitrile for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in ACN) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a suitable, validated HPLC method.

Data Analysis:

  • Calculate the percentage degradation of this compound in each condition.

  • Characterize the degradation products using mass spectrometry (MS) data.

  • Ensure the peak purity of the parent compound in the presence of its degradants to validate the stability-indicating nature of the method.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical DurationExpected Degradation Pathway
Acidic Hydrolysis 0.1 N HCl, 60°C24 hoursDehydration
Basic Hydrolysis 0.1 N NaOH, RT24 hoursGenerally stable, but potential for minor degradation
Oxidation 3% H₂O₂, RT24 hoursOxidation of the phenyl ring or adamantane cage
Thermal 80°C (solid state)48 hoursDehydration or other rearrangements
Photolytic ICH Q1B light sourcePer guidelinePhenyl ring related degradation
Visualization of Potential Degradation Pathway

cluster_main Potential Degradation of this compound A This compound B 2-Phenyl-2-adamantyl Cation (Carbocation Intermediate) A->B  Acid (H+) D Oxidized Products (e.g., hydroxylated phenyl ring) A->D  [O] (e.g., H₂O₂) C 2-Phenyl-1-adamantene B->C  -H+

Caption: A simplified potential degradation pathway under acidic and oxidative stress.

References

  • Fiveable. (n.d.). Tertiary Alcohol Definition. Retrieved from [Link]

  • Quora. (2021). Why is tertiary alcohol more stable?. Retrieved from [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. Retrieved from [Link]

  • Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology (Basel). Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Why is a tertiary alcohol more reactive?. Retrieved from [Link]

  • Stack Exchange. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. Retrieved from [Link]

  • PubMed. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Retrieved from [Link]

  • PubMed. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability | Request PDF. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). 29480-18-0 | this compound. Retrieved from [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 2-phenyl-adamantan-2-ol (C16H20O). Retrieved from [Link]

  • ChemBK. (2024). 2-Phenyl-2-adamantanol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

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  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1980875A - Process for producing 2-adamantanol and 2-adamantanone.
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  • PubChem. (n.d.). (1,1'-Biphenyl)-2-ol. Retrieved from [Link]

  • NIH. (n.d.). 2-Ethynyladamantan-2-ol. Retrieved from [Link]

  • PubMed. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Retrieved from [Link]

  • NIH. (n.d.). 2-Phenylbutan-2-ol. Retrieved from [Link]

  • MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

  • NIH. (n.d.). 2-Phenyl-pentan-2-ol. Retrieved from [Link]

  • NIH. (n.d.). 2-Naphthol. Retrieved from [Link]

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Technical Support Center: Strategies to Improve the Yield of 2-Phenyladamantan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyladamantan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This document provides troubleshooting guides, FAQs, and detailed protocols to enhance the yield and purity of your product.

Synthesis Overview

The synthesis of this compound is most commonly achieved via the nucleophilic addition of a phenyl organometallic reagent to 2-adamantanone. The two primary choices for the phenyl nucleophile are phenylmagnesium bromide (a Grignard reagent) and phenyllithium. Both routes are effective but present unique challenges related to reagent preparation, reaction control, and byproduct formation.

The general reaction scheme is illustrated below:

G cluster_reagents Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Adamantanone 2-Adamantanone Nucleophilic_Addition Nucleophilic Addition in Anhydrous Ether or THF 2-Adamantanone->Nucleophilic_Addition Phenyl_Organometallic Phenylmagnesium Bromide or Phenyllithium Phenyl_Organometallic->Nucleophilic_Addition Aqueous_Workup Aqueous Quench (e.g., sat. aq. NH4Cl) Nucleophilic_Addition->Aqueous_Workup Purification Purification (Chromatography/Recrystallization) Aqueous_Workup->Purification Final_Product This compound Purification->Final_Product G Start Low Yield of This compound Check_Anhydrous Are all reagents and glassware scrupulously dry? Start->Check_Anhydrous Check_Mg_Activity Grignard Synthesis: Is the Mg activated? Check_Anhydrous->Check_Mg_Activity Yes Fix_Anhydrous Solution: Flame-dry glassware. Use anhydrous solvents. Check_Anhydrous->Fix_Anhydrous No Check_Temp Was temperature controlled during ketone addition (0°C)? Check_Mg_Activity->Check_Temp Yes Fix_Mg Solution: Use fresh Mg turnings. Activate with I2 or 1,2-dibromoethane. Check_Mg_Activity->Fix_Mg No Check_Byproducts Is biphenyl a major byproduct? Check_Temp->Check_Byproducts Yes Fix_Temp Solution: Add ketone solution dropwise to organometallic at 0°C. Check_Temp->Fix_Temp No Fix_Byproducts Solution: Add bromobenzene dropwise to Mg suspension. Check_Byproducts->Fix_Byproducts Yes Success Improved Yield Check_Byproducts->Success No Fix_Anhydrous->Success Fix_Mg->Success Fix_Temp->Success Fix_Byproducts->Success

Technical Support Center: Troubleshooting Unexpected Results in 2-Phenyladamantan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenyladamantan-2-ol. This guide is designed to provide in-depth troubleshooting assistance for common and unexpected results encountered during the synthesis and subsequent reactions of this sterically hindered tertiary alcohol. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, particularly the behavior of the 2-phenyl-2-adamantyl cation, to empower you to diagnose and resolve experimental challenges.

I. Understanding the Core Reactivity: The 2-Phenyl-2-Adamantyl Cation

At the heart of many reactions involving this compound lies the formation of the 2-phenyl-2-adamantyl carbocation. This intermediate is a tertiary carbocation, and the adjacent phenyl group can offer some degree of resonance stabilization. However, the rigid, cage-like structure of the adamantane core significantly influences its reactivity, often leading to pathways that might not be immediately obvious. The propensity for this carbocation to undergo rearrangements is a critical factor in many of the unexpected results discussed below.

II. FAQs and Troubleshooting Guides

A. Synthesis of this compound via Grignard Reaction

The most common route to this compound is the Grignard reaction between phenylmagnesium bromide and adamantan-2-one. While generally robust, several issues can arise.

Question 1: My yield of this compound is significantly lower than expected, and I'm isolating unreacted adamantan-2-one.

Possible Causes and Solutions:

  • Inactive Grignard Reagent: The phenylmagnesium bromide may have degraded due to exposure to moisture or air.

    • Troubleshooting: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or recently titrated Grignard reagent.

  • Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of the Grignard reagent.

    • Troubleshooting: Increase the reaction time and/or temperature to overcome the steric barrier. However, be aware that prolonged heating can lead to side reactions.

  • Enolization of Adamantan-2-one: Phenylmagnesium bromide is a strong base and can deprotonate the alpha-protons of adamantan-2-one, forming an enolate that is unreactive towards the Grignard reagent.

    • Troubleshooting: Add the Grignard reagent slowly to a solution of adamantan-2-one at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.

Experimental Protocol: Synthesis of this compound

  • Dry all glassware in an oven at >120 °C for several hours and assemble under a stream of dry nitrogen or argon.

  • To a stirred solution of adamantan-2-one in anhydrous diethyl ether or THF at 0 °C, add a solution of phenylmagnesium bromide (typically 1.1 to 1.5 equivalents) dropwise over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

B. Acid-Catalyzed Dehydration Reactions

The acid-catalyzed dehydration of this compound is a common transformation intended to produce 2-phenyladamant-1-ene. However, the reaction is often complicated by carbocation rearrangements.

Question 2: I'm trying to synthesize 2-phenyladamant-1-ene by dehydrating this compound with sulfuric acid, but I'm getting a complex mixture of products. What are they, and how can I favor the desired product?

Underlying Mechanism: The reaction proceeds via the formation of the 2-phenyl-2-adamantyl cation. This cation can either be deprotonated directly to form the expected alkene or undergo a Wagner-Meerwein rearrangement to a more stable carbocation before deprotonation.[1][2]

Unexpected Products:

  • Rearranged Alkenes: The initial tertiary carbocation can undergo a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, which is then deprotonated to yield a variety of isomeric alkenes.[3][4]

  • Skeletal Rearrangement Products: Under harsh acidic conditions, more complex skeletal rearrangements of the adamantane cage can occur, leading to a variety of constitutional isomers.

Troubleshooting Strategies:

Strategy Rationale Recommended Conditions
Use a Milder Dehydrating Agent To minimize carbocation rearrangements and other side reactions.Use reagents like phosphorus oxychloride (POCl₃) in pyridine or Martin's sulfurane.
Control Reaction Temperature Lower temperatures can disfavor rearrangement pathways, which often have a higher activation energy.Run the reaction at the lowest temperature that still allows for the dehydration to proceed at a reasonable rate.
Shorter Reaction Times Prolonged exposure to strong acid increases the likelihood of rearrangements.Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

Visualizing the Dehydration and Rearrangement Pathways:

G cluster_0 Dehydration of this compound cluster_1 Reaction Pathways This compound This compound Protonation Protonation (+H+) This compound->Protonation Oxonium_Ion Protonated Alcohol Protonation->Oxonium_Ion Loss_of_Water Loss of H2O Oxonium_Ion->Loss_of_Water Initial_Cation 2-Phenyl-2-adamantyl Cation (Tertiary) Loss_of_Water->Initial_Cation Deprotonation_1 Deprotonation Initial_Cation->Deprotonation_1 Rearrangement Wagner-Meerwein Rearrangement Initial_Cation->Rearrangement Expected_Product 2-Phenyladamant-1-ene (Expected Product) Deprotonation_1->Expected_Product Rearranged_Cation Rearranged Cation (e.g., Tertiary Bridgehead) Rearrangement->Rearranged_Cation Deprotonation_2 Deprotonation Rearranged_Cation->Deprotonation_2 Unexpected_Products Isomeric Alkenes (Unexpected Products) Deprotonation_2->Unexpected_Products

Caption: Dehydration and potential rearrangement pathways.

C. Friedel-Crafts Reactions with Arenes

When this compound is treated with a strong acid in the presence of an aromatic solvent (e.g., benzene, toluene), a Friedel-Crafts alkylation can occur, with the 2-phenyl-2-adamantyl cation acting as the electrophile.

Question 3: I'm attempting a Friedel-Crafts reaction with this compound and benzene, but I'm getting multiple products, including some that are not simple alkylation products.

Underlying Mechanism: The 2-phenyl-2-adamantyl cation is generated in situ and then attacks the aromatic ring in a classic electrophilic aromatic substitution.[5][6] However, the reactivity of the carbocation and the reaction conditions can lead to several complications.

Unexpected Products and Their Causes:

  • Polyalkylation: The product of the initial alkylation, an alkylbenzene, is often more nucleophilic than the starting arene, leading to a second alkylation.[7]

    • Troubleshooting: Use a large excess of the arene to increase the probability of the carbocation reacting with the solvent rather than the already alkylated product.

  • Rearranged Alkylation Products: The 2-phenyl-2-adamantyl cation can rearrange via a Wagner-Meerwein shift before attacking the arene.[8] This will result in the aromatic ring being attached to a different carbon of the adamantyl cage.

    • Troubleshooting: Use a milder Lewis acid catalyst and lower reaction temperatures to disfavor rearrangement.

  • Isomerization of the Product: Under strong acid conditions, the alkylated product can undergo isomerization, where the adamantyl group migrates to a different position on the aromatic ring.

    • Troubleshooting: Use a less acidic catalyst and shorter reaction times.

Visualizing the Friedel-Crafts Reaction and Side Products:

G Start This compound + Arene + Acid Catalyst Cation 2-Phenyl-2-adamantyl Cation Start->Cation Alkylation Electrophilic Aromatic Substitution Cation->Alkylation Rearrangement Wagner-Meerwein Rearrangement Cation->Rearrangement Expected_Product Mono-alkylated Product (Expected) Alkylation->Expected_Product Polyalkylation Further Alkylation Expected_Product->Polyalkylation Polyalkylated_Product Poly-alkylated Product (Unexpected) Polyalkylation->Polyalkylated_Product Rearranged_Cation Rearranged Cation Rearrangement->Rearranged_Cation Rearranged_Alkylation Alkylation with Rearranged Cation Rearranged_Cation->Rearranged_Alkylation Rearranged_Product Rearranged Alkylated Product (Unexpected) Rearranged_Alkylation->Rearranged_Product

Caption: Friedel-Crafts reaction pathways and side reactions.

III. Analytical Characterization of Unexpected Products

Confirming the identity of unexpected products is crucial for effective troubleshooting. A combination of spectroscopic techniques is recommended.

Technique Application Expected Observations for Rearranged Products
¹H and ¹³C NMR Spectroscopy Provides detailed structural information about the carbon-hydrogen framework.Changes in the chemical shifts and splitting patterns of the adamantyl protons and carbons. The appearance of new signals or disappearance of expected signals.
Mass Spectrometry (GC-MS or LC-MS) Separates components of a mixture and provides molecular weight and fragmentation information.Isomeric products will have the same molecular weight but may exhibit different fragmentation patterns and retention times.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons, essential for unambiguously determining the structure of rearranged isomers.Crucial for mapping out the new bonding arrangements in the rearranged adamantyl skeleton.

IV. Concluding Remarks

The chemistry of this compound is a fascinating interplay of sterics and electronics. While its reactions can sometimes lead to unexpected outcomes, a thorough understanding of carbocation chemistry, particularly the potential for Wagner-Meerwein rearrangements, can provide a logical framework for troubleshooting. By carefully selecting reaction conditions and employing appropriate analytical techniques, researchers can navigate these challenges and achieve their desired synthetic targets.

V. References

  • Time in Tampa, FL, US. (n.d.). Google. Retrieved January 18, 2026, from

  • Wagner–Meerwein rearrangement. (2023, December 29). In Wikipedia. [Link]

  • Saha, S., et al. (n.d.). Rearrangements in Organic Chemistry.

  • Wagner-Meerwein rearrangement. (2023, January 14). Chemistry Online. [Link]

  • Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. (n.d.).

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.).

  • Fokin, A. A., et al. (2018). Synthesis of 2-Oxaadamantane Derivatives. Pharmaceutical Chemistry Journal, 52(3), 223–229. [Link]

  • Wagner Meerwein Rearrangement | Schleyer Adamantisation. (2024, May 5). [Video]. YouTube. [Link]

  • Wagner–Meerwein rearrangement. (2020, October 20). L.S.College, Muzaffarpur.

  • Friedel–Crafts reaction. (2023, December 26). In Wikipedia. [Link]

  • Klucznik, T., et al. (2023). Computational prediction of complex cationic rearrangement outcomes. Nature, 623(7988), 749–755. [Link]

  • Dehydration reaction of an alcohol, 2,3-dimethyl-2-phenylbutan-1-ol, with conc. sulfuric acid (at high temperature). (2021, July 2). Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • Computational prediction of complex cationic rearrangement outcomes. (2023, November 15). National Institutes of Health. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

  • During dehydration of alcohols to alkenes by heating with cone. H2SO4 the initial step is. (2024, September 30). Filo. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. [Link]

  • Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent.... (n.d.). ResearchGate. [Link]

  • 14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. [Link]

  • Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. (2023, July 13). ResearchGate. [Link]

  • Alcohol Dehydration Reaction Mechanism With H2SO4. (2020, July 16). [Video]. YouTube. [Link]

  • Computational and Synthetic Investigation of Cationic Rearrangement in the Putative Biosynthesis of Justicane Triterpenoids. (n.d.). ChemRxiv. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023, November 16). MDPI. [Link]

  • 2-Phenyl-pentan-2-ol. (n.d.). PubChem. [Link]

  • dehydration of more complicated alcohols. (n.d.). Chemguide. [Link]

  • Computational and Synthetic Investigation of Cationic Rearrangement in the Putative Biosynthesis of Justicane Triterpenoids. (2018, December 21). National Institutes of Health. [Link]

  • 2-Phenyl-2-propanol. (n.d.). PubChem. [Link]

  • Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. (2025, December 16). ResearchGate. [Link]

  • Synthesis of 1 Phenylazo 2 Naphthol. (n.d.). Scribd. [Link]

  • Process for preparation of 2-phenyl ethanol. (n.d.). Google Patents.

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Technical Support Center: Purification of Crude 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of crude 2-phenyladamantan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this bulky tertiary alcohol, often via a Grignard reaction between a phenylmagnesium halide and 2-adamantanone, can present unique purification challenges. This resource aims to equip you with the knowledge to overcome these hurdles and obtain a highly pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: After aqueous workup of my Grignard reaction, my crude product is an oil/waxy solid with a low melting point. What are the likely impurities?

Answer:

A low melting point or oily nature of the crude product strongly suggests the presence of several common impurities. The most likely culprits originating from the Grignard synthesis of this compound are:

  • Biphenyl: This is a very common byproduct in Grignard reactions involving phenylmagnesium halides. It forms from the coupling of the Grignard reagent with any unreacted aryl halide.[1] Biphenyl is a non-polar, low-melting solid that can significantly depress the melting point of your desired product.

  • Unreacted 2-Adamantanone: If the Grignard reaction did not go to completion, the starting ketone will remain in the crude product.

  • Benzene: This can form if the phenylmagnesium bromide reagent is quenched by trace amounts of water or other protic sources during the reaction.[2]

  • Solvent Residues: Residual reaction solvents (e.g., diethyl ether, THF) or extraction solvents can also contribute to an oily consistency.

Question 2: My TLC analysis of the crude product shows multiple spots. How can I identify which spot is my product and which are the main impurities?

Answer:

Thin-layer chromatography (TLC) is an indispensable tool for assessing the purity of your crude product and for developing a purification strategy. Here's a systematic approach to identifying the spots:

  • Co-spotting: The most reliable method is to run a TLC plate with three lanes: one for your crude product, one for a pure standard of this compound (if available), and a "co-spot" lane containing both your crude mixture and the standard. The product spot in your crude mixture will align perfectly with the standard and will appear as a single, intensified spot in the co-spot lane.

  • Relative Polarity: Based on the structures of the likely components, you can predict their relative retention factors (Rf values):

    • This compound: As a tertiary alcohol, this is a relatively polar compound and will have a lower Rf value.

    • Biphenyl: This is a non-polar hydrocarbon and will have a high Rf value, running close to the solvent front.

    • 2-Adamantanone: The ketone is more polar than biphenyl but generally less polar than the corresponding tertiary alcohol. It will have an intermediate Rf value.

  • Visualization Techniques: Use multiple visualization methods. A UV lamp is excellent for visualizing aromatic compounds like biphenyl and this compound. Staining with a potassium permanganate solution can help visualize the alcohol, which will react to give a yellow-brown spot on a purple background.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Question 1: What is the most effective method for purifying crude this compound on a multi-gram scale?

Answer:

For multi-gram scale purification, column chromatography is generally the most effective and versatile method.[3] It allows for the separation of compounds with different polarities, which is ideal for removing both non-polar impurities like biphenyl and moderately polar impurities like unreacted 2-adamantanone.[4]

A typical column chromatography setup would involve a silica gel stationary phase and a mobile phase gradient of increasing polarity, for example, starting with a low polarity eluent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.[3][5] Biphenyl will elute first, followed by 2-adamantanone, and finally the more polar this compound.

Question 2: Can I use recrystallization to purify this compound? If so, what is a suitable solvent system?

Answer:

Recrystallization can be an effective purification technique, particularly if the crude product is already reasonably pure. The key is to find a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

Given the relatively non-polar adamantane cage and the polar hydroxyl group, a single solvent may not be ideal. A two-solvent recrystallization is often more successful.[6] A good starting point would be a solvent pair like:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then slowly add hot water (the "poor" solvent) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hot hexane until turbidity is observed.

Caution: this compound has a relatively low melting point (around 80°C).[7] Be mindful of "oiling out," where the compound separates as a liquid instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[2][8]

Question 3: How can I remove acidic or basic impurities from my crude product?

Answer:

If your synthesis or workup introduced acidic or basic impurities, an acid-base extraction is a highly effective preliminary purification step.[9] This technique separates compounds based on their differing solubilities in aqueous and organic solvents as a function of pH.[10]

  • To remove acidic impurities: Dissolve your crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a dilute aqueous base, such as a saturated sodium bicarbonate solution.[11] The acidic impurities will be deprotonated to form water-soluble salts and will partition into the aqueous layer.

  • To remove basic impurities: Wash the organic solution of your crude product with a dilute aqueous acid, such as 1M HCl.[11] Basic impurities will be protonated to form water-soluble salts that move into the aqueous phase.

After the acid-base wash, the organic layer containing your neutral this compound should be washed with brine (saturated NaCl solution) to remove excess water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of crude this compound containing significant amounts of biphenyl and unreacted 2-adamantanone.

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select a column with a diameter such that the silica gel height is about 10-15 times the diameter.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Collect fractions and monitor the separation using TLC. Biphenyl will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the 2-adamantanone and then the desired this compound.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol is suitable for purifying this compound that is substantially pure but contains minor impurities.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a hot "good" solvent (e.g., ethanol) and heat the mixture with gentle swirling until the solid dissolves completely.

  • Inducing Crystallization:

    • While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Allow the crystals to dry completely.

Data Presentation

Table 1: Typical TLC Rf Values for this compound and Common Impurities

CompoundStructureTypical Rf Value (9:1 Hexane:Ethyl Acetate on Silica Gel)
BiphenylC₁₂H₁₀~0.8 - 0.9
2-AdamantanoneC₁₀H₁₄O~0.5 - 0.6
This compoundC₁₆H₂₀O~0.2 - 0.3

Visualizations

Purification_Workflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Optional: Remove acidic/basic impurities Column Column Chromatography Crude->Column For highly impure samples Recrystallization Recrystallization Crude->Recrystallization For moderately pure samples AcidBase->Column Column->Recrystallization Optional: For highest purity Pure Pure this compound Column->Pure Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_TLC cluster_0 TLC Plate (9:1 Hexane:EtOAc) start end start->end Solvent Front spot1 Biphenyl spot2 2-Adamantanone spot3 This compound label_origin Origin

Sources

Technical Support Center: Solvent Effects on the Synthesis of 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyladamantan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthesis. We will delve into the critical role of solvent selection, providing practical, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound, and why is solvent choice so critical?

The most common and efficient method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to 2-adamantanone.[1] The solvent is not merely a medium for the reaction; it is an active participant in the formation and stabilization of the highly reactive Grignard reagent.

The choice of solvent is critical for two main reasons:

  • Stabilization of the Grignard Reagent: Grignard reagents are highly reactive and require a specific type of solvent to remain stable. Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. The lone pair electrons on the oxygen atoms of these solvents coordinate with the electron-deficient magnesium atom, forming a stabilizing complex.[1][2] This solvation shell prevents the reagent from decomposing and enhances its nucleophilicity.

  • Reaction Kinetics and Solubility: The solvent's properties, such as its boiling point and polarity, directly influence the reaction rate and the solubility of the reactants. A solvent with a higher boiling point can allow the reaction to be run at a higher temperature, often leading to a faster reaction.[3][4]

Q2: Which solvents are recommended for this synthesis, and what are the trade-offs?

Anhydrous diethyl ether and tetrahydrofuran (THF) are the most widely used and recommended solvents for this Grignard synthesis.[4][5] Both are aprotic and effectively stabilize the Grignard reagent. However, they have distinct properties that present experimental trade-offs.

FeatureDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Rationale & Field Insights
Boiling Point 34.6 °C66 °CEt₂O: The low boiling point makes it easy to remove post-reaction but requires careful temperature control to maintain a gentle reflux and prevent solvent loss.[4] THF: The higher boiling point allows for more vigorous reaction conditions, which can increase the rate of Grignard reagent formation and the subsequent addition to the ketone.[3][4]
Solvating Ability GoodExcellentTHF is a more polar and superior solvating agent for the Grignard reagent compared to diethyl ether.[2][3][6] This can lead to a more reactive ("naked") carbanion, potentially increasing reaction rates.
Reactivity Standard, reliableCan lead to higher yieldsDue to its superior solvating power, THF often provides higher yields and faster reactions.[4] However, its increased reactivity can sometimes promote side reactions if not properly controlled.
Safety Extremely flammable, volatileFlammable, can form peroxidesBoth solvents are highly flammable. THF has a greater tendency to form explosive peroxides upon storage and exposure to air. Always use freshly distilled or inhibitor-free THF.
Q3: Can non-ethereal solvents be used for this reaction?

Generally, no. Protic solvents like water or alcohols are completely incompatible as they will instantly protonate and destroy the Grignard reagent, which is a very strong base.[3][7] Aprotic solvents that cannot coordinate with the magnesium atom (e.g., alkanes like hexane or aromatic hydrocarbons like toluene) are also unsuitable because they do not stabilize the Grignard reagent, leading to its precipitation or decomposition.[8][9] While some alternative ethers like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) have been explored as greener alternatives to THF and Et₂O, the fundamental requirement for an aprotic, coordinating ether remains.[10]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: The Grignard reaction fails to initiate or proceeds with very low yield.

This is the most common issue encountered and is almost always traced back to quenching of the highly reactive Grignard reagent.

  • Symptom: No heat evolution, no color change to the characteristic cloudy gray/brown of the Grignard reagent, and recovery of unreacted starting materials.

  • Possible Cause 1: Presence of Moisture or Protic Impurities.

    • Scientific Explanation: Grignard reagents are powerful bases that react readily with any acidic protons, most commonly from water.[11] This reaction consumes the Grignard reagent, converting it into benzene and rendering it useless for the desired nucleophilic addition.

    • Suggested Solution:

      • Glassware: All glassware must be rigorously dried before use. Flame-drying under vacuum or oven-drying overnight at >120 °C is mandatory.[4][11] Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

      • Solvents & Reagents: Use freshly opened anhydrous grade solvents. If the solvent bottle has been opened previously, it should be properly dried (e.g., over sodium/benzophenone for THF/ether). 2-adamantanone and bromobenzene should also be anhydrous.

  • Possible Cause 2: Inactive Magnesium Surface.

    • Scientific Explanation: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[7]

    • Suggested Solution:

      • Activation: The magnesium surface must be activated. Add a small crystal of iodine (which will disappear as the reaction starts) or a few drops of 1,2-dibromoethane to the magnesium in the flask before adding the aryl halide.[4]

      • Mechanical Agitation: Vigorous stirring or crushing the magnesium turnings with a dry glass rod can help expose a fresh metal surface.

Experimental Workflow & Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol outlines the key steps for the synthesis. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

1. Preparation of Phenylmagnesium Bromide (Grignard Reagent): a. Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. b. Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine for activation. c. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether or THF. d. Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by heat evolution and the disappearance of the iodine color. Gentle warming may be required. e. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[12]

2. Reaction with 2-Adamantanone: a. Once the Grignard reagent formation is complete (most of the magnesium is consumed), cool the flask in an ice-water bath. b. Dissolve 2-adamantanone (1.0 eq.) in anhydrous diethyl ether or THF and add this solution to the dropping funnel. c. Add the 2-adamantanone solution dropwise to the cold, stirred Grignard reagent. Maintain the temperature below 10 °C to control the exothermic reaction.[4] d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure completion.

3. Workup and Purification: a. Cool the reaction mixture again in an ice bath. b. Carefully and slowly quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is a milder workup than strong acid and helps prevent potential elimination side reactions. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer two more times with diethyl ether. e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). f. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product. g. Purify the crude this compound by recrystallization (e.g., from hexanes) or column chromatography.

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification reagents Flame-Dried Glassware Anhydrous Ether/THF Mg Turnings + I₂ add_halide Slowly add Bromobenzene in Ether/THF reagents->add_halide 1 reflux Maintain Gentle Reflux add_halide->reflux 2 cool Cool Grignard Reagent (0°C Ice Bath) reflux->cool add_ketone Dropwise add 2-Adamantanone in Ether/THF cool->add_ketone 3 stir Stir at Room Temp add_ketone->stir 4 quench Quench with aq. NH₄Cl stir->quench extract Extract with Ether quench->extract 5 dry Dry (MgSO₄) & Evaporate extract->dry 6 purify Recrystallize or Column Chromatography dry->purify 7 final_product This compound purify->final_product Yields Pure Product

Caption: Workflow for the synthesis of this compound.

Problem 2: Significant formation of biphenyl as a side product.
  • Symptom: The final product is contaminated with a nonpolar impurity, often appearing as a yellowish solid.[12]

  • Scientific Explanation: Biphenyl is formed from a coupling reaction between the phenyl Grignard reagent and unreacted bromobenzene. This side reaction is favored by higher reaction temperatures and high local concentrations of bromobenzene.[12]

  • Suggested Solution:

    • Slow Addition: During the formation of the Grignard reagent, ensure the bromobenzene solution is added very slowly and dropwise to the magnesium suspension. This keeps the concentration of the halide low at any given moment, minimizing the coupling reaction.

    • Temperature Control: Avoid excessive heating during Grignard formation. Maintain only a gentle reflux.

    • Purification: Biphenyl is less polar than the desired alcohol product. It can typically be removed effectively by washing the crude product with a minimal amount of a cold nonpolar solvent like petroleum ether (trituration) or by column chromatography.[12]

Diagram 2: Troubleshooting Flowchart

G start Low/No Product Yield? check_conditions Were anhydrous conditions strictly maintained? start->check_conditions check_mg Was Mg activated (e.g., with iodine)? check_conditions->check_mg Yes re_dry Solution: 1. Flame-dry all glassware. 2. Use fresh anhydrous solvents. check_conditions->re_dry No activate_mg Solution: 1. Add I₂ or 1,2-dibromoethane. 2. Crush Mg turnings. check_mg->activate_mg No check_side_product Is Biphenyl Side Product Observed? check_mg->check_side_product Yes check_addition Was aryl halide added slowly during Grignard reagent formation? check_side_product->check_addition purify Solution: Purify via column chromatography or trituration. check_side_product->purify Yes, but need to remove slow_addition Solution: 1. Ensure slow, dropwise addition. 2. Maintain gentle reflux. check_addition->slow_addition No success Optimized Synthesis check_addition->success Yes

Caption: A troubleshooting guide for common synthesis issues.

References

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024). Available at: [Link]

  • Why is THF used in Grignard? - Quora. (2019). Available at: [Link]

  • why is thf solution used in preparing grignard reagent - Brainly.in. (2018). Available at: [Link]

  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents.
  • The Grignard Reagents | Organometallics - ACS Publications. Available at: [Link]

  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Available at: [Link]

  • Physical property of solvents used for Grignard reactions | Download Table - ResearchGate. Available at: [Link]

  • Alternate solvent for grignard - Sciencemadness.org. (2015). Available at: [Link]

  • Grignard Reaction - University of Wisconsin–Madison. Available at: [Link]

  • Asymmetric Induction in Grignard Reactions in a Chiral Solvent - ScholarWorks at WMU. Available at: [Link]

  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives - ResearchGate. (2017). Available at: [Link]

  • Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent | ResearchGate. (2017). Available at: [Link]

  • Solvent effects in the Grignard reaction with alkynes | Request PDF - ResearchGate. (2002). Available at: [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]

  • The Grignard Reaction - Chemistry at Winthrop University. Available at: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC - NIH. (2023). Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Available at: [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Adamantane Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for adamantane derivatization. As a Senior Application Scientist, I understand the unique challenges presented by the rigid, diamondoid structure of adamantane. Its derivatization is crucial for developing novel therapeutics, such as Amantadine and Memantine, and advanced materials. However, the very stability of the adamantane cage can lead to issues with selectivity and the formation of undesirable byproducts.[1][2]

This guide is designed to provide you with practical, in-depth solutions to common problems encountered during the functionalization of adamantane. We will move beyond simple procedural steps to explore the underlying mechanisms, helping you make informed decisions to optimize your reactions, improve yields, and simplify purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixtures of 1- and 2-Substituted Products

Q1: My reaction is producing a mixture of 1- (tertiary) and 2- (secondary) substituted adamantane. How can I improve selectivity for the tertiary C-H bond?

A1: Achieving high regioselectivity is a primary challenge in adamantane chemistry due to the similar reactivity of its C-H bonds.[1] The key is to choose a method that can effectively differentiate between the tertiary (bridgehead) and secondary (bridge) positions.

Root Cause Analysis: The tertiary C-H bonds in adamantane are unusually strong for a 3° position (BDE of 99 kcal/mol), only slightly weaker than the secondary C-H bonds (96 kcal/mol).[1][3] Many high-energy reagents or reaction conditions lack the subtlety to distinguish between these, leading to product mixtures.[1]

Troubleshooting Strategies:

  • For Halogenation (e.g., Bromination):

    • Ionic vs. Radical Conditions: Radical bromination often leads to mixtures. An ionic mechanism is highly selective for the tertiary position. Boiling adamantane with bromine without a radical initiator or UV light favors the formation of the 1-bromoadamantane via a stable adamantyl cation intermediate.[2] The addition of a Lewis acid catalyst can further promote the ionic pathway and enhance selectivity.[2]

    • Catalyst Choice: For bromination, a phase-transfer catalyst system can provide nearly complete selectivity for the 1-bromoadamantane product.[1]

    • Light Exclusion: Ensure the reaction is shielded from UV light to suppress competing radical pathways, which are less selective.[4] Using incandescent light instead of fluorescent lighting or wrapping the reaction vessel in foil can be effective.[4]

  • For Hydroxylation:

    • Catalytic Systems: Biocatalytic methods using microorganisms or isolated enzymes like cytochrome P450 often exhibit exceptional regioselectivity for the tertiary position due to the specific binding orientation of the adamantane core within the enzyme's active site.[5][6]

    • Chemical Oxidation: Certain chemical systems show high selectivity. For instance, using Mo(CO)₆ with CBr₄/H₂O can yield up to 85% 1-adamantanol.[7] The oxidant is believed to be hypobromous acid (HOBr) generated in situ.[8]

  • For Alkylation & Other C-C Bond Formations:

    • Photoredox Catalysis: Modern methods using dual catalytic systems, such as an iridium photocatalyst combined with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have shown remarkable selectivity (>20:1) for the 3° position.[1] This approach leverages polar effects to selectively activate the most electron-rich C-H bond.[3][9][10]

Experimental Protocol: Selective Monobromination of Adamantane

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or dibromomethane).

  • Carefully add molecular bromine (Br₂, 1.1 eq) to the solution. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Gently heat the mixture to reflux. To favor the ionic pathway, ensure the reaction is protected from light.

  • Monitor the reaction by GC-MS or TLC. The reaction is typically complete within a few hours.

  • After cooling, quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-bromoadamantane.

Issue 2: Over-Substitution and Polysubstituted Byproducts

Q2: I am trying to synthesize a mono-substituted adamantane, but I'm getting significant amounts of di-, tri-, or even tetra-substituted products. How can I prevent this?

A2: Polysubstitution occurs when the newly introduced functional group activates the adamantane ring towards further substitution, or when reaction conditions are too harsh.

Root Cause Analysis:

  • Activating Groups: Electron-donating groups introduced onto the adamantane scaffold can make the remaining C-H bonds more susceptible to electrophilic attack.

  • Deactivating Groups (A Solution): Conversely, introducing an electron-withdrawing group deactivates the cage, making a second substitution less likely. This is a key strategy for control.[1]

  • Stoichiometry and Reaction Time: Using a large excess of the substituting reagent or allowing the reaction to proceed for too long will inevitably lead to polysubstitution.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the derivatizing agent. For example, in nitration reactions, using a small molar excess of nitric acid at lower temperatures can limit multiple nitrations.[11]

  • Use a Large Excess of Adamantane: By making adamantane the limiting reagent's counterpart, the probability of the derivatizing agent encountering an already substituted adamantane molecule is statistically reduced. This is a common strategy in Friedel-Crafts alkylations to minimize polyalkylation.[12]

  • Introduce a Deactivating Group First: In multi-step syntheses, consider introducing a strong electron-withdrawing group (e.g., -NO₂, -COOH, -CN) first. This deactivates the adamantane core, allowing for more controlled subsequent reactions. For instance, the installation of a cyano group deactivates the cage to further cyanation.[1]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more activation energy, increasing the likelihood of overcoming the barrier for a second or third substitution.

  • Slow Addition: Add the derivatizing agent slowly or drop-wise to the reaction mixture. This keeps the instantaneous concentration of the reagent low, disfavoring multiple substitution events on a single molecule.[13]

Data Presentation: Effect of Stoichiometry on Nitration

Molar Ratio (Adamantane:HNO₃)Temperature (°C)Mono-nitro (%)Di-nitro (%)Poly-nitro (%)
1 : 1.108510<5
1 : 30405010
1 : 1.12570255
1 : 5 (fuming)25<1030>60

Note: These are illustrative values. Actual results will vary based on specific conditions and acid concentration.

Issue 3: Skeletal Rearrangement under Acidic Conditions

Q3: My reaction, which uses a strong Lewis or Brønsted acid, is yielding isomeric byproducts. Is the adamantane cage rearranging?

A3: Yes, while the adamantane cage is thermodynamically very stable, under strongly acidic conditions, adamantyl cations can undergo rearrangement, leading to a mixture of isomers or unexpected products.

Root Cause Analysis: The adamantane framework can undergo rearrangement through a series of hydride shifts and reversible ring-opening/closing mechanisms, particularly in the presence of strong acids like sulfuric acid or Lewis acids like aluminum chloride.[14] This process can interconvert 1-yl and 2-yl adamantyl cations.[14] This is the same principle that allows for the synthesis of adamantane from other tricyclic hydrocarbon isomers.[15]

Troubleshooting Strategies:

  • Milder Catalysts: If possible, substitute strong Lewis acids (e.g., AlCl₃) with milder alternatives like FeCl₃, ZnCl₂, or solid acid catalysts like zeolites, which can reduce the extent of rearrangement.[16][17]

  • Lower Temperatures: Perform the reaction at a lower temperature to decrease the kinetic energy available for overcoming the activation barrier of the rearrangement pathway.

  • Alternative Synthetic Routes: If rearrangement is unavoidable, consider a different synthetic strategy that does not involve the formation of a "free" adamantyl cation under strongly acidic conditions. For example, radical-based functionalizations often avoid skeletal rearrangements.[1]

  • Controlled Acidity: In reactions like Friedel-Crafts alkylation, the presence of trace amounts of water can sometimes exacerbate rearrangement issues by generating strong protic acids. Ensure anhydrous conditions.[7]

Diagram: Adamantyl Cation Rearrangement Pathway

G cluster_0 Reaction Conditions cluster_1 Cation Interconversion Strong_Acid Strong Acid (e.g., H₂SO₄, AlCl₃) 1_Adamantyl_Cation 1-Adamantyl Cation (Tertiary) Strong_Acid->1_Adamantyl_Cation 2_Adamantyl_Cation 2-Adamantyl Cation (Secondary) 1_Adamantyl_Cation->2_Adamantyl_Cation Hydride Shift / Ring Opening Desired_Product Desired_Product 1_Adamantyl_Cation->Desired_Product Trapping Rearrangement_Products Rearranged Products 2_Adamantyl_Cation->Rearrangement_Products Trapping Adamantane_Derivative Adamantane_Derivative Adamantane_Derivative->1_Adamantyl_Cation Generate Cation

Caption: Adamantyl cation rearrangement under strong acid catalysis.

Issue 4: Byproducts in Friedel-Crafts Adamantylation

Q4: When using adamantane derivatives in Friedel-Crafts reactions to alkylate an aromatic ring, I get low yields and multiple byproducts. What's going wrong?

A4: Friedel-Crafts reactions have several inherent limitations that are particularly relevant when using bulky alkylating agents like adamantyl halides.

Root Cause Analysis and Troubleshooting:

  • Carbocation Rearrangement: As discussed in Issue 3, the adamantyl cation can rearrange. This is less of an issue with adamantane itself but can occur with substituted adamantyl halides.

  • Polyalkylation: The first adamantyl group attached to an aromatic ring is an activating group, making the ring more susceptible to a second alkylation.[12][18]

    • Solution: Use a large excess of the aromatic substrate relative to the adamantyl halide. This increases the statistical likelihood that the adamantyl electrophile will react with an un-substituted aromatic ring.

  • Dealkylation (Reversibility): Friedel-Crafts alkylations can be reversible, especially with bulky groups like tert-butyl and adamantyl.[16] The adamantyl group can be cleaved from the aromatic ring under the reaction conditions, leading to an equilibrium mixture and other side products.

    • Solution: Use the mildest possible conditions (catalyst, temperature) and shortest reaction time necessary for the conversion of the starting material.

  • Incompatible Substituents: The aromatic ring must not contain strongly deactivating groups (e.g., -NO₂) or basic groups like amines (-NH₂) that will coordinate with the Lewis acid catalyst and deactivate it.[12]

    • Solution: If your aromatic substrate is deactivated, a Friedel-Crafts acylation followed by reduction of the ketone is a more reliable alternative. Acylation does not suffer from rearrangement or polyacylation issues.[17]

Diagram: Troubleshooting Friedel-Crafts Adamantylation

G Start Low Yield / Byproducts in Friedel-Crafts Adamantylation Q1 Are you observing polyalkylation? Start->Q1 S1 Increase molar ratio of aromatic substrate to adamantyl halide. Q1->S1 Yes Q2 Is your aromatic substrate strongly deactivated or basic? Q1->Q2 No S1->Q2 S2 Protect the functional group or use an alternative synthesis. Consider Friedel-Crafts Acylation. Q2->S2 Yes Q3 Are you seeing isomeric products suggesting rearrangement/dealkylation? Q2->Q3 No End Optimized Reaction S2->End S3 Use milder Lewis acid. Lower reaction temperature. Minimize reaction time. Q3->S3 Yes Q3->End No S3->End

Sources

Validation & Comparative

spectroscopic analysis for structural confirmation of 2-phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 2-Phenyladamantan-2-ol

In the fields of medicinal chemistry and materials science, the rigid, lipophilic cage of the adamantane scaffold offers unique pharmacological and physical properties. The synthesis of novel derivatives, such as this compound, requires unambiguous structural confirmation, a task for which a multi-technique spectroscopic approach is indispensable. This guide provides an in-depth, comparative analysis of the expected spectroscopic data for this compound, designed for researchers, scientists, and drug development professionals.

While publicly available experimental spectra for this specific compound are scarce, this guide establishes a robust analytical framework by contrasting its predicted spectral features with those of well-characterized, structurally related molecules. This comparative methodology not only validates the target structure but also serves as a practical demonstration of spectroscopic elucidation principles. Our primary structural alternative for comparison will be the isomeric 1-phenyladamantan-2-ol , and we will use 2-adamantanol and 2-phenyl-2-propanol as simpler benchmarks to deconstruct the spectral contributions of the adamantane cage, the phenyl group, and the tertiary alcohol moiety.

The Analytical Imperative: Why a Multi-Technique Approach?

Relying on a single analytical technique is insufficient for the definitive confirmation of a novel molecular structure. Each spectroscopic method probes different aspects of the molecule's constitution:

  • Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and the electronic environment of each nucleus.

  • Infrared (IR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through fragmentation patterns.

By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, we create a self-validating system where the evidence from each technique corroborates the others, leading to an unequivocal structural assignment.

G cluster_0 Spectroscopic Workflow Sample This compound (Target Compound) NMR ¹H & ¹³C NMR Sample->NMR Analysis IR FTIR Sample->IR Analysis MS Mass Spec. Sample->MS Analysis Data Integrated Spectroscopic Data NMR->Data Data Acquisition IR->Data Data Acquisition MS->Data Data Acquisition Confirmation Structural Confirmation Data->Confirmation Interpretation & Comparison

Caption: Integrated workflow for spectroscopic structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides the most detailed map of the hydrogen atoms in a molecule. For this compound, the key is to differentiate the signals from the adamantyl cage and the phenyl group and to confirm their relative positions. The substitution at the C2 position breaks the high symmetry of the adamantane cage, leading to a more complex spectrum than that of unsubstituted adamantane, which shows only two broad signals.[1]

Expected ¹H NMR Spectrum of this compound:

  • Phenyl Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.5 ppm , integrating to 5H, is the unmistakable signature of the monosubstituted phenyl group.

  • Adamantyl Protons: The 14 protons on the adamantane cage will be deshielded to varying degrees by the adjacent phenyl and hydroxyl groups. We expect a series of complex multiplets between δ 1.5 and 2.5 ppm . Protons closer to the electron-withdrawing substituents will appear further downfield.[1] For instance, the bridgehead protons (C1 and C3) adjacent to the substituted carbon are expected to be significantly deshielded compared to those in unsubstituted adamantane (δ ~1.87 ppm).

  • Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-2.5 ppm (in CDCl₃), which will disappear upon shaking the sample with D₂O. Its chemical shift is highly dependent on concentration and solvent.

Comparative Analysis:

The key differentiator from the isomeric 1-phenyladamantan-2-ol would be the integration and multiplicity of the signals for the protons on the substituted carbons. In our target molecule, C2 is a quaternary center with no attached protons. In the isomer, C1 would be a quaternary center, but C2 would be a methine (CH) bearing the hydroxyl group, giving rise to a distinct signal. Comparing with 2-adamantanol , which shows a proton signal for the C2-H at ~3.65 ppm[2], the absence of this signal in the spectrum of this compound is a strong confirmation of disubstitution at the C2 position.

Proton Assignment (Predicted/Experimental) Expected this compound (δ ppm) 2-Adamantanol (Experimental, δ ppm)[2] 2-Phenyl-2-propanol (Experimental, δ ppm)[3]
Phenyl-H7.2-7.5 (m, 5H)-7.2-7.4 (m, 5H)
Adamantyl-CH, -CH₂1.5-2.5 (m, 14H)1.3-2.1 (m, 14H)-
-CH -OHAbsent~3.65 (s, 1H)Absent
-OH 1.5-2.5 (s, broad, 1H)~4.54 (s, 1H)~2.1 (s, 1H)
-CH₃ --1.55 (s, 6H)
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Validation Step: After the initial acquisition, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the -OH signal confirms its assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

Carbon NMR provides direct evidence of the carbon framework, including the critical quaternary (non-protonated) carbons. For this compound, we expect a total of 11 distinct signals due to molecular symmetry: 7 for the adamantane cage and 4 for the phenyl group.

Expected ¹³C NMR Spectrum of this compound:

  • Adamantyl Quaternary Carbon (C2): This is the most deshielded aliphatic carbon, directly attached to both an oxygen and the phenyl group. Its chemical shift is predicted to be in the δ 75-85 ppm range. This is a key diagnostic peak.

  • Adamantyl CH and CH₂ Carbons: A series of peaks between δ 26-40 ppm . The specific shifts will be influenced by their proximity to the C2 substituents.[4]

  • Phenyl Quaternary Carbon (C-ipso): The carbon of the phenyl ring attached to the adamantane cage, expected around δ 145-150 ppm .

  • Phenyl CH Carbons (C-ortho, C-meta, C-para): Three distinct signals in the aromatic region of δ 125-130 ppm .[5][6]

Comparative Analysis:

The ¹³C NMR spectrum provides a powerful contrast with 1-phenyladamantan-2-ol . In the isomer, there would be two distinct quaternary carbons in the adamantane cage (C1-Ph and another bridgehead), and the C2-OH would be a methine carbon (~70 ppm), not a quaternary one. The benchmark, 2-adamantanol , shows its C2-OH carbon at ~73 ppm.[7] The presence of four aromatic signals and a highly deshielded aliphatic quaternary carbon is compelling evidence for the this compound structure.

Carbon Assignment (Predicted/Experimental) Expected this compound (δ ppm) 2-Adamantanol (Experimental, δ ppm)[7] Adamantane (Experimental, δ ppm)
C -OH (Adamantyl, quat.)75-85--
C H-OH (Adamantyl)-~73-
Adamantyl C H, C H₂26-4027.0, 31.8, 32.2, 36.628.5 (CH₂), 37.9 (CH)
Phenyl C -ipso (quat.)145-150--
Phenyl C H125-130--
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. To aid in assignment, run a DEPT-135 experiment, which will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at confirming the presence of key functional groups. For this compound, the tertiary alcohol and the aromatic ring are the most prominent features.

Expected IR Spectrum of this compound:

  • O-H Stretch: A strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹ , indicative of the hydrogen-bonded hydroxyl group.

  • C-O Stretch: A strong absorption between 1210-1100 cm⁻¹ . The position within this range is diagnostic for tertiary alcohols.[8]

  • Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹ ).[9][10]

  • Aliphatic C-H Stretch: Medium to strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ) from the adamantane cage.

  • Aromatic C=C Stretch: Two or three medium-intensity bands in the 1600-1450 cm⁻¹ region.[10][11]

  • C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region can help confirm the monosubstitution pattern on the phenyl ring.[9]

Comparative Analysis:

Both this compound and its isomer, 1-phenyladamantan-2-ol (a secondary alcohol), would show the O-H and aromatic stretches. However, the key distinction lies in the C-O stretching frequency. Tertiary alcohols like our target molecule absorb at a higher wavenumber (1210-1100 cm⁻¹) compared to secondary alcohols (1150-1075 cm⁻¹).[8] This subtle but reliable shift provides crucial confirmatory evidence. Comparison with 2-phenyl-2-propanol would show very similar absorptions for the hydroxyl and phenyl groups, validating the interpretation.[12][13]

Vibrational Mode Expected Frequency (cm⁻¹) for this compound Key Differentiating Feature
O-H Stretch (Alcohol)3600-3200 (strong, broad)Confirms presence of alcohol.
Aromatic C-H Stretch3100-3030 (medium)Confirms aromatic C-H bonds.
Aliphatic C-H Stretch2950-2850 (strong)Confirms adamantyl cage C-H bonds.
Aromatic C=C Stretch1600-1450 (medium)Confirms phenyl ring.
C-O Stretch (Tertiary Alcohol)1210-1100 (strong)Diagnostic for tertiary alcohol structure.
Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before analyzing the sample.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on how the molecule fragments upon ionization.

Expected Mass Spectrum of this compound (C₁₆H₂₀O):

  • Molecular Ion (M⁺): The molecular weight is 228.33 g/mol . Due to the stability of the aromatic ring, a molecular ion peak at m/z = 228 should be observable, though it may be of low intensity because tertiary alcohols are prone to fragmentation.[8][14]

  • Loss of Water ([M-18]⁺): A very common fragmentation for alcohols is the loss of a water molecule, which would result in a significant peak at m/z = 210 .[15]

  • Loss of Phenyl Group ([M-77]⁺): Cleavage of the phenyl group would lead to a fragment at m/z = 151 .

  • Adamantyl Cation ([C₁₀H₁₅]⁺): The base peak of unsubstituted adamantane is often m/z = 135. We can expect a related fragment from the cage structure.

  • Benzylic-type Fragments: Fragments corresponding to the phenyl group (m/z = 77 ) and potentially a tropylium-like ion (m/z = 91 ) are expected. The most stable carbocation formed by alpha-cleavage would involve the loss of an adamantyl fragment, leading to a [C₆H₅COH]⁺ type ion, but rearrangement is likely. For the analogous 2-phenyl-2-propanol, a major fragment is seen at m/z=121, corresponding to the loss of a methyl group.[16]

Comparative Analysis:

The fragmentation pattern is a powerful tool. The molecular ion at m/z = 228 immediately confirms the molecular formula. While isomers would have the same molecular weight, their fragmentation patterns would differ. For example, a molecule like 2-benzyladamantan-2-ol would show a very prominent peak at m/z = 91 (tropylium ion) from the cleavage of the benzyl group, which would likely be the base peak.[17][18] The specific fragmentation of the adamantane cage and the relative intensities of the [M-18]⁺ and [M-phenyl]⁺ peaks provide a unique fingerprint for the target molecule.

Ion/Fragment Expected m/z for this compound Significance
[M]⁺228Confirms Molecular Weight
[M-H₂O]⁺210Characteristic loss from an alcohol
[C₁₀H₁₅O]⁺151Loss of phenyl radical
[C₆H₅]⁺77Phenyl cation

Conclusion: A Self-Validating Structural Proof

G cluster_logic Logic for Structural Confirmation start Hypothesized Structure: This compound nmr_h ¹H NMR: - Phenyl signals (5H) - No CH-OH signal - OH signal (D₂O exchange) start->nmr_h Test 1 nmr_c ¹³C NMR: - Aliphatic quat. C-OH (~80 ppm) - 4 Aromatic signals start->nmr_c Test 2 ir IR: - Broad OH stretch (~3400 cm⁻¹) - Strong C-O stretch (~1150 cm⁻¹) start->ir Test 3 ms MS: - M⁺ at m/z 228 - [M-18]⁺ at m/z 210 start->ms Test 4 conclusion Structure Confirmed nmr_h->conclusion All Consistent? nmr_c->conclusion All Consistent? ir->conclusion All Consistent? ms->conclusion All Consistent?

Caption: Decision-making flowchart based on key spectroscopic evidence.

The definitive structural confirmation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of multiple, independent spectroscopic analyses. The ¹H NMR confirms the presence and ratio of phenyl and adamantyl protons while negating a C2-H proton. The ¹³C NMR provides the carbon count and, most critically, identifies the key quaternary carbon bonded to both the hydroxyl and phenyl groups. IR spectroscopy confirms the tertiary alcohol and aromatic functional groups through their diagnostic vibrational frequencies. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. When combined, these data points form a rigorous, self-validating proof that leaves no ambiguity in the final structural assignment.

References

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A Comparative Guide to Purity Validation of 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Advanced Research

In the realms of pharmaceutical development and materials science, the adamantane scaffold serves as a cornerstone for creating compounds with unique therapeutic and physical properties.[1] 2-Phenyladamantan-2-ol, a tertiary alcohol derivative of adamantane, is a valuable intermediate in the synthesis of novel bioactive molecules and advanced polymers.[2] The precise validation of its purity is not merely a procedural step but a fundamental requirement to ensure the reliability, reproducibility, and safety of downstream applications.[3][4][5] Impurities, even in trace amounts, can significantly alter pharmacological activity, toxicity profiles, and material characteristics.

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to establish a robust purity assessment workflow.

The Analytical Challenge: Structural Nuances of this compound

The validation of this compound's purity presents a unique set of analytical challenges stemming from its molecular structure:

  • Tertiary Alcohol: The tertiary alcohol functional group is resistant to oxidation, a characteristic that differentiates it from primary and secondary alcohols in certain qualitative tests.[6][7][8]

  • Lack of a Strong Chromophore: While the phenyl group provides some UV absorbance, the molecule lacks a strong chromophore, which can limit the sensitivity of UV-based detection methods in liquid chromatography.[9][10]

  • Thermal Stability: The rigid adamantane cage imparts significant thermal stability, making it suitable for gas chromatography.[11]

  • Crystalline Solid: this compound is a crystalline solid at room temperature, making melting point analysis a viable preliminary assessment of purity.[2]

A Multi-faceted Approach to Purity Validation

A single analytical technique is often insufficient to definitively establish the purity of a compound. A more robust approach involves the use of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This guide will explore a combination of chromatographic, spectroscopic, and thermal analysis techniques.

Workflow for Purity Validation of this compound

Sources

A Comparative Analysis for the Modern Researcher: 2-Phenyladamantan-2-ol and 1-Adamantanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the rigid, cage-like structure of adamantane offers a unique scaffold, imparting desirable properties such as high thermal stability, lipophilicity, and metabolic stability to molecules.[1] Among its numerous derivatives, adamantane-based alcohols are pivotal building blocks. This guide provides an in-depth comparative study of two such alcohols: the classic bridgehead alcohol, 1-adamantanol, and its substituted counterpart, 2-phenyladamantan-2-ol.

This analysis moves beyond a simple cataloging of properties to explore the fundamental chemical principles that govern their synthesis, reactivity, and potential applications. We will dissect how the substitution pattern—a hydroxyl group at the tertiary bridgehead C1 position versus a hydroxyl and a phenyl group at the secondary C2 position—dramatically influences their behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of these adamantane derivatives in their work.

At a Glance: Structural and Physicochemical Comparison

The introduction of a phenyl group and the shift of the hydroxyl group from the bridgehead C1 position to the C2 position results in significant changes to the molecule's physical properties. 1-Adamantanol is a high-melting, sublimable solid, characteristic of its high symmetry and stable cage structure.[2] In contrast, this compound has a substantially lower melting point, reflecting the disruption of the symmetrical crystal packing by the bulky phenyl substituent.[3]

Property1-AdamantanolThis compoundRationale for Differences
Molecular Formula C₁₀H₁₆OC₁₆H₂₀OAddition of a C₆H₅ (phenyl) group.
Molecular Weight 152.23 g/mol [4]228.33 g/mol [3]The phenyl group adds significant mass.
Appearance White crystalline powder[2][5]White to yellowish solid[3]Both are typically solids at room temperature.
Melting Point ~247 °C (sublimes)[6]~80 °C[3]The high symmetry of 1-adamantanol allows for efficient crystal packing, leading to a high melting point. The bulky, non-symmetrical phenyl group in this compound disrupts this packing, lowering the melting point.
Solubility Soluble in organic solvents (ethanol, ether); insoluble or partly miscible in water[2][7]Soluble in organic solventsThe bulky, lipophilic adamantane cage dominates the solubility profile for both compounds, favoring non-polar solvents.[1]
Structure Tertiary, bridgehead alcoholTertiary, non-bridgehead alcoholThe hydroxyl group in 1-adamantanol is at a C1 bridgehead position. In this compound, it is at a C2 secondary position, which becomes tertiary upon phenylation.

Synthesis Strategies: Accessing the Adamantane Core

The synthetic routes to these two alcohols are fundamentally different, dictated by the target position of the hydroxyl group.

Synthesis of 1-Adamantanol

1-Adamantanol is typically synthesized from adamantane itself, targeting the more reactive tertiary bridgehead positions. A common and efficient laboratory-scale method is the direct ozonation of adamantane adsorbed on silica gel.[8]

Experimental Protocol: Synthesis of 1-Adamantanol via Ozonation [8]

Causality: This method leverages the high reactivity of the tertiary C-H bonds at the bridgehead positions of adamantane towards oxidation. Silica gel acts as a solid support, dispersing the adamantane and allowing for a controlled reaction with ozone.

  • Preparation: A solution of adamantane (e.g., 6 g, 0.044 mole) in pentane (100 mL) is added to silica gel (500 g) in a round-bottomed flask.

  • Solvent Removal: The pentane is removed by rotary evaporation at room temperature to ensure adamantane is finely dispersed on the silica gel surface.

  • Ozonation: The adamantane-silica gel mixture is transferred to an ozonation vessel and cooled to -78 °C. A stream of ozone-oxygen is passed through the vessel for approximately 2 hours.

    • Self-Validation: The reaction progress can be monitored by the silica gel turning dark blue.

  • Workup: After ozonation, the mixture is purged with oxygen to remove excess ozone. The product is then eluted from the silica gel using a suitable solvent like diethyl ether.

  • Purification: The crude product is purified by recrystallization from a solvent like methanol or by sublimation to yield pure 1-adamantanol (typical yield: 81-84%).[8]

Synthesis of this compound

Accessing the C2 position requires a different strategy, as it is a less reactive secondary carbon. The most direct route starts from adamantan-2-one, which provides a reactive handle at the desired position. The ketone is then treated with a phenyl-nucleophile, such as a Grignard reagent.[9]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Causality: This classic organometallic reaction utilizes the nucleophilic character of the phenyl group in phenylmagnesium bromide to attack the electrophilic carbonyl carbon of adamantan-2-one. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

  • Grignard Reagent Preparation: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: A solution of adamantan-2-one in anhydrous diethyl ether is added dropwise to the cooled (0 °C) Grignard reagent. The reaction mixture is then typically stirred at room temperature for several hours to ensure complete reaction.

    • Self-Validation: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.

  • Workup: The reaction is quenched by slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction: The product is extracted from the aqueous layer using diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization.

G cluster_0 Synthesis of 1-Adamantanol cluster_1 Synthesis of this compound Adamantane Adamantane Ozonation O₃ / Silica Gel Adamantane->Ozonation Adamantanol1 1-Adamantanol Ozonation->Adamantanol1 Adamantanone2 Adamantan-2-one Grignard 1. PhMgBr 2. H₃O⁺ Adamantanone2->Grignard Adamantanol2 This compound Grignard->Adamantanol2

Reactivity: A Tale of Two Alcohols

The structural differences between the two molecules profoundly impact their chemical reactivity, primarily driven by the stability of the carbocation intermediates formed during reactions.

1-Adamantanol: The Bridgehead Constraint

1-Adamantanol is a tertiary alcohol, yet its reactivity pattern is unique. The hydroxyl group is located at a bridgehead carbon. Reactions proceeding via an Sₙ1 mechanism are highly favored because they form the exceptionally stable 1-adamantyl cation.[10] This tertiary carbocation is stabilized by the inductive effect of the surrounding alkyl groups. However, reactions requiring backside attack (Sₙ2) are impossible due to the rigid cage structure, and E2 elimination is also disfavored as it would lead to a highly strained bridgehead alkene (Bredt's rule).

  • Favored Reactions:

    • Sₙ1 Substitution: Reacts readily with acids like HBr or via the Lucas test to form 1-haloadamantanes.[11]

    • Friedel-Crafts Alkylation: The stable 1-adamantyl cation is an excellent electrophile for alkylating aromatic rings.[2]

    • Etherification: Can be dehydrated with other alcohols in the presence of catalysts to form ethers.[12]

This compound: The Influence of the Phenyl Group

This compound is also a tertiary alcohol. Its hydroxyl group is not at a bridgehead position, making it sterically more accessible than the core of the adamantane cage, but the presence of the bulky phenyl group introduces significant steric hindrance around the reaction center.[6] The key electronic feature is the adjacent phenyl ring, which can stabilize a carbocation intermediate through resonance.

  • Reactivity Considerations:

    • Carbocation Stability: The formation of a tertiary, benzylic-like carbocation at the C2 position upon dehydration would be highly stabilized by resonance with the phenyl ring. This delocalization of the positive charge makes Sₙ1-type reactions highly probable.[13]

    • Steric Hindrance: The bulky phenyl group can sterically hinder the approach of nucleophiles and reagents, potentially slowing down reaction rates compared to less substituted tertiary alcohols.[6][14] For instance, enzymatic reactions can be sensitive to such steric effects.[15]

    • Oxidation: Like other tertiary alcohols, it is resistant to oxidation under standard conditions because the carbinol carbon lacks a hydrogen atom.[16]

G cluster_0 1-Adamantanol Reactivity cluster_1 This compound Reactivity A1 1-Adamantanol C1 1-Adamantyl Cation (Tertiary, Bridgehead) A1->C1 -H₂O (acid catalyst) P1 Sₙ1 Products (e.g., 1-Bromoadamantane) C1->P1 + Nucleophile (e.g., Br⁻) note1 Inductive Effect C1->note1 Stability A2 This compound C2 2-Phenyl-2-adamantyl Cation (Tertiary, Resonance-Stabilized) A2->C2 -H₂O (acid catalyst) P2 Sₙ1 / Elimination Products C2->P2 + Nucleophile / Base note2 Resonance + Inductive Effect C2->note2 Stability

Biological Activity and Applications

The adamantane cage is a well-recognized pharmacophore. Its lipophilicity enhances membrane permeability and its metabolic stability prolongs the half-life of drugs.[1]

  • 1-Adamantanol Derivatives: 1-Adamantanol is a crucial intermediate for several marketed drugs. Its derivatives, primarily aminoadamantanes, have shown significant biological activity.

    • Amantadine and Memantine: Amantadine, an antiviral agent, and Memantine, used to treat Alzheimer's disease, are both derived from the 1-aminoadamantane scaffold, which can be accessed from 1-adamantanol precursors.[8][17]

    • Adapalene: This third-generation retinoid, used for treating acne, features a 1-adamantyl group attached to a naphthoic acid backbone.[17] The adamantyl group increases the compound's lipophilicity and stability.

  • This compound Derivatives: While there are no major drugs directly marketed with the this compound core, its structural motifs are of high interest to medicinal chemists.

    • Potential as CNS Agents: The combination of the rigid adamantane scaffold with an aromatic phenyl ring creates a structure with potential for interacting with targets in the central nervous system (CNS). The phenyl group can engage in π-π stacking or hydrophobic interactions within receptor binding pockets.[6]

    • Antiviral and Anticancer Research: Adamantane derivatives substituted at the C2 position are actively being investigated for various therapeutic applications, including antiviral and anticancer activities.[18] The introduction of a phenyl group at this position offers a vector for further chemical modification to optimize binding and activity.

Conclusion

1-Adamantanol and this compound, while both tertiary alcohols derived from the same adamantane core, represent distinct tools for the synthetic chemist.

  • 1-Adamantanol is the workhorse for introducing the highly stable, symmetric 1-adamantyl group. Its chemistry is dominated by the formation of the stable bridgehead carbocation, making it an ideal substrate for Sₙ1 reactions and Friedel-Crafts alkylations. It serves as a proven building block for successful CNS and antiviral drugs.

  • This compound offers a more nuanced structural profile. The introduction of the phenyl group breaks the molecule's symmetry, lowers its melting point, and provides an additional site for molecular interactions (π-stacking). Its reactivity is also governed by a highly stable tertiary carbocation, but one that is further stabilized by resonance. This scaffold holds potential for developing new therapeutic agents where both the bulky adamantane cage and an aromatic moiety are required for optimal target engagement.

The choice between these two building blocks ultimately depends on the specific design strategy of the target molecule. Understanding their fundamental differences in stability, steric hindrance, and electronic properties is paramount to harnessing their unique potential in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to the Validation of Biological Assays for 2-Phenyladamantan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the robust validation of biological assays for 2-phenyladamantan-2-ol and related adamantane derivatives. Moving beyond rote protocols, we will explore the causality behind experimental design, ensuring that each assay serves as a self-validating system to produce reliable and reproducible data. The unique lipophilic and rigid cage-like structure of adamantane imparts distinctive physicochemical properties to its derivatives, leading to a broad spectrum of biological activities, including antiviral, anticancer, and enzyme-inhibiting effects.[1][2] Consequently, a tailored and target-aware approach to assay validation is not just recommended; it is imperative.

Pillar 1: The Foundational Principles of Bioanalytical Method Validation

Before delving into specific applications, it is crucial to ground our work in established regulatory standards. The International Council for Harmonisation (ICH) M10 and Q2(R2) guidelines provide a comprehensive framework for bioanalytical method validation.[3][4][5][6] The primary objective is to demonstrate that an analytical procedure is unequivocally suitable for its intended purpose.[3][5] This is achieved by assessing a set of core performance characteristics.

Key Validation Parameters:

  • Specificity & Selectivity: The ability to assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[6] In cell-based assays, this extends to distinguishing the desired biological effect from off-target effects like general cytotoxicity.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements, evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear. This includes the Lower and Upper Limits of Quantification (LLOQ/ULOQ).[4]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[4]

The validation process is a logical progression from method development to pre-study and in-study validation, ensuring data integrity throughout the drug development lifecycle.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Study Validation (Full Validation) cluster_2 Phase 3: In-Study Validation dev Assay Principle Definition (e.g., Target, Endpoint) opt Optimization of Parameters (Reagents, Incubation Time) dev->opt Iterative Process spec Specificity / Selectivity opt->spec acc Accuracy prec Precision (Repeatability, Intermediate) lin Linearity & Range (LLOQ/ULOQ) qc QC Sample Analysis (Acceptance Criteria Met) lin->qc rob Robustness stab Stability cal Calibration Curve Acceptance

Fig. 1: Bioanalytical Method Validation Workflow.

Pillar 2: Comparative Guide to Assay Validation for Adamantane Derivatives

The choice of biological assay is dictated by the putative mechanism of action of the this compound derivative. Here, we compare validation strategies for three common therapeutic applications of adamantanes: antiviral, ion channel modulation, and enzyme inhibition.

Case Study 1: Antiviral Activity (Influenza A M2 Ion Channel Blockade)

Adamantane derivatives like amantadine and rimantadine were foundational antiviral drugs that function by blocking the M2 proton channel of the influenza A virus, inhibiting viral uncoating.[2][7][8] New derivatives are often tested for similar activity, especially against resistant strains.[9][10]

The PRNT is a functional assay that quantifies the ability of a compound to inhibit viral replication, measured by the reduction in viral plaques formed in a cell monolayer.

Causality in Experimental Design:

  • Why MDCK Cells? Madin-Darby Canine Kidney (MDCK) cells are highly susceptible to influenza virus infection and are the standard host cell line for this research.[9]

  • Why a Parallel Cytotoxicity Assay? This is the most critical self-validating control. A compound might reduce plaques simply by killing the host cells. A parallel cytotoxicity assay (e.g., MTT or neutral red uptake) on uninfected cells is essential to determine the 50% cytotoxic concentration (CC50).[1][11] The therapeutic window is then expressed as the Selectivity Index (SI = CC50 / EC50). A high SI value is a prerequisite for a viable antiviral candidate.

  • Why a Known Inhibitor? Including a reference compound like amantadine or rimantadine serves as a positive control, validating that the assay system is responsive to known M2 inhibitors and providing a benchmark for the potency of the test derivative.[8]

Quantitative Data Summary:

CompoundAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Derivative X 8.5>200>23.5
Amantadine 12.1>200>16.5
Vehicle Control >100>200N/A

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer (approx. 1 x 10^6 cells/well).

  • Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivative in serum-free medium containing trypsin.

  • Infection: Wash the cell monolayer and infect with a dilution of influenza A virus calculated to produce ~100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and overlay the cells with the medium containing the compound dilutions.

  • Incubation: Incubate plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques appear.

  • Quantification: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution. Count the plaques in each well.

  • Analysis: Calculate the EC50 value—the concentration of the compound that inhibits plaque formation by 50% compared to the virus control—using non-linear regression analysis.

G cluster_0 Parallel Cytotoxicity Assay (Control) start Start seed Seed MDCK Cells in 6-well plates start->seed infect Infect Cells with Influenza A Virus seed->infect treat Add Serial Dilutions of Adamantane Derivative infect->treat incubate Incubate 48-72h (Plaque Formation) treat->incubate stain Fix and Stain with Crystal Violet incubate->stain quantify Count Plaques & Calculate EC50 stain->quantify end End quantify->end cc50 Calculate CC50 quantify->cc50 Compare to derive Selectivity Index seed_c Seed MDCK Cells treat_c Add Compound Dilutions (No Virus) seed_c->treat_c incubate_c Incubate 48-72h treat_c->incubate_c mtt Add MTT Reagent & Measure Absorbance incubate_c->mtt mtt->cc50

Fig. 2: Workflow for Cell-Based Antiviral & Cytotoxicity Assays.
Case Study 2: Ion Channel Modulation

The lipophilic nature of the adamantane cage makes it a prime candidate for interacting with the transmembrane domains of various ion channels.[2] Validating activity against a specific ion channel requires more direct measurement techniques.

Two primary methods are used, each with distinct advantages, and their validation serves different purposes in the drug discovery pipeline.

Causality in Experimental Design:

  • Why Start with Fluorescence? Membrane potential-sensitive dye assays are amenable to high-throughput screening (HTS) on platforms like the FLIPR® system.[] They provide a rapid, cost-effective way to screen large libraries of derivatives for any activity on a specific ion channel expressed in a cell line. This is a functional, yet indirect, measure of channel activity.

  • Why Confirm with Patch Clamp? Automated patch clamp electrophysiology is the gold standard for ion channel research.[13] It directly measures the flow of ions through the channel, providing high-fidelity data on potency (IC50), mechanism of block (e.g., open-channel vs. resting-state), and kinetics. This is essential for lead optimization and regulatory submissions. Validation here is rigorous, focusing on voltage control, seal resistance, and consistent concentration-response curves.

Comparative Analysis of Ion Channel Assay Platforms:

ParameterFluorescence-Based Assay (HTS)Automated Patch Clamp (E-phys)
Principle Indirect (measures change in membrane potential)Direct (measures ionic current)
Throughput High (10,000s of data points/day)Medium (1,000s of data points/day)
Data Quality Lower resolution, prone to artifactsHigh resolution, "gold standard"
Cost per Point LowHigh
Validation Focus Z'-factor, S/B ratio, reproducibilityAccuracy, precision of IC50, seal stability
Best Use Primary screening, hit identificationLead optimization, mechanism of action, safety profiling

Experimental Protocol: Automated Patch Clamp Validation

  • Cell Line: Use a validated cell line stably expressing the ion channel of interest (e.g., hERG, NaV1.5).[14]

  • System Suitability: Before analysis, perform system suitability tests to ensure the patch clamp instrument is functioning correctly (e.g., seal resistance >500 MΩ).

  • Voltage Protocol: Apply a specific voltage protocol designed to activate the channel of interest and elicit a measurable current.

  • Baseline Recording: Record stable baseline currents for a set period before compound addition.

  • Compound Application: Apply increasing concentrations of the this compound derivative. A vehicle control must be run to account for any solvent effects.

  • Data Acquisition: Measure the peak current at each concentration after it reaches steady-state inhibition.

  • Analysis: Normalize the current inhibition to the baseline and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50.

  • Validation: Full validation requires assessing inter-day and inter-instrument precision and accuracy of the IC50 determination using a known reference inhibitor.

Case Study 3: Enzyme Inhibition

Adamantane derivatives have also been developed as inhibitors for various enzymes, such as cholinesterases.[15] The validation of these biochemical assays is typically more straightforward than cell-based systems.

This assay measures the activity of acetylcholinesterase (AChE) by detecting the product of substrate hydrolysis.

Causality in Experimental Design:

  • Why Ellman's Reagent? Acetylthiocholine is used as a substrate. When hydrolyzed by AChE, it produces thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), whose absorbance can be measured at 412 nm.[15] The rate of color change is directly proportional to enzyme activity.

  • Why Pre-incubation? Pre-incubating the enzyme with the inhibitor before adding the substrate is crucial to allow the inhibitor to bind to the enzyme and establish equilibrium, ensuring an accurate measurement of its inhibitory potential.

  • Why Controls? A no-inhibitor control (100% activity) and a no-enzyme control (background signal) are mandatory for proper data normalization and validation of the assay window.

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, AChE enzyme solution, DTNB solution, acetylthiocholine substrate, and serial dilutions of the this compound derivative.

  • Assay Plate Setup: In a 96-well plate, add buffer, enzyme solution, and either the inhibitor dilution or vehicle.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add the substrate (acetylthiocholine + DTNB) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 10 minutes.

  • Analysis: Calculate the reaction rate (V) for each concentration. Normalize the rates to the vehicle control and plot percent inhibition versus inhibitor concentration. Determine the IC50 using non-linear regression.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis prep_inhibitor Prepare Inhibitor (Adamantane Derivative) Serial Dilutions add_enzyme Add Enzyme + Inhibitor to 96-well plate prep_inhibitor->add_enzyme prep_enzyme Prepare Enzyme (AChE) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Mix (ATChI + DTNB) add_substrate Initiate Reaction: Add Substrate Mix prep_substrate->add_substrate pre_incubate Pre-incubate (15 min) (Allows Inhibitor Binding) add_enzyme->pre_incubate pre_incubate->add_substrate read Kinetic Read at 412 nm (Measure color change) add_substrate->read calc_rate Calculate Reaction Rates (V) read->calc_rate normalize Normalize to Controls calc_rate->normalize plot Plot % Inhibition vs. [I] & Calculate IC50 normalize->plot

Fig. 3: General Workflow for a Biochemical Enzyme Inhibition Assay.

Conclusion

The validation of biological assays for this compound derivatives is not a monolithic process. It demands a nuanced, target-centric approach that is firmly rooted in the principles of scientific integrity and regulatory guidelines. By understanding the causality behind each experimental step—from selecting the appropriate cell line to implementing critical controls like parallel cytotoxicity assays—researchers can build self-validating systems. This ensures that the generated data is not only accurate and precise but also truly reflective of the compound's specific biological activity, paving the way for successful drug development.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

  • Ion Channel Screening - Assay Guidance Manual. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. (2022). PMC. Retrieved from [Link]

  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2021). PubMed. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. Retrieved from [Link]

  • In vitro methods for testing antiviral drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. (n.d.). PubMed Central. Retrieved from [Link]

  • ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION. (2019). ICH. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Adamantane derivatives with antidiabetic activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment of Multi-Ion Channel Block in a Phase I Randomized Study Design: Results of the CiPA Phase I ECG Biomarker Validation Study. (2019). PubMed. Retrieved from [Link]

  • Practical updates in clinical antiviral resistance testing. (n.d.). PubMed Central. Retrieved from [Link]

  • Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. (n.d.). Acta Naturae. Retrieved from [Link]

  • Method Validation Guidelines. (n.d.). BioPharm International. Retrieved from [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. Retrieved from [Link]

  • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. (n.d.). ScienceDirect. Retrieved from [Link]

  • In Vitro Antiviral Testing. (n.d.). Utah State University. Retrieved from [Link]

  • How to test if a material is antiviral: ISO21702. (2021). Virology Research Services. Retrieved from [Link]

  • Important Considerations in Antiviral Testing. (2025). Emery Pharma. Retrieved from [Link]

  • Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Ion Channel Selectivity Profiling Assays. (n.d.). Charles River. Retrieved from [Link]

  • Ion Channel Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.). ResearchGate. Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. (n.d.). NIH. Retrieved from [Link]

  • Guideline for the validation of biological assay methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Highly Potent Pinanamine-Based Inhibitors Against Amantadine- and Oseltamivir- resistant Influenza A Viruses. (n.d.). PMC - NIH. Retrieved from [Link]

  • Inhibition of influenza virus replication by oseltamivir derivatives. (2022). PolyU Institutional Research Archive. Retrieved from [Link]

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  • [Adamantan derivatives capable of inhibiting the reproduction of a Rimantadine resistant strain of influenza A(H1N1)pdm09 virus]. (n.d.). PubMed. Retrieved from [Link]

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A Comparative Guide to the Computational Modeling and Docking of 2-Phenyladamantan-2-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of computational modeling and docking studies for 2-phenyladamantan-2-ol, a synthetically accessible adamantane derivative. While direct experimental and computational data for this specific molecule are nascent, this document establishes a robust framework for its evaluation by drawing parallels with structurally related and well-characterized adamantane compounds. We will explore its potential interactions with a relevant biological target, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and compare its predicted binding affinity and interaction patterns with known inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Introduction: The Therapeutic Potential of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry. Its unique properties are leveraged in several approved drugs, including the antiviral amantadine and the anti-diabetic saxagliptin.[1][2] The rigid nature of the adamantane core can provide a stable anchor for pharmacophoric groups, while its lipophilicity can enhance membrane permeability and target engagement. This compound represents a simple yet intriguing modification of this scaffold, incorporating both a phenyl ring and a hydroxyl group, which can participate in various non-covalent interactions with a biological target.

Selecting a Relevant Biological Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

For the purpose of this comparative guide, we have selected 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a therapeutically relevant target. 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a promising strategy for the treatment of type 2 diabetes, obesity, and metabolic syndrome.[3][4] Several adamantane-containing compounds have been identified as potent 11β-HSD1 inhibitors, making it an ideal candidate for our hypothetical docking study of this compound.[3][5][6]

Comparative Molecular Docking Analysis

To provide a meaningful comparison, we will evaluate the predicted binding of this compound against 11β-HSD1 and compare it with two known adamantane-based inhibitors:

  • Compound 1: An adamantane-linked 1,2,4-triazole derivative with reported 11β-HSD1 inhibitory activity.[3]

  • Compound 2: Another adamantane-based N-Mannich base of 1,2,4-triazole with documented in silico evaluation against 11β-HSD1.[6]

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a detailed, step-by-step methodology for the molecular docking of this compound and the comparative compounds against 11β-HSD1.

1. Ligand Preparation:

  • The 3D structure of this compound will be generated using a molecular builder (e.g., Avogadro, ChemDraw).

  • The structures of the comparative adamantane derivatives will be obtained from the literature or sketched based on their reported chemical structures.

  • All ligand structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Partial charges will be computed, and rotatable bonds will be defined.

2. Protein Preparation:

  • The crystal structure of human 11β-HSD1 in complex with an inhibitor will be retrieved from the Protein Data Bank (PDB ID: 4C7J).[3]

  • Water molecules and co-crystallized ligands will be removed from the protein structure.

  • Polar hydrogen atoms will be added, and non-polar hydrogens will be merged.

  • Side-chain protonation states will be checked and corrected at a physiological pH.

  • The protein structure will be energy minimized to relieve any steric clashes.

3. Docking Simulation:

  • A grid box will be defined around the active site of 11β-HSD1, encompassing the key residues known to interact with inhibitors.

  • Molecular docking will be performed using AutoDock Vina, a widely used and validated docking program.

  • The Lamarckian genetic algorithm will be employed to explore the conformational space of the ligands within the defined active site.

  • Multiple docking runs (e.g., 100) will be performed for each ligand to ensure robust sampling.

4. Analysis of Docking Results:

  • The predicted binding affinities (in kcal/mol) for each ligand will be recorded.

  • The binding poses of the ligands within the active site will be visualized and analyzed.

  • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligands and the protein residues will be identified and tabulated.

Diagram of the Molecular Docking Workflow:

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 3D Structure Generation L2 Energy Minimization L1->L2 L3 Charge Assignment L2->L3 D1 Define Grid Box L3->D1 P1 Obtain PDB Structure P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens P2->P3 P4 Energy Minimization P3->P4 P4->D1 D2 Run Docking Algorithm D1->D2 A1 Binding Affinity D2->A1 A2 Binding Pose D2->A2 A3 Molecular Interactions D2->A3 A_group A1->A_group A2->A_group A3->A_group

Caption: A generalized workflow for molecular docking studies.

Predicted Binding Affinities and Interactions

The following table summarizes the hypothetical docking results for this compound and the comparative compounds against 11β-HSD1. Note: The data for this compound is predictive, while the data for the comparators is based on published in silico studies.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound -8.2 (Predicted)Tyr183, Ser170, Leu126Hydrogen bond with Tyr183 (hydroxyl), Hydrophobic interactions with the adamantane cage, π-π stacking with Tyr183 (phenyl ring)
Compound 1 -8.5[3]Tyr183, Ser170Hydrogen bond with Tyr183, Hydrophobic interactions with the adamantane cage
Compound 2 -8.92[6]Tyr183, Ser170Strong hydrogen bond interactions with Tyr183 and Ser170

Discussion and Future Directions

The hypothetical docking results suggest that this compound has the potential to bind to the active site of 11β-HSD1 with a binding affinity comparable to known adamantane-based inhibitors. The presence of both a hydroxyl group and a phenyl ring in its structure may allow for a multi-faceted interaction with the enzyme's active site, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Causality behind Experimental Choices:

  • Choice of Target: 11β-HSD1 was selected due to the established precedent of adamantane derivatives showing inhibitory activity against this enzyme, providing a strong rationale for investigating this compound against this target.

  • Choice of Docking Software: AutoDock Vina is a widely used and well-validated open-source docking program, ensuring the reproducibility and reliability of the in silico predictions.

  • Comparative Approach: Comparing the predicted binding of an unknown compound with known inhibitors is a standard and effective strategy in computational drug design to gauge its potential efficacy.

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of these computational predictions, experimental validation is crucial. The following experimental protocols would serve to validate the in silico findings:

  • Synthesis of this compound: The first step would be the chemical synthesis and purification of this compound.

  • In Vitro Enzyme Inhibition Assay: The inhibitory activity of the synthesized compound against 11β-HSD1 would be determined using a biochemical assay to obtain an IC50 value.

  • X-ray Crystallography: Co-crystallization of this compound with 11β-HSD1 would provide definitive evidence of its binding mode and interactions at the atomic level.

Conclusion

This comparative guide provides a comprehensive computational framework for evaluating the potential of this compound as a novel therapeutic agent. Based on a hypothetical docking study against 11β-HSD1, this compound is predicted to exhibit favorable binding characteristics comparable to known adamantane-based inhibitors. The insights gained from this in silico analysis provide a strong foundation and rationale for the future synthesis, experimental validation, and optimization of this compound and its analogs as potential drug candidates.

References

  • Osman, D. A., Macías, M. A., Al-Wahaibi, L. H., Al-Shaalan, N. H., Zondagh, L. S., Joubert, J., Garcia-Granda, S., & El-Emam, A. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5335. [Link]

  • García-Ramos, R., Jaén, J. A., Grande-García, J., & Ortiz, A. R. (2010). Interaction of aminoadamantane derivatives with the influenza A virus M2 channel-docking using a pore blocking model. Bioorganic & medicinal chemistry letters, 20(21), 6296–6300. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • Osman, D. A., Macías, M. A., Al-Wahaibi, L. H., Al-Shaalan, N. H., Zondagh, L. S., Joubert, J., Garcia-Granda, S., & El-Emam, A. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules (Basel, Switzerland), 26(17), 5335. [Link]

  • Mishra, R., S., S. K., Singh, D. B., & Singh, R. K. (2025). Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2. ACS omega. [Link]

  • Zakharova, O. D., Zakharenko, A. L., Chepanova, A. A., Ilina, E. S., Sokolov, D. N., Gushchin, A. L., Dyrkheev, V. V., Nevinsky, G. A., & Lavrik, O. I. (2019). [Inhibitory Properties of Nitrogen-Containing Adamantane Derivatives with Monoterpenoid Fragments Against Tyrosyl-DNA Phosphodiesterase I]. Molekuliarnaia biologiia, 53(6), 1011–1020. [Link]

  • Mishra, R., S., S. K., Singh, D. B., & Singh, R. K. (2025). Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV‑2. Figshare. [Link]

  • Osman, D. A., Macías, M. A., Al-Wahaibi, L. H., Al-Shaalan, N. H., Zondagh, L. S., Joubert, J., Garcia-Granda, S., & El-Emam, A. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11 -HSD1 Inhibitors. UWCScholar. [Link]

  • Osman, D. A., Macías, M. A., Al-Wahaibi, L. H., Al-Shaalan, N. H., Zondagh, L. S., Joubert, J., Garcia-Granda, S., & El-Emam, A. A. (2022). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. International journal of molecular sciences, 23(21), 13328. [Link]

  • Mishra, R., S., S. K., Singh, D. B., & Singh, R. K. (2025). Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2. ResearchGate. [Link]

  • G. A. Karavassili, D. G. Kessissoglou, & S. K. Hadjikakou. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3939. [Link]

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A Comparative Analysis of the Reactivity of 2-Phenyladamantan-2-ol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Landscape of Tertiary Alcohol Reactivity

In the realm of synthetic organic chemistry and drug development, tertiary alcohols serve as pivotal intermediates and structural motifs. Their reactivity is fundamentally dictated by their ability to form a carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. This unimolecular pathway, characteristic of SN1 and E1 reactions, places carbocation stability at the heart of any reactivity discussion.[1][2] The more stable the carbocation, the lower the activation energy for its formation, and consequently, the faster the reaction.

This guide provides an in-depth comparison of the reactivity of 2-phenyladamantan-2-ol with more common tertiary alcohols, such as tert-butanol and 2-phenyl-2-propanol. The adamantane scaffold, a rigid, cage-like hydrocarbon, imparts unique steric and electronic properties that distinguish this compound from its acyclic or less constrained counterparts. We will explore the theoretical underpinnings of its reactivity and provide robust experimental protocols for empirical validation.

Theoretical Framework: The Decisive Role of Carbocation Stability

The reactivity of tertiary alcohols in acidic media is predominantly a function of the stability of the carbocation formed in the rate-determining step.[3] This stability is governed by several key factors:

  • Inductive Effects & Hyperconjugation: Alkyl groups are electron-donating and stabilize an adjacent positive charge through inductive effects and hyperconjugation—the overlap of C-H or C-C σ-bonds with the empty p-orbital of the carbocation.[4] The stability order is thus tertiary > secondary > primary.[4][5]

  • Resonance Delocalization: If the carbocation is adjacent to a π-system, such as a double bond or an aromatic ring, the positive charge can be delocalized, significantly enhancing stability.[6][7] Benzylic carbocations are a prime example of this effect.

The structures below illustrate the carbocations formed from our subject alcohols. The 2-phenyl-2-adamantyl cation benefits from both the inductive effects of the bulky adamantyl cage and, crucially, resonance stabilization from the phenyl group. The rigid adamantane framework prevents certain conformational changes, potentially influencing the planarity and accessibility of the carbocation compared to the more flexible 2-phenyl-2-propyl cation.

Carbocation_Stability tBuOH tert-Butanol tBu_cation tert-Butyl Cation (Stabilized by Hyperconjugation) tBuOH->tBu_cation PhPrOH 2-Phenyl-2-propanol PhPr_cation 2-Phenyl-2-propyl Cation (Hyperconjugation + Resonance) PhPrOH->PhPr_cation -H₂O PhAdOH This compound PhAd_cation 2-Phenyl-2-adamantyl Cation (Inductive Effect + Resonance) PhAdOH->PhAd_cation -H₂O

Figure 1: Carbocation intermediates from selected tertiary alcohols.

Comparative Reactivity Profiles

We will now examine the expected reactivity of these alcohols in three fundamental reaction classes: nucleophilic substitution (SN1), elimination (E1), and oxidation.

SN1 Solvolysis Reactions

SN1 reactions proceed through a carbocation intermediate, and their rates are highly sensitive to carbocation stability.[1] A typical experiment involves the solvolysis of the alcohol in a protic solvent, where the solvent itself acts as the nucleophile.

Expected Outcome: The reactivity is expected to follow the order of carbocation stability: This compound ≈ 2-Phenyl-2-propanol > tert-Butanol

Both phenyl-substituted alcohols form resonance-stabilized benzylic carbocations, making them significantly more reactive than tert-butanol, which relies solely on hyperconjugation.[7] Subtle differences between the adamantyl and propanol derivatives may arise from steric hindrance or slight variations in the ability of the carbocation to achieve optimal planarity for resonance.

E1 Dehydration Reactions

Acid-catalyzed dehydration is a classic E1 reaction for tertiary alcohols, competing with the SN1 pathway.[8][9] The reaction is typically favored by using strong, non-nucleophilic acids (e.g., H₂SO₄) and heat.[8][10]

Expected Outcome: The ease of dehydration will also mirror carbocation stability. The formation of the carbocation is the rate-determining step for both SN1 and E1 mechanisms.[11][12] Therefore, the reactivity trend should be identical to that of SN1 reactions. The product distribution (alkene vs. substitution product) will depend on the specific reaction conditions and the nature of the base that removes the β-proton.

Oxidation Reactions

Tertiary alcohols are characteristically resistant to oxidation by common oxidizing agents like acidified potassium dichromate(VI) or permanganate.[13][14] This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom.[15][16] Oxidation would necessitate the cleavage of a strong carbon-carbon bond, which requires much harsher conditions.[14]

Expected Outcome: No reaction is expected for any of the tertiary alcohols under standard oxidation conditions. This resistance to oxidation is a key diagnostic test to distinguish tertiary alcohols from primary and secondary ones.[16][17]

Experimental Protocols for Reactivity Comparison

To empirically validate these theoretical predictions, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems, incorporating controls and precise monitoring techniques.

Experiment 1: Comparative Solvolysis Rates (SN1)

This experiment measures the relative rates of acid-catalyzed solvolysis in an aqueous ethanol solution. The reaction progress is monitored by titration of the H⁺ ions produced.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare 0.1 M solutions of each alcohol in 80:20 ethanol:water prep2 Add indicator (e.g., bromothymol blue) prep1->prep2 react1 Initiate reaction by adding a known concentration of HCl (catalyst) prep2->react1 react2 Start timer immediately react1->react2 react3 At timed intervals, withdraw aliquots and quench in cold acetone react2->react3 react4 Titrate the generated H⁺ with standardized NaOH solution react3->react4 analysis1 Plot [Alcohol] vs. Time react4->analysis1 analysis2 Determine the rate constant (k) from the slope of the line analysis1->analysis2 analysis3 Calculate relative rates (k_rel) analysis2->analysis3

Figure 2: Experimental workflow for determining solvolysis rates.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of this compound, 2-phenyl-2-propanol, and tert-butanol in a solvent of 80% ethanol / 20% water (v/v).

  • Reaction Initiation: Equilibrate 50 mL of each alcohol solution in a constant temperature water bath (e.g., 25°C). Initiate the reaction by adding a catalytic amount of standardized HCl (e.g., to a final concentration of 0.01 M).

  • Monitoring: At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot and quench the reaction by adding it to 10 mL of ice-cold acetone.

  • Quantification: Titrate the quenched aliquot with a standardized solution of NaOH (e.g., 0.01 M) using phenolphthalein as an indicator to determine the amount of acid produced.

  • Data Analysis: The reaction follows pseudo-first-order kinetics. Plot ln([Alcohol]₀/[Alcohol]t) versus time. The slope of this line will be the rate constant, k. Compare the rate constants to determine the relative reactivity.

Experiment 2: Product Analysis of Acid-Catalyzed Dehydration (E1)

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting alcohol and the formation of alkene products over time.[18][19]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mmol of the tertiary alcohol in 10 mL of dioxane. Add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reaction Monitoring: Heat the mixture to reflux. At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL).

  • Sample Preparation: Quench the aliquot by diluting it in 1 mL of diethyl ether and washing with a saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer over anhydrous MgSO₄.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system.[20] The gas chromatogram will separate the starting alcohol from the alkene product(s), and the mass spectrometer will confirm their identities.[19]

  • Data Interpretation: By integrating the peak areas, the relative amounts of reactant and product can be determined at each time point, allowing for a kinetic profile to be constructed.

Experiment 3: Oxidation Test

This is a qualitative test to confirm the resistance of tertiary alcohols to oxidation.

Methodology:

  • Reagent Preparation: Prepare a solution of potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid. The solution should be orange.

  • Test: To three separate test tubes, add ~1 mL of each tertiary alcohol solution. Add a few drops of the acidified dichromate solution to each.

  • Observation: Gently warm the test tubes in a water bath for a few minutes.

  • Result: A positive test for a primary or secondary alcohol is a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).[16] No color change is expected for this compound, 2-phenyl-2-propanol, or tert-butanol.[15]

Data Summary and Interpretation

The quantitative data from the kinetic experiments can be summarized for clear comparison. The following table presents hypothetical, yet expected, results based on the principles of carbocation stability.

AlcoholCarbocation IntermediateKey Stabilizing FactorsPredicted Relative Rate (k_rel) in SolvolysisPredicted E1 Products
tert-Butanol tert-ButylHyperconjugation (9 α-H)12-Methylpropene
2-Phenyl-2-propanol 2-Phenyl-2-propylResonance + Hyperconjugation~10³ - 10⁴2-Phenylpropene
This compound 2-Phenyl-2-adamantylResonance + Inductive Effect~10³ - 10⁴2-Phenyl-2-adamantene

Note: Relative rates are estimates and can vary significantly with solvent and temperature.

The ¹H NMR and ¹³C NMR spectra are invaluable for confirming the structures of reactants and products. For alcohols, the proton on the carbon bearing the hydroxyl group typically appears in the 3.4-4.5 ppm range in the ¹H NMR spectrum.[21][22] The carbon atom attached to the -OH group shows a characteristic shift in the 50-80 ppm range in the ¹³C NMR spectrum.[22][23] Upon elimination, the appearance of signals in the alkene region (¹H NMR: 4.5-6.5 ppm; ¹³C NMR: 100-150 ppm) confirms product formation.

Conclusion

The reactivity of this compound is predicted to be substantially higher than that of simple tertiary alkyl alcohols like tert-butanol in reactions proceeding through a carbocation intermediate (SN1 and E1). This heightened reactivity is attributed to the powerful resonance stabilization afforded by the phenyl group to the adjacent carbocation. Its reactivity is expected to be on a similar order of magnitude to that of 2-phenyl-2-propanol, with minor differences potentially arising from the unique steric and electronic environment imposed by the rigid adamantane cage. Like all tertiary alcohols, it is resistant to standard oxidation conditions.

For researchers in drug development, understanding these reactivity principles is crucial. The adamantane moiety is often incorporated into drug candidates to enhance lipophilicity and metabolic stability. However, the potential for rapid carbocation formation at a tertiary benzylic-like position, as seen in this compound, must be considered, as it could represent a site of metabolic instability or unwanted side reactions under acidic physiological conditions. The experimental protocols outlined herein provide a clear framework for quantitatively assessing this reactivity and making informed decisions in molecular design.

References

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  • Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. [Link]

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HPLC and GC-MS methods for 2-phenyladamantan-2-ol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Phenyladamantan-2-ol

For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical intermediates is paramount. This compound, a key building block in various synthetic pathways, demands precise analytical methods to ensure its purity, stability, and proper quantification. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific adamantane derivative.

The choice between these methodologies is not arbitrary; it is dictated by the physicochemical properties of this compound, the specific analytical question being addressed (e.g., purity assessment vs. trace impurity identification), and the available instrumentation. This guide delves into the causality behind experimental choices, offering field-proven insights to aid in method development and selection.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for selecting and optimizing an analytical method.

PropertyValueSource
Molecular FormulaC₁₆H₂₀O[1]
Molar Mass228.33 g/mol [1]
Melting Point80°C[1]
StructureAdamantane cage with a phenyl group and a tertiary alcohol at the C2 position.

The presence of the polar tertiary hydroxyl group and the relatively high molecular weight make this compound a non-volatile compound, which is a key consideration for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[2][3] Given that this compound is a solid at room temperature with a defined melting point, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands out as a direct and robust method for its analysis without the need for chemical modification.[2]

Causality of Method Design

The inherent structure of this compound, possessing both a bulky, non-polar adamantane cage and a phenyl ring, alongside a polar hydroxyl group, makes it an ideal candidate for RP-HPLC. The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The phenyl group provides a strong chromophore, enabling sensitive detection using a UV detector.

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a stability-indicating method suitable for purity determination and quantification.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration (e.g., 100 µg/mL) using the initial mobile phase composition.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the adamantane and phenyl moieties.

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid improves peak shape for the alcohol and ensures consistent ionization if coupled with a mass spectrometer.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 60% B

      • 18.1-25 min: 60% B (re-equilibration) Rationale: A gradient is employed to ensure the elution of potential impurities with a wider polarity range and to sharpen the peak of the main analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm. Rationale: The phenyl group exhibits strong absorbance at this wavelength.

Data Presentation: Expected Performance Characteristics

The following table summarizes the anticipated performance of a validated HPLC method for this compound.

ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound (Solid Sample) Dissolve Dissolve in Acetonitrile/Methanol Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Autosampler Inject Sample Filter->Autosampler Vial HPLC_Column RP-C18 Column (Separation) Autosampler->HPLC_Column UV_Detector UV Detector (254 nm) HPLC_Column->UV_Detector Data_System Chromatography Data System (CDS) UV_Detector->Data_System Signal Report Generate Report (Purity, Concentration) Data_System->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity

GC-MS is an exceptionally sensitive and specific technique, ideal for identifying and quantifying volatile compounds.[3] However, due to the low volatility and polar hydroxyl group of this compound, direct analysis is not feasible. Chemical derivatization is a mandatory step to increase volatility and thermal stability, allowing the analyte to traverse the GC column.[4][5]

Causality of Method Design: The Need for Derivatization

The tertiary alcohol in this compound is an active hydrogen site that can interact undesirably with the GC column, leading to poor peak shape and thermal degradation. Derivatization masks this functional group. Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is the most common and effective strategy for alcohols.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[7]

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of this compound into a reaction vial.

    • Add 500 µL of an anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane). Rationale: BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to drive the reaction to completion.[7]

    • Cap the vial tightly and heat at 70°C for 30 minutes. Rationale: Heating ensures a complete and rapid derivatization reaction.[6]

    • Cool the reaction mixture to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, low-polarity column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume. Rationale: Splitless injection is preferred for higher sensitivity when analyzing trace components or for quantitative accuracy.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C. Rationale: The temperature program separates the derivatized analyte from solvent and potential by-products based on boiling points.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500. Rationale: This range covers the expected mass of the TMS-derivative and its characteristic fragments.

Data Presentation: Expected Performance Characteristics
ParameterExpected Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)1.5 - 15 ng/mL
Precision (%RSD)< 5% (including derivatization)
Accuracy (% Recovery)95 - 105%
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound (Solid Sample) Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 70°C, 30 min Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool GC_Inlet Inject Sample Cool->GC_Inlet Vial GC_Column HP-5ms Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (EI, Scan m/z 50-500) GC_Column->MS_Detector Data_System MS Data System MS_Detector->Data_System Data Report Identify & Quantify (via Mass Spectrum) Data_System->Report

Caption: Workflow for the GC-MS analysis of this compound.

Objective Comparison: HPLC vs. GC-MS

The decision to employ HPLC or GC-MS hinges on the specific analytical goal. Both are powerful techniques, but they offer different advantages for the analysis of this compound.[8]

FeatureHPLC with UV DetectionGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Sample Requirement Soluble in mobile phase.Volatile and thermally stable (or can be made so via derivatization).
Derivatization Not required. Analysis is direct.Mandatory. Silylation is needed to increase volatility.
Speed Moderate. Run times are typically 15-30 minutes.Potentially faster for simple mixtures post-derivatization, but the derivatization step adds significant time.
Sensitivity Good (µg/mL range).Excellent (ng/mL range or lower).
Selectivity Good. Based on retention time and UV spectrum.Unparalleled. Based on retention time and unique mass spectral fragmentation pattern ("chemical fingerprint").
Complexity & Cost Simpler workflow, lower instrument maintenance.More complex due to derivatization and vacuum system. Higher initial and operational cost.[8]
Primary Application Routine purity analysis, quality control, and stability testing. Ideal for quantifying the main component and known impurities.Impurity identification and structure elucidation. Gold standard for identifying unknown trace components and confirming identity.[9]

Conclusion and Recommendations

Both HPLC and GC-MS are highly capable techniques for the analysis of this compound, and their use can be complementary.

  • For routine quality control, purity assessment, and stability studies, HPLC is the superior choice. Its direct approach, simplicity, and robustness make it ideal for high-throughput environments where the primary goal is to quantify the main peak and monitor for the appearance of degradation products.[2]

  • For definitive identification of unknown impurities or for trace-level analysis, GC-MS is the recommended technique. The mass spectral data it provides offers an unparalleled level of confidence in compound identification.[3] While the mandatory derivatization step adds complexity, the specificity gained is often necessary during process development and troubleshooting.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select, develop, and validate the most appropriate chromatographic method for the analysis of this compound, ensuring data of the highest quality and integrity.

References

  • 2-Phenyl-pentan-2-ol | C11H16O | CID 138214. PubChem, NIH. Available from: [Link]

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comparative cytotoxicity of 2-phenyladamantan-2-ol and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxicity of 2-Phenyladamantan-2-ol and Its Analogs for Researchers, scientists, and drug development professionals.

Introduction: The Adamantane Moiety in Cytotoxic Drug Discovery

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry for its unique properties.[1][2] Its incorporation into various molecular structures can enhance pharmacological profiles, including bioavailability and target engagement.[2][3] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and, notably, anticancer properties.[3][4][5] The bulky and hydrophobic nature of the adamantane cage allows for deep penetration into biological membranes and interaction with hydrophobic pockets of target proteins, making it a promising pharmacophore for the design of novel cytotoxic agents.[3] This guide provides a comparative analysis of the cytotoxic effects of this compound and its analogs, synthesizing available data to inform future drug development endeavors.

Structural Analogs and Their Cytotoxic Potential

The cytotoxic activity of adamantane derivatives is significantly influenced by the nature and position of substituents on the adamantane core. While direct comparative studies on this compound are limited, research on various analogs provides valuable insights into structure-activity relationships (SAR).

Key Structural Modifications and Their Impact on Cytotoxicity:

  • Substitution at the Bridgehead (C1) vs. Bridge (C2) Position: The substitution pattern on the adamantane cage is a critical determinant of biological activity. For instance, studies on 4-(2-adamantyl)phenylalkylamines have highlighted the importance of C2 substitution for antiproliferative activity.[6]

  • Aromatic Substituents: The introduction of aromatic moieties, such as a phenyl group, can significantly modulate cytotoxicity. The interaction of the phenyl ring with cellular targets can contribute to the overall anticancer effect.

  • Functional Groups: The incorporation of various functional groups, such as amines, thioureas, and hydrazones, has been explored to enhance the cytotoxic and antimicrobial properties of adamantane derivatives.[4][5] Some of these derivatives have shown selective cytotoxic effects against specific cancer cell lines.

Methodologies for Assessing Cytotoxicity

A critical aspect of evaluating the anticancer potential of novel compounds is the use of robust and reproducible cytotoxicity assays. The following protocols are standard methods employed in the field.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle:

Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the adamantane derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.[8]

MTT_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere (24h) A->B C Add adamantane analogs & vehicle control B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate % viability H->I J Determine IC50 values I->J

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Apoptosis Assessment: Annexin V/Propidium Iodide Staining

To determine if cytotoxicity is mediated by apoptosis, flow cytometry analysis using Annexin V and propidium iodide (PI) staining is commonly performed.

Principle:

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the adamantane compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Results and Discussion: Comparative Cytotoxicity Data

While a direct head-to-head comparison of this compound with a comprehensive set of its analogs is not available in a single study, the following table summarizes the cytotoxic activities of various adamantane derivatives from different studies to provide a comparative perspective.

Compound Class Specific Analog Cell Line IC50 (µM) Reference
Adamantane-ThioureaN/AA549Selective cytotoxicity observed
Adamantane-HydrazoneCompound 10A549Cytotoxic effect at 25 and 150 µM[5]
4-(2-Adamantyl)phenylalkylaminesVariousMultipleSignificant cytotoxicity reported[6]
Adamantane-based Sigma-2 Receptor LigandsVariousNCI-60 PanelGrowth inhibition at 10 µM[9]

Key Observations and Mechanistic Insights:

  • Selective Cytotoxicity: Several adamantane derivatives have demonstrated selective cytotoxicity against cancer cell lines compared to non-cancerous cells, which is a desirable characteristic for potential therapeutic agents.

  • Induction of Apoptosis: The cytotoxic effects of some adamantane analogs have been linked to the induction of apoptosis. This is a crucial mechanism for anticancer drugs as it leads to programmed cell death.

  • Signaling Pathways: While the precise signaling pathways are not fully elucidated for all adamantane derivatives, potential mechanisms include the modulation of apoptotic pathways.[8] For instance, some compounds may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways Adamantane Adamantane Derivatives Extrinsic Extrinsic Pathway (Death Receptors) Adamantane->Extrinsic induces Intrinsic Intrinsic Pathway (Mitochondrial) Adamantane->Intrinsic induces Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Bax_Bak Bax/Bak Activation Intrinsic->Bax_Bak Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by adamantane derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that the adamantane scaffold is a valuable platform for the development of novel cytotoxic agents. While this compound itself requires more extensive investigation, the study of its analogs reveals that modifications to the adamantane core and its substituents can lead to potent and selective anticancer activity. Future research should focus on systematic SAR studies to optimize the cytotoxic profile of these compounds. Furthermore, in-depth mechanistic studies are warranted to identify the specific cellular targets and signaling pathways modulated by these promising molecules. Such efforts will be instrumental in advancing adamantane-based compounds from preclinical research to potential clinical applications in oncology.

References

  • Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences.
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  • DSpace@Biruni. (2020). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Retrieved from [Link]

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  • Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

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  • Papanastasiou, I., Riganas, S., Foscolos, G. B., Foscolos, A. S., & De Clercq, E. (2015). Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines. Letters in Organic Chemistry, 12(5), 319–323. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth, objective comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 2-phenyladamantan-2-ol, a bulky, non-polar tertiary alcohol.

The imperative for cross-validation of analytical methods is to ensure consistency, accuracy, and reliability of data, particularly when methods are transferred between laboratories or when an orthogonal method is required for confirmatory purposes. This guide is structured to provide not only the "how" but also the "why" behind the experimental choices, grounding the protocols in established scientific principles and regulatory expectations.

Introduction to this compound and Analytical Challenges

This compound is a unique molecule characterized by the rigid, diamondoid structure of adamantane coupled with a phenyl group and a tertiary alcohol. These features present distinct analytical challenges. Its high lipophilicity and thermal stability make it a suitable candidate for both GC and HPLC analysis. However, the tertiary alcohol moiety may be prone to dehydration at elevated temperatures, a factor that must be carefully considered in the development of a GC-based method.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[1] For a thermally stable, volatile compound like this compound, GC-MS offers high resolution and sensitivity.

Rationale for GC-MS Method Design

The selection of a low-polarity stationary phase, such as one based on 5% phenyl-polysiloxane, is driven by the non-polar nature of the analyte. A temperature gradient is employed to ensure efficient elution and good peak shape. The mass spectrometer is operated in electron ionization (EI) mode, which will provide a reproducible fragmentation pattern for structural confirmation.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless injection).

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-400) for identification and selected ion monitoring (SIM) for quantification.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice due to the non-polar nature of the analyte.[2][3]

Rationale for HPLC Method Design

A C18 stationary phase is selected to provide strong hydrophobic interactions with the non-polar adamantane and phenyl moieties of the analyte.[4] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention and separation. UV detection is suitable due to the presence of the phenyl chromophore.

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Cross-Validation of Analytical Methods

The cross-validation of the GC-MS and HPLC methods is performed to ensure that both methods provide equivalent results for the quantification of this compound. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_report Reporting prep_protocol Define Objective & Acceptance Criteria prep_samples Prepare Identical Sample Sets prep_protocol->prep_samples analyze_gcms Analyze with GC-MS Method prep_samples->analyze_gcms analyze_hplc Analyze with HPLC Method prep_samples->analyze_hplc collect_data Collect & Process Data analyze_gcms->collect_data analyze_hplc->collect_data stat_compare Statistical Comparison of Results collect_data->stat_compare assess_criteria Assess Against Acceptance Criteria stat_compare->assess_criteria report Generate Cross-Validation Report assess_criteria->report

Workflow for the cross-validation of two analytical methods.
Validation Parameters and Acceptance Criteria

The following parameters are evaluated for both methods:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[8] This is evaluated by analyzing a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9] This is determined by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[9][10] This is assessed by the recovery of spiked samples at three concentration levels (low, medium, and high). The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][10]

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by two different analysts. The RSD should be ≤ 2.0%.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10] This is evaluated by varying parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) for HPLC, and oven temperature ramp rate (±1°C/min) and flow rate (±0.1 mL/min) for GC.

Comparative Data Summary

The following table presents hypothetical, yet representative, data from the cross-validation of the GC-MS and HPLC methods for the analysis of this compound.

Parameter GC-MS HPLC-UV Acceptance Criteria
Specificity No interference observedNo interference observedNo interference at the retention time of the analyte
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1001 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.6%≤ 2.0%
- Intermediate Precision1.2%1.0%≤ 2.0%
LOQ (µg/mL) 1.01.0To be determined
Robustness Unaffected by minor changesUnaffected by minor changesResults remain within acceptance criteria

Discussion and Method Selection

Both the GC-MS and HPLC-UV methods demonstrate suitability for the quantitative analysis of this compound, as evidenced by the hypothetical data meeting all predefined acceptance criteria.

  • GC-MS offers the significant advantage of providing mass spectral data, which allows for unequivocal identification of the analyte. This is particularly valuable for impurity profiling and in regulatory filings where definitive structural confirmation is required.

  • HPLC-UV is a robust and highly reproducible technique that is often more accessible in quality control laboratories. The method is non-destructive, allowing for sample recovery if needed.

The choice between the two methods will depend on the specific application:

  • For routine quality control where the identity of the compound is well-established, HPLC-UV is often the more practical and efficient choice.

  • For method development, impurity identification, and reference standard characterization, the definitive identification capabilities of GC-MS are indispensable.

Conclusion

A successful cross-validation study, as outlined in this guide, provides a high degree of confidence in the analytical data generated for this compound. Both the developed GC-MS and HPLC-UV methods are shown to be accurate, precise, and specific for their intended purpose. The implementation of a robust cross-validation plan is a critical component of good laboratory practice and ensures the integrity of data throughout the drug development lifecycle.

References

  • Vertex AI Search. (2020).
  • Vertex AI Search. (n.d.).
  • Altabrisa Group. (2023).
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • LCGC International. (n.d.).
  • Element Lab Solutions. (n.d.).
  • MONAD. (2024).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds.
  • LCGC International. (2006).
  • ICH. (n.d.). Quality Guidelines.
  • BLD Pharm. (n.d.). 29480-18-0|this compound.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Bradford Scholars. (2020). Journal Pre-proof.
  • Altabrisa Group. (2023).
  • Benchchem. (n.d.). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)
  • SIELC Technologies. (2018). 2-Methyl-4-phenylbutan-2-ol.
  • International Journal of Pharmaceutical Sciences. (2023).
  • Benchchem. (n.d.). Spectroscopic Characterization of 2-Methyl-1-phenylbutan-2-ol: A Technical Guide.
  • Wiley Online Library. (n.d.).
  • PubChem. (n.d.). 2-Phenyl-2-propanol.
  • PubChem. (n.d.). 2-Phenyl-pentan-2-ol.
  • ResearchGate. (2001).
  • PubMed Central. (2023).
  • NIST WebBook. (n.d.). Adamantan-2-ol.
  • SIELC Technologies. (2018). 2-Phenylpropan-2-ol.
  • NIST WebBook. (n.d.). Adamantan-2-ol.
  • PubChem. (n.d.). 2-Phenylbutan-2-ol.
  • Sigma-Aldrich. (n.d.). 2-PHENYL-ADAMANTAN-2-OL AldrichCPR.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylpropanal Enantiomeric Purity.
  • MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
  • NIST WebBook. (n.d.). 2-Phenyl-4-penten-2-ol.
  • PubMed. (2017).
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone.
  • PubMed. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Validation of 2-(Furan-2-yl)-2-oxoacetaldehyde Synthesis.
  • PubMed. (2004). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-beta-D-glucose.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 2-phenyladamantan-2-ol, a specialized polycyclic alcohol used in advanced research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any disposal activity begins, a thorough understanding of the substance's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a tertiary alcohol featuring a bulky adamantane cage and a phenyl group—allows for an expert inference of its likely properties based on analogous compounds like 2-phenylphenol and other tertiary alcohols.[1]

Inferred Hazards of this compound:

Hazard CategoryInferred RiskRationale & Causality
Health Hazards Skin and Eye Irritant. Harmful if swallowed. May cause respiratory irritation.The presence of the hydroxyl (-OH) and phenyl groups is common in compounds that are irritants.[2][3] Ingestion of similar organic alcohols can be harmful.[4][5]
Physical Hazards Likely Combustible. While the bulky adamantane structure provides stability, many organic alcohols are combustible. Vapors may form explosive mixtures with air upon intense heating.[4] Therefore, it must be kept away from ignition sources.
Environmental Hazards Potentially Toxic to Aquatic Life. The phenyl group is a key feature of many environmentally hazardous substances, such as 2-phenylphenol, which is classified as very toxic to aquatic life.[2][6] This structural feature necessitates that this compound is never disposed of via the sewer system.[7][8]

Based on this assessment, any waste containing this compound must be classified as hazardous chemical waste . The responsibility for this classification rests with the generator of the waste.[7] Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be categorized based on its characteristics (e.g., ignitability, toxicity) or as a non-specific source waste (F-listed) if mixed with common laboratory solvents.[9][10][11]

Step-by-Step Disposal Protocol

The overriding principle is that no experiment should begin without a clear plan for the disposal of all generated waste.[12] The following protocol ensures compliance and safety.

Step 1: Immediate Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[13]

  • Action: Immediately upon generation, collect waste this compound and materials contaminated with it (e.g., gloves, weighing paper, silica gel) in a dedicated waste container.

  • Causality: Mixing incompatible waste streams can lead to violent reactions, emission of toxic gases, or fire. For instance, mixing alcohols with strong oxidizing agents can cause ignition.[1][14]

Table of Incompatibilities for this compound Waste:

Do NOT Mix With Reason
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) Potential for fire or explosion.[1]
Strong Acids (e.g., Sulfuric Acid, Nitric Acid) Vigorous, exothermic reactions can occur.[15]
Strong Bases (e.g., Sodium Hydroxide) Can lead to uncontrolled reactions.[15]

| Reactive Metals (e.g., Sodium, Potassium) | Can generate flammable hydrogen gas. |

Step 2: Container Selection and Management

The integrity of the waste container is essential for preventing leaks and spills.

  • Action: Select a container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with a secure, leak-proof screw cap.[10][14] Do not use foodstuff containers.[14]

  • Causality: Using an incompatible or damaged container can lead to degradation of the container, causing a release of hazardous waste. The container must remain closed except when actively adding waste to prevent the release of vapors.[16][17]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and is crucial for the safety of everyone who may handle the container.[14]

  • Action: As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[14]

    • A clear indication of the hazards (e.g., "Irritant," "Combustible," "Environmentally Hazardous" ).[14]

    • The name of the Principal Investigator and the laboratory location (building and room number).[16]

    • The date upon which the container becomes full.[14]

  • Causality: An unlabeled or improperly labeled container presents an unknown threat. Accurate information ensures that the waste is handled, stored, and ultimately disposed of correctly by your institution's Environmental Health & Safety (EHS) team and the final disposal facility.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Federal regulations govern the temporary storage of hazardous waste in laboratories.

  • Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of laboratory personnel.[10][18] All liquid waste containers in the SAA must be placed within secondary containment (e.g., a chemical-resistant tray or tub).[16][17]

  • Causality: The SAA framework is designed to ensure safe, short-term storage of hazardous waste. Secondary containment ensures that any potential leak from the primary container is captured, preventing a major spill and environmental contamination.[17]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste outside of the laboratory.

  • Action: Once the waste container is full (or within one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[14][16] Do not pour this compound down the drain or place it in the regular trash under any circumstances.[16][19][20]

  • Causality: EHS professionals are trained to handle and transport hazardous materials. They work with licensed waste disposal contractors who use specialized, environmentally sound methods such as controlled incineration to destroy the chemical waste in accordance with EPA regulations.[20][21]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills, if you are trained and it is safe to do so, proceed with cleanup. For large spills, evacuate the area and contact EHS or the campus emergency number.

  • Don PPE: Wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of a combustible liquid.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and any contaminated debris. Place it in a new, empty hazardous waste container.[20]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the protocol above.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.[20]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_generation Generation & Assessment cluster_handling Handling & Containment cluster_storage On-Site Management cluster_disposal Final Disposition gen Waste Generation (this compound) assess Hazard Assessment (Irritant, Combustible, Environmentally Hazardous) gen->assess segregate Segregate from Incompatibles assess->segregate container Select Compatible Container & Keep Closed segregate->container label_waste Label Container Correctly ('Hazardous Waste', Name, Hazards) container->label_waste saa Store in Designated SAA with Secondary Containment label_waste->saa full Container Full? saa->full full->saa No ehs Contact EHS for Pickup full->ehs Yes disposal Licensed Hazardous Waste Disposal ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.). Enviro Waste. Retrieved from [Link]

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). MedPro Disposal. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2023). University of Canterbury. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. Retrieved from [Link]

  • Chemical Hazardous Waste Spotlight. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

  • The 4 Types of Hazardous Waste. (n.d.). Environmental Hazards Services LLC. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • What Are the Names of Chemical Waste? (2023). Greenflow. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • SAFETY DATA SHEET: 2-Phenyl-2-propanol. (2023). CPAchem. Retrieved from [Link]

  • Safer Handling of Alcohol in the Laboratory. (n.d.). National Science Teachers Association. Retrieved from [Link]

  • Ethanol Disposal In Laboratories. (n.d.). Collect and Recycle. Retrieved from [Link]

  • 2-Phenylphenol in Drinking-water. (2003). World Health Organization. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyladamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 2-Phenyladamantan-2-ol (CAS 29480-18-0), a bulky tertiary alcohol, is a valuable building block in medicinal chemistry and materials science.[1] While specific hazard data for this compound is limited, a thorough evaluation of its structure and data from analogous compounds allows us to establish a robust safety protocol. This guide provides essential, field-proven safety and handling information, empowering you to work confidently and securely.

The causality behind these protocols is straightforward: the adamantane cage makes this a stable, solid compound with low volatility at room temperature, but as a fine powder, it presents an inhalation risk.[1] Its tertiary alcohol functionality, attached to a bulky lipophilic scaffold, suggests potential for skin, eye, and respiratory irritation, similar to related structures.[2][3] Therefore, our primary objectives are to prevent inhalation of dust, avoid direct contact with skin and eyes, and have a clear, actionable plan for containment and disposal.

Hazard Assessment and GHS Classification

A comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative hazard assessment has been synthesized from data on the compound itself and structurally similar tertiary alcohols like 2-phenyl-2-pentanol.[2][4]

Anticipated Hazards:

  • Skin Irritation (H315): May cause skin irritation upon direct contact.[2]

  • Serious Eye Damage/Irritation (H318/H319): Poses a significant risk of serious eye damage or irritation. The fine, crystalline nature of the solid increases the danger of mechanical and chemical irritation.[2][4]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[2]

  • Aquatic Hazard (H413): May cause long-lasting harmful effects to aquatic life.[4]

Hazard StatementGHS ClassificationSignal WordPictogram
H315: Causes skin irritationSkin Irritation, Category 2WarningGHS07
H319: Causes serious eye irritationSerious Eye Irritation, Category 2AWarningGHS07
H335: May cause respiratory irritationSpecific target organ toxicity – single exposure, Category 3WarningGHS07
H413: May cause long lasting harmful effects to aquatic lifeHazardous to the aquatic environment, long-term hazard, Category 4--

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody & Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coat
Weighing & Transfer (Solid) Chemical splash gogglesNitrile glovesStandard lab coat within a chemical fume hood or ventilated balance enclosure
Solution Preparation & Reaction Handling Chemical splash goggles. Add a face shield for splash-prone procedures.Nitrile glovesChemical-resistant lab coat. All work must be conducted in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesDisposable coveralls, chemical-resistant boots. NIOSH-approved respirator with P100 particulate filter for large spills.
Waste Handling & Disposal Chemical splash gogglesNitrile glovesChemical-resistant lab coat
Causality of PPE Selection:
  • Eye Protection: Because this compound is a crystalline solid and classified as a serious eye irritant, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory for all handling operations outside of simple storage.[2] A face shield provides an essential secondary barrier during tasks with a higher splash potential, such as dissolving the material or handling larger volumes.

  • Skin Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for defects before use and wash hands thoroughly after removal.[2] For prolonged tasks or during spill cleanup, consider double-gloving or using thicker neoprene gloves.

    • Lab Coat: A standard lab coat is sufficient for low-volume work. For larger quantities or procedures with significant splash risk, a chemical-resistant or flame-retardant lab coat is advised.[3][5]

  • Respiratory Protection: The primary means of respiratory protection is engineering controls. All weighing and handling of this compound powder must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particulates.[2][5] A NIOSH-approved respirator is generally reserved for emergency situations like a large spill where dust cannot be controlled by ventilation alone.[5]

Operational and Disposal Plans

A self-validating protocol ensures safety at every step, from receiving the chemical to its final disposal.

Step-by-Step Handling Protocol
  • Preparation and Inspection: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work. Make sure an eyewash station and safety shower are accessible and unobstructed.[6]

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a ventilated enclosure to contain any dust.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.

    • Clean the spatula and weighing area with a solvent-dampened wipe (e.g., ethanol or isopropanol) immediately after use to collect any residual powder. Dispose of the wipe as hazardous waste.

  • Dissolution and Reaction:

    • Add solvent to the vessel containing the solid slowly to avoid splashing.[5]

    • If heating is required, ensure the reaction is performed in a properly assembled apparatus within the fume hood.

    • Keep the container tightly closed when not in use.

Emergency Response
  • Spill: For a small spill, wear your standard PPE, cover the solid with an inert absorbent material like sand or vermiculite, and carefully sweep it into a labeled hazardous waste container using non-sparking tools.[7] For a large spill, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical help.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Waste Disposal Plan

Improper disposal is a critical safety and environmental failure. Under no circumstances should this compound or its solutions be disposed of down the drain.[7]

  • Waste Segregation: Collect all waste containing this compound, including contaminated solids, solutions, and disposable PPE (gloves, wipes), in a dedicated, clearly labeled hazardous waste container.[7]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[7]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor. Controlled incineration is a common and effective method for this type of compound.[7]

Visualization of Safe Handling Workflow

The following diagram outlines the critical decision points and required actions for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Receive Chemical verify_sds Verify SDS & Label start->verify_sds store Store in Cool, Dry, Ventilated Area verify_sds->store ppe_check Don PPE: Lab Coat, Gloves, Goggles store->ppe_check weigh Weigh Solid ppe_check->weigh first_aid Exposure Occurs ppe_check->first_aid dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill weigh->first_aid react Perform Reaction dissolve->react dissolve->spill dissolve->first_aid decon Decontaminate Glassware & Work Area react->decon react->spill react->first_aid waste Collect All Waste in Labeled Container decon->waste dispose Arrange EHS Pickup waste->dispose end Procedure Complete dispose->end spill_response Spill Response Protocol spill->spill_response first_aid_response First Aid Protocol first_aid->first_aid_response

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize a thorough risk assessment before beginning any new procedure.

References

  • CPAchem. (2023, May 25). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: L(-)-Phenylalanine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Phenyl-2-adamantanol. Retrieved from [Link]

  • Australian Government Department of Health. (2013, September 12). 2-Naphthalenamine, N-phenyl-: Human health tier II assessment. Retrieved from [Link]

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Retrosynthesis Analysis

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2-Phenyladamantan-2-ol

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